ADHP
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(3,7-dihydroxyphenoxazin-10-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYCWFICOKSIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152327 | |
| Record name | Amplex red reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119171-73-2 | |
| Record name | Amplex Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119171732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amplex red reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ampliflu Red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of ADHP (10-Acetyl-3,7-dihydroxyphenoxazine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), a widely utilized fluorogenic substrate in biochemical assays. This document collates critical data on its physicochemical characteristics, spectroscopic properties, and its primary application in the detection of hydrogen peroxide and peroxidase activity. Detailed experimental protocols and visual diagrams of its mechanism of action and experimental workflows are included to support researchers in its practical application.
Introduction
10-Acetyl-3,7-dihydroxyphenoxazine, commonly known by trade names such as Amplex® Red and Ampliflu™ Red, is a highly sensitive and stable chemical probe.[1][2][3] Its utility lies in its conversion from a colorless and non-fluorescent molecule to a highly fluorescent and colored product, resorufin, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂).[2][4] This property makes it an invaluable tool for the quantification of H₂O₂ in biological samples and for the detection of peroxidase activity in various immunoassays.[1][4]
Chemical Structure and Properties
This compound is a phenoxazine (B87303) derivative with the systematic IUPAC name 1-(3,7-dihydroxy-10H-phenoxazin-10-yl)ethanone.[4] Its chemical structure consists of a tricyclic phenoxazine core, substituted with two hydroxyl groups and an acetyl group.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3,7-dihydroxy-10H-phenoxazin-10-yl)ethanone | [4] |
| Synonyms | Amplex® Red, A 6550, Ampliflu™ Red | [3][4] |
| CAS Number | 119171-73-2 | [2][3] |
| Molecular Formula | C₁₄H₁₁NO₄ | [5] |
| Molecular Weight | 257.24 g/mol | [5] |
| Appearance | White to light brown or purple crystalline powder/solid | [5] |
| Purity | ≥95% - 99.90% (commercially available) | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | >250 °C (decomposes) | [5] |
| Boiling Point | 618.6 ± 55.0 °C (Predicted) | [5] |
| Solubility | Soluble in DMSO (up to 116.67 mg/mL), DMF, and ethanol. Sparingly soluble in aqueous buffers. | [4][5] |
| XLogP3 | 1.7 / 0.89 (Predicted) | [5] |
| pKa | 1.80 ± 0.20 (Predicted for parent compound Phenoxazine) | [2] |
| Storage | Store at -20°C or 4°C, protected from light. In solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [5] |
Spectroscopic Properties
This compound itself is largely non-fluorescent. Its utility is derived from the spectral properties of its oxidation product, resorufin.
Table 3: Spectroscopic Data for this compound and its Oxidized Product (Resorufin)
| Property | This compound | Resorufin (Oxidized Product) | Reference(s) |
| Excitation Wavelength (λex) | ~370 nm (weak) | 530 - 571 nm | [5] |
| Emission Wavelength (λem) | - | 585 - 590 nm | [5] |
| Molar Extinction Coefficient (ε) | Not reported | 54,000 - 58,000 M⁻¹cm⁻¹ at ~570 nm | [2] |
| Appearance | Colorless/White | Red/Pink and highly fluorescent | [2][4] |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 10-Acetyl-3,7-dihydroxyphenoxazine is not widely published in readily accessible scientific literature. The synthesis of phenoxazine derivatives can be complex.[6] Commercially, this compound is available from numerous chemical suppliers.
Mechanism of Action: Fluorogenic Detection
The core application of this compound is in the detection of hydrogen peroxide, often as a byproduct of enzymatic reactions. In the presence of a peroxidase, such as horseradish peroxidase (HRP), this compound is oxidized by hydrogen peroxide in a 1:1 stoichiometry to produce the highly fluorescent compound, resorufin.[2]
Experimental Protocols
General Protocol for Hydrogen Peroxide Detection
This protocol provides a general framework for the quantification of H₂O₂ in a 96-well plate format.
Materials:
-
This compound (Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) for standard curve
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
DMSO
-
96-well microplate (black, clear bottom recommended for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in high-quality DMSO.
-
Prepare a 10 U/mL stock solution of HRP in assay buffer.
-
Prepare a stock solution of H₂O₂ (e.g., 20 mM) in assay buffer. From this, prepare a series of dilutions for the standard curve (e.g., 0 to 10 µM).
-
-
Preparation of Working Solution:
-
Prepare a working solution containing 100 µM this compound and 0.2 U/mL HRP in assay buffer. This solution should be prepared fresh and protected from light.
-
-
Assay Procedure:
-
Add 50 µL of your sample or H₂O₂ standards to each well of the 96-well plate.
-
Add 50 µL of the this compound/HRP working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light. The incubation time can be optimized depending on the expected H₂O₂ concentration.
-
Measure the fluorescence using a microplate reader with excitation at ~530-570 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no H₂O₂) from all readings.
-
Plot the fluorescence intensity of the H₂O₂ standards versus their concentration to generate a standard curve.
-
Determine the H₂O₂ concentration in the samples by interpolating their fluorescence values on the standard curve.
-
References
- 1. Human Metabolome Database: Predicted GC-MS Spectrum - 10-Acetyl-3,7-dihydroxyphenoxazine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0244436) [hmdb.ca]
- 2. Phenoxazine | 135-67-1 [chemicalbook.com]
- 3. This compound [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [anaspec.com]
- 4. caymanchem.com [caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emergence of a Cornerstone in Oxidative Stress Detection: A Technical Guide to 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)
For Immediate Release
Eugene, OR – December 9, 2025 – In the intricate landscape of cellular biology and drug development, the precise measurement of reactive oxygen species (ROS) is paramount. Among the chemical tools developed for this purpose, 10-Acetyl-3,7-dihydroxyphenoxazine, widely recognized by its trade name Amplex Red, has established itself as an indispensable fluorogenic substrate for the detection of hydrogen peroxide (H₂O₂). This in-depth guide provides a comprehensive overview of its discovery, history, physicochemical properties, and detailed experimental applications for researchers, scientists, and drug development professionals.
Discovery and History
While the exact first synthesis of 10-Acetyl-3,7-dihydroxyphenoxazine (CAS Number: 119171-73-2) is not extensively documented in readily available literature, its prominence as a powerful analytical tool began to rise significantly in the mid-to-late 1990s. The compound belongs to the phenoxazine (B87303) class of dyes, which have been explored for various applications for over a century. The key innovation that brought 10-Acetyl-3,7-dihydroxyphenoxazine to the forefront of biochemical research was the recognition of its utility as a highly sensitive and stable fluorogenic probe for hydrogen peroxide when used in conjunction with horseradish peroxidase (HRP).
A seminal paper published in 1997 by Zhou and colleagues detailed the application of this compound, which they referred to as Amplex Red, for the fluorometric determination of trace amounts of hydrogen peroxide. This work highlighted its superior sensitivity and stability compared to other existing assays, paving the way for its widespread adoption in academic and industrial research. The development and commercialization of Amplex Red by Molecular Probes (now a part of Thermo Fisher Scientific) further solidified its position as a go-to reagent for H₂O₂ detection.
Physicochemical Properties and Reaction Mechanism
10-Acetyl-3,7-dihydroxyphenoxazine is a colorless and non-fluorescent compound that, in the presence of horseradish peroxidase, reacts with hydrogen peroxide in a 1:1 stoichiometry. This enzymatic oxidation yields the highly fluorescent product, resorufin.
The reaction mechanism involves a one-electron oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine by the HRP-H₂O₂ complex, forming a radical intermediate. This is followed by a second one-electron oxidation to produce the stable and intensely red-fluorescent resorufin.
| Property | 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) | Resorufin |
| Molecular Formula | C₁₄H₁₁NO₄ | C₁₂H₇NO₃ |
| Molecular Weight | 257.24 g/mol | 213.19 g/mol |
| CAS Number | 119171-73-2 | 635-78-9 |
| Appearance | White to off-white solid | Reddish-brown crystalline solid |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO, ethanol, and aqueous buffers at higher pH |
| Excitation Maxima | Non-fluorescent | ~571 nm |
| Emission Maxima | Non-fluorescent | ~585 nm |
| Molar Extinction Coefficient (ε) | Not applicable | ~58,000 cm⁻¹M⁻¹ at 571 nm[1] |
| Quantum Yield (Φ) | Not applicable | High |
Experimental Protocols
The Amplex Red assay is versatile and can be adapted for various applications, including the measurement of H₂O₂ in solution, the detection of H₂O₂ released from cells, and the determination of the activity of H₂O₂-producing enzymes.
General Protocol for H₂O₂ Quantification in a 96-Well Plate Format:
Materials:
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) standard solution
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Amplex Red in high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
Prepare a 10 U/mL stock solution of HRP in reaction buffer. Aliquot and store at -20°C.
-
Prepare a standard curve of H₂O₂ by serially diluting a concentrated stock solution in reaction buffer.
-
-
Assay Reaction:
-
Prepare a working solution of Amplex Red/HRP by diluting the stock solutions in reaction buffer to final concentrations of 100 µM Amplex Red and 0.2 U/mL HRP. Prepare this solution fresh and protect it from light.
-
Add 50 µL of the H₂O₂ standards or unknown samples to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the Amplex Red/HRP working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation set to ~530-560 nm and emission detection at ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of a no-H₂O₂ control from all measurements.
-
Plot the fluorescence intensity of the standards against their corresponding H₂O₂ concentrations to generate a standard curve.
-
Determine the H₂O₂ concentration in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Visualizing the Core Processes
To further elucidate the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Reaction mechanism of Amplex Red with hydrogen peroxide.
Caption: A typical experimental workflow for an Amplex Red assay.
References
An In-depth Technical Guide to ADHP Fluorescence in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, applications, and methodologies of the 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) fluorescence assay. This compound, also widely known as Amplex® Red, is a highly sensitive and stable fluorogenic substrate used for the detection of hydrogen peroxide (H₂O₂) and peroxidase activity. Its versatility makes it an invaluable tool in a myriad of enzyme assays, particularly in high-throughput screening and drug discovery.
Core Principle of this compound Fluorescence
The this compound assay is based on a simple yet robust enzymatic reaction. This compound itself is a colorless and non-fluorescent molecule. In the presence of horseradish peroxidase (HRP), this compound is oxidized by hydrogen peroxide (H₂O₂) in a 1:1 stoichiometric ratio.[1] This oxidation reaction yields resorufin (B1680543), a highly fluorescent compound with a distinct pink or red color.[2][3]
The core reaction is as follows: This compound (non-fluorescent) + H₂O₂ --(HRP)--> Resorufin (highly fluorescent) + H₂O
The intensity of the fluorescent signal produced by resorufin is directly proportional to the amount of H₂O₂ present in the sample. This fundamental principle allows for the highly sensitive quantification of H₂O₂.
The power of the this compound assay lies in its application as a coupled-enzyme assay. Many oxidase enzymes produce H₂O₂ as a reaction byproduct.[4] By coupling the activity of these oxidases to the HRP-ADHP reaction, the assay can be used to quantify the activity of a wide range of enzymes, including glucose oxidase, cholesterol oxidase, amino acid oxidase, and lysyl oxidase.[5][6][7] This indirect detection method provides a versatile platform for studying various biological pathways and for screening enzyme inhibitors.
Quantitative Data and Reagent Properties
For reproducible and accurate results, understanding the properties of the key reagents is crucial. The following table summarizes the essential quantitative data for the this compound assay.
| Parameter | Value | Reference |
| This compound (Amplex® Red) | ||
| Molecular Formula | C₁₄H₁₁NO₄ | [8] |
| Molecular Weight | 257.24 g/mol | [8] |
| CAS Number | 119171-73-2 | [8] |
| Resorufin (Oxidized Product) | ||
| Excitation Maximum | ~563-571 nm | [8] |
| Emission Maximum | ~585-590 nm | [8] |
| Molar Extinction Coefficient (ε) | ~54,000 - 58,000 cm⁻¹M⁻¹ | [8][9] |
| Assay Performance | ||
| H₂O₂ Detection Limit | As low as 50 nM (10 picomoles in 100 µL) | [5][10] |
| HRP Detection Limit | As low as 1 x 10⁻⁵ U/mL | [9] |
| Linear Range for H₂O₂ | Typically up to 20 µM, but can be higher | [11] |
Visualizing the Workflow and Principles
Diagrams generated using Graphviz provide a clear visual representation of the assay's mechanism and its applications.
Caption: Core reaction mechanism of the this compound fluorescence assay.
Caption: Workflow for a coupled enzyme assay using this compound.
Caption: ELISA detection workflow using an HRP conjugate and this compound.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of the this compound assay. Always prepare reagents fresh and protect the this compound substrate and resorufin product from light.
This protocol is for determining the concentration of H₂O₂ in an unknown sample using a standard curve.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)[11]
-
Horseradish Peroxidase (HRP) stock solution (e.g., 10 U/mL)
-
H₂O₂ standard (e.g., 3% or ~880 mM, for creating dilutions)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4 or Tris-HCl)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Methodology:
-
Prepare H₂O₂ Standards: Perform serial dilutions of the H₂O₂ stock solution in Assay Buffer to create a standard curve. A typical range is 0 µM to 20 µM.[11] Prepare a "zero" standard (blank) containing only Assay Buffer.
-
Prepare Samples: Dilute unknown samples in Assay Buffer to ensure the final H₂O₂ concentration falls within the linear range of the standard curve.
-
Plate Loading: Add 50 µL of each H₂O₂ standard and unknown sample to separate wells of the 96-well plate.
-
Prepare this compound Reaction Mixture: Prepare a working solution containing this compound and HRP. For 100 assays (50 µL per well), mix:
-
5 mL of Assay Buffer
-
50 µL of 10 mM this compound stock solution (final concentration ~100 µM)
-
20 µL of 10 U/mL HRP stock solution (final concentration ~0.2 U/mL)
-
Note: Optimal concentrations may need to be determined empirically.
-
-
Initiate Reaction: Add 50 µL of the this compound Reaction Mixture to each well containing standards and samples. Mix gently by shaking the plate for 30 seconds.[11]
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[9][11] The assay is continuous, so kinetic readings can also be taken.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to 530-560 nm and emission at ~590 nm.[11][12]
-
Data Analysis: Subtract the fluorescence reading of the zero standard (blank) from all other readings. Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve. Use the linear regression of this curve to calculate the H₂O₂ concentration in the unknown samples.
This protocol demonstrates how to measure the activity of an H₂O₂-producing enzyme, such as glucose oxidase.
Materials:
-
All materials from Protocol 1
-
Oxidase enzyme (e.g., Glucose Oxidase)
-
Substrate for the oxidase (e.g., D-Glucose)
Methodology:
-
Prepare Reagents: Prepare solutions of your oxidase enzyme and its corresponding substrate in Assay Buffer.
-
Prepare this compound/HRP Mixture: Prepare a detection mixture containing this compound and HRP as described in Protocol 1, Step 4.
-
Set Up Reaction Wells: In a 96-well plate, combine:
-
25 µL of the substrate solution.
-
50 µL of the this compound/HRP detection mixture.
-
Optional: For inhibitor screening, add 10 µL of inhibitor or vehicle control and pre-incubate with the enzyme before adding the substrate.
-
-
Initiate Reaction: Add 25 µL of the oxidase enzyme solution to each well to start the reaction. The total volume will be 100 µL.
-
Incubation and Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths. Monitor the increase in fluorescence over time (kinetic measurement) at room temperature, protected from light.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity versus time curve). Enzyme activity is proportional to this rate. Compare the rates of reactions with and without inhibitors to determine the percentage of inhibition.
This protocol outlines the final detection step for an ELISA using an HRP-conjugated secondary antibody.
Materials:
-
ELISA plate with captured antigen-primary antibody-secondary HRP-antibody complex
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound Reaction Mixture (prepared as in Protocol 1, Step 4, but without any additional HRP)
Methodology:
-
Final Wash: After incubation with the HRP-conjugated secondary antibody, wash the ELISA plate wells thoroughly (e.g., 3-5 times) with Wash Buffer to remove any unbound antibody.[12]
-
Substrate Addition: Add 100 µL of the this compound Reaction Mixture (containing this compound and H₂O₂) to each well.[12]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[12][13] Development time may need optimization based on signal intensity.
-
Fluorescence Measurement: Read the fluorescence at Ex/Em ~540/590 nm.
-
Optional Stop Step: The reaction can be stopped by adding a stop solution, although this is less common for fluorescent assays than for colorimetric ones. If used, ensure the stop solution does not interfere with the fluorescence of resorufin.
Applications in Research and Drug Development
The sensitivity, simplicity, and adaptability of the this compound assay make it a cornerstone technology in modern biological research and pharmaceutical development.
-
High-Throughput Screening (HTS): The assay's "mix-and-read" format is highly compatible with automated robotic systems, making it ideal for screening large compound libraries to identify enzyme inhibitors or activators.[10][14]
-
Drug Discovery: In early-stage drug discovery, HTS is used to assess thousands of compounds for their effects on specific biological targets.[15] The this compound assay provides a robust platform for identifying "hits" against various oxidase and peroxidase enzymes.[16]
-
Quantification of Biomarkers: The assay is used to measure biological analytes that are either substrates or products of H₂O₂-generating enzymes, such as glucose, cholesterol, and glutamate.[7] This has applications in clinical diagnostics and metabolic research.
-
Oxidative Stress Research: Hydrogen peroxide is a key reactive oxygen species (ROS). The this compound assay allows for the direct measurement of H₂O₂ released from cells or tissues, providing a valuable tool for studying oxidative stress in various disease models.[10][17]
-
Immunoassays: As detailed in the protocol, this compound is a superior fluorogenic substrate for HRP-based ELISAs and Western blotting, offering significantly higher sensitivity compared to traditional colorimetric substrates like TMB or ABTS.[4]
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. tribioscience.com [tribioscience.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. This compound [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [eurogentec.com]
- 5. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. eurogentec.com [eurogentec.com]
- 12. interchim.fr [interchim.fr]
- 13. abcam.com [abcam.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. alitheagenomics.com [alitheagenomics.com]
- 16. Applications of high-throughput ADME in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SensoLyte® this compound Hydrogen Peroxide Assay Kit | ABIN1882486 [antibodies-online.com]
Applications of ADHP in Biomedical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), widely known as Amplex® Red, is a highly sensitive and stable fluorogenic substrate that has become an indispensable tool in biomedical research for the quantitative measurement of hydrogen peroxide (H₂O₂) and peroxidase activity. In the presence of horseradish peroxidase (HRP), this compound reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound, resorufin (B1680543).[1] This reaction forms the basis of a multitude of assays used to investigate cellular processes involving reactive oxygen species (ROS), particularly in the context of oxidative stress and redox signaling. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective implementation in a research setting.
Core Principles of this compound-Based Assays
This compound itself is a colorless and non-fluorescent molecule. Its utility lies in its enzymatic conversion to the vibrant red, fluorescent product, resorufin. This conversion is catalyzed by horseradish peroxidase (HRP) and is dependent on the presence of hydrogen peroxide (H₂O₂). The resulting resorufin can be detected and quantified either by fluorescence spectrophotometry, with excitation and emission maxima around 571 nm and 585 nm respectively, or by absorbance spectrophotometry at approximately 570 nm.[1] The high extinction coefficient of resorufin (58,000 ± 5,000 cm⁻¹M⁻¹) contributes to the high sensitivity of this compound-based assays.[1]
The versatility of the this compound-based assay stems from the fact that H₂O₂ is a product of many enzymatic reactions in biological systems. Therefore, this compound can be used in coupled enzymatic reactions to measure the activity of various oxidases, such as glucose oxidase, cholesterol oxidase, and NADPH oxidase.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound-based assays, providing a quick reference for experimental design.
Table 1: Spectroscopic Properties and Detection Limits
| Parameter | Value | Reference(s) |
| This compound | Colorless, non-fluorescent | [1] |
| Resorufin (product) | Red, highly fluorescent | [1] |
| Excitation Maximum | ~571 nm | [1] |
| Emission Maximum | ~585 nm | [1] |
| Absorbance Maximum | ~570 nm | [1] |
| Molar Extinction Coefficient | 58,000 ± 5,000 cm⁻¹M⁻¹ | [1] |
| Detection Limit (Fluorometric) | As low as 10 picomoles in 100 µL | [1] |
| Detection Limit (HRP) | As low as 1 x 10⁻⁵ U/mL | [1] |
Table 2: Typical Reagent Concentrations for Cellular Assays
| Cell Type | Stimulant (Concentration) | This compound (µM) | HRP (U/mL) | Cell Density (cells/well) | Reference(s) |
| Human Monocytes (U937) | PMA (10-150 ng/mL) | Not specified in snippet | Not specified in snippet | 10,000 | [3] |
| Mouse Pancreatic Beta Cells (MIN6) | High Glucose (20 mM) | Not specified in snippet | Not specified in snippet | 75,000 | [3] |
| Caenorhabditis elegans | Pathogen exposure | Not specified in snippet | Not specified in snippet | ~30 worms | [2] |
Table 3: Standard Curve Parameters for H₂O₂ Quantification
| Standard Curve Range (µM) | Dilution Method | Reference(s) |
| 0.13 - 2 | 50% serial dilution | [3] |
| 1.1 - 20 | 75% serial dilution | [3] |
| 0 - 5 | Not specified in snippet | [2] |
Key Applications and Experimental Protocols
Measurement of Extracellular H₂O₂ from Cultured Cells
This application is crucial for studying cellular responses to various stimuli that induce the production of reactive oxygen species, a key element in many signaling pathways and stress responses.
Experimental Protocol: Measuring H₂O₂ Release from PMA-Stimulated Monocytes
-
Cell Culture and Plating:
-
Reagent Preparation:
-
Prepare a stock solution of Phorbol 12-myristate 13-acetate (PMA) in DMSO. Further dilute in a suitable buffer to achieve the desired final concentrations (e.g., 10-150 ng/mL).[3]
-
Prepare the this compound/HRP working solution containing the final desired concentrations of this compound and HRP in a reaction buffer (e.g., 0.05 M sodium phosphate (B84403) buffer). Protect this solution from light.[3]
-
-
Assay Procedure:
-
To each well containing the cells, add the desired concentration of PMA or a vehicle control.[3]
-
Immediately add the this compound/HRP working solution to each well. The final volume in each well should be consistent (e.g., 100 µL).[3]
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes), protected from light.[3]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with excitation at ~545 nm and emission at ~590 nm.[3]
-
Prepare a standard curve using known concentrations of H₂O₂.[3]
-
Subtract the background fluorescence (wells with no cells or no stimulant) from the sample readings.
-
Determine the concentration of H₂O₂ in the samples by interpolating from the standard curve.
-
The rate of H₂O₂ production can be calculated and normalized to the cell number (e.g., pmol/min/10⁶ cells).[3]
-
Measurement of Peroxidase Activity
This compound is a highly sensitive substrate for peroxidases, making it ideal for various applications, including ELISAs.
Experimental Protocol: General this compound-Based ELISA
-
Plate Coating and Blocking:
-
Coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
-
Sample and Antibody Incubation:
-
Wash the plate and add the samples (containing the antigen of interest) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the detection antibody conjugated to HRP. Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate thoroughly to remove any unbound HRP-conjugated antibody.
-
Prepare the this compound substrate solution containing this compound and H₂O₂ in a reaction buffer. Protect this solution from light.
-
Add the this compound substrate solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin (~571 nm and ~585 nm, respectively).[1]
-
The fluorescence intensity is directly proportional to the amount of HRP-conjugated antibody bound to the antigen, which in turn is proportional to the amount of antigen in the sample.
-
Visualizations: Signaling Pathways and Workflows
This compound Reaction Mechanism
Caption: The enzymatic oxidation of non-fluorescent this compound to fluorescent resorufin by H₂O₂.
General Experimental Workflow for Extracellular H₂O₂ Measurement
Caption: A typical workflow for quantifying extracellular H₂O₂ from cultured cells using this compound.
Signaling Pathway: PMA-Induced H₂O₂ Production via NADPH Oxidase
Caption: PMA activates PKC, leading to NADPH oxidase assembly and H₂O₂ production, measured by this compound.
References
A Technical Deep Dive: ADHP versus Other Peroxidase Substrates for Researchers and Drug Development Professionals
An in-depth technical guide on 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) in comparison to other commonly used peroxidase substrates.
This guide provides a comprehensive comparison of 10-Acetyl-3,7-dihydroxyphenoxazine (this compound), also known as Amplex® Red, with other widely utilized horseradish peroxidase (HRP) substrates, including 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), o-phenylenediamine (B120857) (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). This document is intended for researchers, scientists, and drug development professionals who employ enzyme-linked immunosorbent assays (ELISAs), western blotting, and other HRP-based detection methods.
Introduction to Peroxidase Substrates
Horseradish peroxidase (HRP) is a widely used enzyme in molecular biology and diagnostics due to its ability to catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂), resulting in a detectable signal. The choice of substrate is critical as it dictates the sensitivity, dynamic range, and type of signal generated (colorimetric, fluorometric, or chemiluminescent).
Core Comparison of HRP Substrates
This section provides a detailed comparison of this compound, TMB, OPD, and ABTS, focusing on their reaction mechanisms, detection properties, and performance characteristics.
Reaction Mechanisms and Signal Generation
The fundamental reaction involves the HRP-catalyzed transfer of electrons from the substrate to hydrogen peroxide, leading to the formation of an oxidized, detectable product.
-
This compound (Amplex® Red): A fluorogenic substrate that, in the presence of HRP and H₂O₂, is oxidized to the highly fluorescent product resorufin.[1] This reaction offers high sensitivity and a stable fluorescent signal.[1]
-
TMB (3,3',5,5'-tetramethylbenzidine): A chromogenic substrate that is oxidized to a blue-colored product. The reaction can be stopped with an acid (e.g., sulfuric acid), which changes the color to yellow, allowing for endpoint measurements.[2]
-
OPD (o-phenylenediamine): Another chromogenic substrate that produces a soluble yellow-orange product upon oxidation by HRP.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): A chromogenic substrate that forms a soluble green-colored product.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for each substrate. It is important to note that these values can vary depending on the specific assay conditions, buffer composition, and commercial formulation.
Table 1: General Properties and Detection Characteristics
| Property | This compound (Amplex® Red) | TMB | OPD | ABTS |
| Detection Method | Fluorometric[1] | Colorimetric[2] | Colorimetric[2] | Colorimetric[3] |
| Product Color | N/A (Fluorescent) | Blue (unstopped), Yellow (stopped)[2] | Yellow-Orange[2] | Green[3] |
| Excitation Max. | ~571 nm[4] | N/A | N/A | N/A |
| Emission Max. | ~585 nm[4] | N/A | N/A | N/A |
| Absorbance Max. | N/A | ~652 nm (blue), ~450 nm (yellow)[2] | ~492 nm | ~410 nm, ~650 nm |
Table 2: Performance Metrics
| Metric | This compound (Amplex® Red) | TMB | OPD | ABTS |
| Relative Sensitivity | Very High[1] | High[2] | Medium[2] | Low[2][3] |
| Limit of Detection (LOD) | As low as 10⁻¹⁵ M of target protein in ELISA[1] | 20 pg/mL (Ultra TMB) to 80 pg/mL (Slow TMB)[5] | 70 pg/mL[5] | 2.5 ng/mL[5] |
| Signal Stability | Stable fluorescent product[1] | Stable after stopping[6] | Stable after stopping | Generally stable |
Table 3: Kinetic Parameters of HRP
| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |
| TMB | 0.434[7][8] | 8.8 x 10¹[7] | 2.03 x 10⁵ |
| ABTS | 32[9] | N/A | N/A |
| OPD | 0.037 - 0.039[10] | N/A | N/A |
| This compound | 0.031 ± 0.004 | 186 ± 6 | 6.0 x 10⁶ |
Experimental Protocols
This section provides detailed methodologies for key experiments using each of the discussed substrates.
General ELISA Protocol Outline
A standard sandwich ELISA protocol serves as the foundation for the specific substrate protocols that follow.
Caption: A generalized workflow for a sandwich ELISA.
This compound (Amplex® Red) Fluorometric Assay Protocol
This protocol is for a 96-well plate format.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of H₂O₂ in a suitable buffer (e.g., Tris or PBS, pH 7.4).
-
Prepare a working solution containing 50 µM this compound and 100 µM H₂O₂ in the reaction buffer.
-
-
Assay Procedure:
-
Following the final wash step of your immunoassay, add 100 µL of the this compound working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at approximately 530-560 nm and emission detection at around 590 nm.[1]
-
-
Stopping the Reaction (Optional):
TMB Colorimetric Assay Protocol
-
Reagent Preparation:
-
TMB is often supplied as a ready-to-use, one-component solution containing TMB and a peroxide substrate in a mildly acidic buffer.
-
Prepare a stop solution (e.g., 1 M Sulfuric Acid or 1 M Phosphoric Acid).
-
-
Assay Procedure:
-
After the final wash step, add 100 µL of the TMB substrate solution to each well.
-
Incubate at room temperature for 15-30 minutes in the dark. A blue color will develop.
-
Add 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[2]
-
OPD Colorimetric Assay Protocol
-
Reagent Preparation:
-
Dissolve one OPD tablet (typically containing o-phenylenediamine dihydrochloride) and one urea (B33335) hydrogen peroxide tablet in 20 mL of deionized water to create the substrate solution.[12] This provides final concentrations of 0.4 mg/mL OPD and 0.4 mg/mL urea hydrogen peroxide in a phosphate-citrate buffer (pH 5.0).[12]
-
Prepare a stop solution (e.g., 3 M H₂SO₄).
-
-
Assay Procedure:
ABTS Colorimetric Assay Protocol
-
Reagent Preparation:
-
Prepare a substrate buffer (e.g., 0.1 M phosphate-citrate buffer, pH 5.0).
-
Dissolve ABTS in the substrate buffer to a final concentration of 0.5-1.0 mg/mL.
-
Immediately before use, add hydrogen peroxide to a final concentration of 0.03%.
-
-
Assay Procedure:
-
After the final wash step, add 100 µL of the ABTS working solution to each well.
-
Incubate at room temperature for 10-30 minutes. A green color will develop.
-
The reaction can be stopped by adding 100 µL of 1% sodium dodecyl sulfate (B86663) (SDS).
-
Read the absorbance at 405-410 nm.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core chemical reaction and a typical experimental workflow.
Caption: HRP-catalyzed oxidation of a substrate.
Conclusion
The selection of a peroxidase substrate is a critical decision in assay development.
-
This compound is the substrate of choice for high-sensitivity fluorescence-based assays, offering a stable signal and low background.[1][4] However, it is more expensive and requires a fluorescence plate reader.
-
TMB is a versatile and highly sensitive chromogenic substrate, making it a popular choice for many ELISA applications.[2]
-
OPD offers moderate sensitivity and is a cost-effective option for colorimetric detection.[2]
-
ABTS is the least sensitive of the four but can be advantageous in assays with high background or when a wider dynamic range is required.[3]
Ultimately, the optimal substrate depends on the specific requirements of the assay, including the desired sensitivity, the availability of instrumentation, and cost considerations. Empirical testing of different substrates is recommended to determine the best performer for a particular application.
References
- 1. interchim.fr [interchim.fr]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. interchim.fr [interchim.fr]
- 4. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scitechnol.com [scitechnol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic properties of horseradish peroxidase reconstituted with the 8-(hydroxymethyl)- and 8-formylheme derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ADHP Oxidation Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), widely known by the trade name Amplex® Red, is a highly sensitive and versatile chemical transformation that has become a cornerstone in a multitude of biological assays. This reaction is prized for its ability to convert the colorless and non-fluorescent this compound molecule into the intensely colored and highly fluorescent product, resorufin (B1680543). This fluorogenic property provides a robust method for the quantitative detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) implicated in a vast array of physiological and pathological processes. Consequently, the this compound oxidation reaction is a critical tool in drug development and biomedical research for high-throughput screening of enzyme inhibitors and for elucidating the role of oxidative stress in disease.
This technical guide provides a comprehensive overview of the core principles of the this compound oxidation reaction, including its mechanisms, quantitative parameters, and detailed experimental protocols.
Core Mechanisms of this compound Oxidation
The conversion of this compound to the fluorescent resorufin can be initiated through two primary mechanisms: enzymatic catalysis and photooxidation.
Horseradish Peroxidase (HRP)-Catalyzed Oxidation
In the most common application, this compound is oxidized by hydrogen peroxide in a reaction catalyzed by horseradish peroxidase (HRP).[1][2] The reaction proceeds with a 1:1 stoichiometry between H₂O₂ and this compound, making it an excellent quantitative measure of hydrogen peroxide concentration.[1][2] The HRP-catalyzed reaction is highly specific and sensitive, allowing for the detection of picomole levels of H₂O₂ in a 100 µL volume.
The catalytic cycle involves the reaction of HRP with H₂O₂ to form a high-valent iron-oxo species (Compound I), which then oxidizes two molecules of this compound in single-electron steps, ultimately producing two molecules of resorufin and regenerating the native enzyme.
Caption: HRP-catalyzed oxidation of this compound to resorufin.
Photooxidation and Autocatalysis
This compound can also be oxidized to resorufin upon exposure to light, a process known as photooxidation.[3] This reaction is often autocatalytic, meaning the product, resorufin, can itself catalyze the reaction.[3] The process is initiated by the photoexcitation of a trace amount of resorufin present in the this compound solution. The excited resorufin then reacts with this compound, leading to a cascade of reactions that generate more resorufin. This photo-induced fluorescence amplification (PIFA) can be exploited to develop ultrasensitive assays.[3]
The mechanism involves the formation of an this compound cation radical and a resorufin anion radical, with the subsequent generation of hydrogen peroxide.[3]
Caption: Autocatalytic photooxidation of this compound.
Quantitative Data Presentation
The following tables summarize key quantitative parameters of the this compound oxidation reaction and the resulting product, resorufin.
| Parameter | Value | Conditions | Reference(s) |
| Stoichiometry (HRP-catalyzed) | |||
| This compound:H₂O₂ | 1:1 | In the presence of HRP | [1][2] |
| Spectroscopic Properties of Resorufin | |||
| Excitation Maximum (λex) | ~571 nm | pH 7.4 | [2] |
| Emission Maximum (λem) | ~585 nm | pH 7.4 | [2] |
| Molar Extinction Coefficient (ε) | 58,000 ± 5,000 cm⁻¹M⁻¹ | pH 7.4 | [2] |
| Kinetic Parameters | |||
| Catalytic Rate Constant (kcat) for HRP with H₂O₂ | 7.3 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | [4] |
| Catalytic Rate Constant (kcat) for HRP with Peroxynitrite | 1.9 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | [4] |
Note: The fluorescence quantum yield of resorufin is known to be high, contributing to the sensitivity of the assay, though specific values can vary with experimental conditions.[5]
Applications in Drug Development
The this compound oxidation reaction is a powerful tool in drug development, primarily for:
-
High-Throughput Screening (HTS) for Enzyme Inhibitors: Many enzymes, such as monoamine oxidase and xanthine (B1682287) oxidase, produce hydrogen peroxide as a byproduct. The this compound/HRP system can be used to quantify the activity of these enzymes. In an HTS setting, a library of compounds can be screened for their ability to inhibit the target enzyme, which is detected as a decrease in resorufin fluorescence.[6]
-
Quantification of Oxidative Stress: The assay can be used to measure the levels of H₂O₂ produced by cells in response to various stimuli or drug candidates. This is crucial for understanding the mechanisms of drug action and for assessing drug-induced toxicity.
-
ELISA and Immunoassays: HRP is a common enzyme conjugate in ELISAs. The use of this compound as a fluorogenic substrate significantly enhances the sensitivity of these assays, allowing for the detection of low-abundance biomarkers.[3]
Experimental Protocols
Protocol 1: General HRP-Coupled Assay for H₂O₂ Detection
This protocol describes a general method for detecting H₂O₂ in a 96-well plate format.
Materials:
-
This compound (Amplex® Red) stock solution (e.g., 10 mM in DMSO)
-
Horseradish Peroxidase (HRP) stock solution (e.g., 10 U/mL in reaction buffer)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Hydrogen Peroxide (H₂O₂) standards
-
Samples containing unknown H₂O₂ concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare H₂O₂ Standards: Prepare a series of H₂O₂ standards in reaction buffer. A typical range is from 0 to 10 µM.
-
Prepare Samples: Dilute samples to be tested in the reaction buffer.
-
Prepare Amplex Red/HRP Working Solution: Just before use, prepare a working solution containing 100 µM this compound and 0.2 U/mL HRP in reaction buffer. Protect this solution from light.
-
Assay Setup:
-
Add 50 µL of H₂O₂ standards or samples to individual wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the Amplex Red/HRP working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: Subtract the fluorescence of the blank (0 µM H₂O₂) from all readings. Plot a standard curve of fluorescence versus H₂O₂ concentration and use it to determine the H₂O₂ concentration in the samples.
Protocol 2: High-Throughput Screening for Inhibitors of an H₂O₂-Producing Enzyme
This protocol outlines a workflow for screening a compound library for inhibitors of a hypothetical H₂O₂-producing enzyme, "Enzyme X."
Materials:
-
Enzyme X
-
Substrate for Enzyme X
-
Compound library dissolved in DMSO
-
This compound (Amplex® Red) stock solution
-
HRP stock solution
-
Reaction Buffer
-
384-well black microplates
-
Automated liquid handling system
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Also include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add Enzyme X in reaction buffer to all wells except the negative controls.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the substrate for Enzyme X to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for a specific time (e.g., 60 minutes) to allow for the production of H₂O₂.
-
Detection: Add a detection mixture containing this compound and HRP to all wells.
-
Signal Development: Incubate the plate for 30 minutes at room temperature, protected from light, to allow for the development of the fluorescent signal.
-
Fluorescence Reading: Read the fluorescence intensity in a microplate reader.
-
Data Analysis: Identify "hits" as compounds that cause a significant decrease in fluorescence compared to the positive controls.
Caption: High-throughput screening workflow.
Conclusion
The this compound oxidation reaction is a robust and highly sensitive method for the detection and quantification of hydrogen peroxide. Its application in HRP-catalyzed assays has made it an indispensable tool in various fields, particularly in drug development for high-throughput screening and in biomedical research for the study of oxidative stress. The alternative mechanism of photooxidation further extends its utility in developing ultrasensitive detection platforms. A thorough understanding of the underlying chemistry, quantitative parameters, and experimental protocols, as outlined in this guide, is essential for the effective application of this powerful analytical technique.
References
- 1. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resorufin-based responsive probes for fluorescence and colorimetric analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Amplex Red Xanthine Oxidase Inhibitor Screening Kit (100T) [sbsgenetech.com]
The Safety, Handling, and Application of 10-Acetyl-3,7-dihydroxyphenoxazine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the safe and effective use of 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), a highly sensitive fluorogenic substrate for peroxidase and hydrogen peroxide.
10-Acetyl-3,7-dihydroxyphenoxazine, widely known by the trade name Amplex® Red, is a cornerstone reagent in modern cell biology and biochemistry for the sensitive detection of hydrogen peroxide (H₂O₂). Its utility stems from a peroxidase-catalyzed reaction that converts the non-fluorescent this compound into the highly fluorescent product, resorufin. This reaction provides a robust and quantitative method to measure H₂O₂ production in a variety of biological contexts, from isolated enzyme kinetics to real-time analysis of cellular metabolic and signaling processes. This guide provides a comprehensive overview of its safety, handling, and diverse experimental applications.
Safety and Handling
Proper handling and storage of 10-Acetyl-3,7-dihydroxyphenoxazine are paramount to ensure user safety and reagent stability. The compound is typically supplied as an off-white to light brown solid.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
10-Acetyl-3,7-dihydroxyphenoxazine is classified as an acute health hazard and an irritant.[1] It is considered harmful if inhaled and toxic if swallowed, and may cause skin and eye irritation.[1] Therefore, stringent adherence to safety protocols is essential.
-
Personal Protective Equipment: Always wear appropriate PPE, including safety glasses with side shields or chemical goggles, a lab coat, and chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber).[3]
-
Inhalation: Avoid inhaling dust by working in a well-ventilated area or under a chemical fume hood.[3]
-
Contact: Prevent contact with skin, eyes, and clothing.[] Open cuts or irritated skin should not be exposed to this material.[3]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Inhalation: If dust is inhaled, move the individual to fresh air. If irritation or discomfort persists, seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and running water. Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention if pain or irritation persists.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]
Storage and Stability
Proper storage is critical for maintaining the integrity and performance of this compound.
-
Storage Conditions: Store desiccated at -20°C and protected from light.[][5]
-
Stability: The compound is sensitive to air and light.[6] Keep the container tightly closed when not in use. Stock solutions in DMSO should be used promptly or stored at -20°C or -80°C for short to medium-term stability, respectively, and always protected from light.[1] Aqueous solutions are not recommended for long-term storage.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for 10-Acetyl-3,7-dihydroxyphenoxazine and its fluorescent product, resorufin, is provided below for easy reference.
| Property | Value | Source(s) |
| 10-Acetyl-3,7-dihydroxyphenoxazine (this compound) | ||
| Molecular Formula | C₁₄H₁₁NO₄ | [1][2][6] |
| Molecular Weight | 257.24 g/mol | [1][2][6] |
| CAS Number | 119171-73-2 | [1][2][6] |
| Appearance | Off-white to light brown solid | [1][2] |
| Solubility | Soluble in DMSO and DMF | [2][] |
| Resorufin (Fluorescent Product) | ||
| Excitation Maximum | ~571 nm | [5][7] |
| Emission Maximum | ~585 nm | [5][7] |
| Molar Extinction Coefficient (ε) | ~54,000 - 73,000 M⁻¹cm⁻¹ | [][8] |
| Appearance in Solution | Red/Pink | [9] |
Principle of Detection and Signaling Context
The utility of this compound as a research tool is predicated on its enzymatic conversion to the highly fluorescent molecule, resorufin. This reaction is catalyzed by horseradish peroxidase (HRP) and is dependent on the presence of hydrogen peroxide.
The Amplex Red Reaction
In the presence of HRP, this compound reacts with H₂O₂ in a 1:1 stoichiometric ratio.[3] This oxidation reaction removes the acetyl group and results in the formation of resorufin, a planar molecule with an extended π-electron system that is responsible for its strong red fluorescence.[] The low background fluorescence of this compound itself allows for a high signal-to-noise ratio, making this assay exceptionally sensitive.[10]
Hydrogen Peroxide as a Second Messenger
Hydrogen peroxide is not merely a toxic byproduct of metabolism but a critical second messenger in a multitude of cellular signaling pathways.[11][12][13] Produced by enzymes such as NADPH oxidases, H₂O₂ can modulate the activity of redox-sensitive proteins, including phosphatases, kinases, and transcription factors, thereby influencing processes like cell proliferation, differentiation, immune responses, and apoptosis.[11][12] The Amplex Red assay, by quantifying H₂O₂, provides a powerful tool to investigate these H₂O₂-mediated signaling events. For instance, it can be used to measure the activity of NADPH oxidase, a key enzyme in generating signaling ROS, or to assess the impact of various stimuli on cellular redox state.[14]
Experimental Protocols
The Amplex Red assay is versatile and can be adapted for various applications. Below are detailed methodologies for key experiments.
General Workflow for H₂O₂ Detection
This protocol provides a general framework for quantifying H₂O₂ in a 96-well plate format.
Protocol: Measurement of H₂O₂ Released from Cells
This protocol is adapted for measuring extracellular H₂O₂ released from cultured cells, such as macrophages or neutrophils, upon stimulation.
-
Cell Preparation:
-
Plate cells in a 96-well plate at the desired density and allow them to adhere.
-
Prior to the assay, replace the culture medium with a phenol (B47542) red-free buffer (e.g., Krebs-Ringer phosphate (B84403) buffer) to reduce background fluorescence.
-
-
Reagent Preparation:
-
Amplex Red Stock Solution: Prepare a 10 mM stock solution of Amplex Red in high-quality, anhydrous DMSO.
-
HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in 1X reaction buffer.
-
H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) in the same buffer used for the cells.
-
Working Solution: Prepare a 2X working solution containing 100 µM Amplex Red and 0.2 U/mL HRP in the reaction buffer. This solution should be prepared fresh and protected from light.
-
-
Assay Procedure:
-
If applicable, add the desired stimulant (e.g., PMA) to the cells and incubate for the desired time.
-
Add 50 µL of the 2X working solution to each 50 µL of sample in the 96-well plate.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light. The reaction is continuous, so kinetic readings can be taken.
-
Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission detection at approximately 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence value of a no-H₂O₂ control from all measurements.
-
Generate a standard curve by plotting the fluorescence intensity versus the H₂O₂ concentration.
-
Determine the H₂O₂ concentration in the experimental samples by interpolating their fluorescence values from the standard curve.
-
Protocol: Coupled Enzyme Assay for Glucose Detection
This compound can be used to detect the activity of various oxidases by measuring the H₂O₂ produced. This example details a coupled assay for glucose.
-
Principle: Glucose oxidase catalyzes the oxidation of glucose to D-gluconolactone and H₂O₂. The H₂O₂ produced is then detected using the Amplex Red/HRP system.
-
Reagent Preparation:
-
Prepare Amplex Red, HRP, and glucose standards as described previously.
-
Glucose Oxidase Stock: Prepare a 100 U/mL stock solution of glucose oxidase in 1X reaction buffer.
-
Working Solution: Prepare a working solution containing 100 µM Amplex Red, 0.2 U/mL HRP, and 2 U/mL glucose oxidase in 1X reaction buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of the glucose standards and unknown samples into separate wells of a 96-well plate.
-
Add 50 µL of the Amplex Red/HRP/glucose oxidase working solution to each well.
-
Incubate at 37°C for 30 minutes or longer, protected from light.
-
Measure fluorescence as described above.
-
-
Data Analysis:
-
Calculate the glucose concentration in the samples using the generated standard curve.
-
Conclusion
10-Acetyl-3,7-dihydroxyphenoxazine is a highly sensitive and reliable reagent for the detection of hydrogen peroxide in a wide array of research applications. Its use has been instrumental in advancing our understanding of the role of reactive oxygen species in cellular signaling and disease. By adhering to the safety and handling guidelines outlined in this document and employing the detailed experimental protocols, researchers can effectively and safely leverage the power of this versatile fluorogenic substrate to obtain high-quality, reproducible data in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [eurogentec.com]
- 6. Amplex Red | C14H11NO4 | CID 167453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amplite® this compound [10-Acetyl-3,7-dihydroxyphenoxazine] *CAS#: 119171-73-2* | AAT Bioquest [aatbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative biology of hydrogen peroxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen peroxide: a signaling messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of ADHP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Acetyl-7,8-dihydro-phenazine-5(10H)-one, commonly known as ADHP or Amplex® Red, is a highly sensitive and widely used fluorogenic substrate in a variety of enzymatic assays. Its stability is a critical factor for ensuring the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. It synthesizes available data on its degradation pathways, particularly photodegradation, and offers detailed experimental protocols for stability assessment. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development to ensure the reliable application of this compound in their work.
Introduction
10-Acetyl-7,8-dihydro-phenazine-5(10H)-one (this compound), also recognized by its commercial name Amplex® Red, is a colorless and non-fluorescent compound. In the presence of horseradish peroxidase (HRP), this compound reacts with hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin[1][2][3]. This reaction forms the basis of numerous assays for detecting H₂O₂ and the activity of various oxidases. Given its high sensitivity, this compound has found broad applications in biomedical research and diagnostics[4][5].
Despite its widespread use, the stability of this compound is a significant concern that can impact the reliability of assay results. The molecule is particularly susceptible to degradation by light, leading to the formation of resorufin (B1680543) even in the absence of H₂O₂ and HRP[2][6]. This guide consolidates the current knowledge on this compound stability, covering its storage as a solid and in solution, and details the known degradation mechanisms. Furthermore, it provides experimental methodologies for researchers to assess the stability of their own this compound preparations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 10-Acetyl-7,8-dihydro-phenazine-5(10H)-one | N/A |
| Synonyms | This compound, Amplex® Red, 10-Acetyl-3,7-dihydroxyphenoxazine | [3][5] |
| CAS Number | 119171-73-2 | [3][4][5][7][8] |
| Molecular Formula | C₁₄H₁₁NO₄ | [3][5][7] |
| Molecular Weight | 257.24 g/mol | [5][7] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO and DMF | N/A |
Stability Profile
The stability of this compound is influenced by several factors, including light, pH, and the presence of certain chemical agents. While the air-oxidation of this compound is reported to be minimal compared to other HRP substrates, other degradation pathways are more significant[9].
Photostability
The most critical factor affecting this compound stability is its sensitivity to light. Exposure to ambient room light or instrumental excitation light can cause the photooxidation of this compound to the fluorescent product resorufin, leading to high background signals and a less sensitive assay[2][6]. This process can be initiated by trace amounts of resorufin already present in this compound stock solutions[2][6]. Electron spin resonance (ESR) studies have shown that the superoxide (B77818) radical is an intermediate in this photooxidation process[6].
pH Stability
This compound is known to be unstable at high pH. Product literature suggests that the reagent is unstable at a pH greater than 8.5[1][10]. The fluorescence of the degradation product, resorufin, is also pH-dependent. Below its pKa of approximately 6.0, the absorption maximum of resorufin shifts, and its fluorescence quantum yield is significantly reduced[1][11]. Therefore, assays using this compound are typically performed in a pH range of 7 to 8[1][11].
Chemical Compatibility
This compound is incompatible with thiols such as dithiothreitol (B142953) (DTT) and 2-mercaptoethanol[1]. The presence of these agents can lead to the degradation of the reagent.
Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The recommended storage conditions for both solid and stock solutions are summarized in Table 2.
| Form | Storage Temperature | Light Conditions | Atmosphere | Shelf Life | Reference |
| Solid | -20°C | Protect from light | Desiccate | At least 1 year | [12] |
| Stock Solution in DMSO | -20°C or -80°C | Protect from light | N/A | At least 6 months | [11] |
It is crucial to use this compound stock solutions on the same day they are prepared if not stored at low temperatures, and to protect them from light at all times[1].
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Photodegradation Assessment by UV-Vis Spectroscopy
This protocol is adapted from the study by Zhao et al. (2012)[2].
Objective: To monitor the photo-induced oxidation of this compound to resorufin by measuring changes in the UV-Vis absorption spectrum.
Materials:
-
This compound
-
Phosphate (B84403) buffer (100 mM, pH 7.4), treated with Chelex-100 resin
-
DTPA (diethylenetriaminepentaacetic acid)
-
Quartz cuvette
-
Light source for irradiation
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 10 µM solution of this compound in 100 mM phosphate buffer (pH 7.4). Add 25 µM DTPA to the buffer to minimize trace metal interference.
-
Place the this compound solution in an open quartz cuvette with continuous stirring.
-
Irradiate the solution using a suitable light source.
-
At regular time intervals (e.g., every minute for 18 minutes), record the UV-Vis absorption spectrum of the solution.
-
Monitor the increase in absorbance at 572 nm, which corresponds to the formation of resorufin.
-
Plot the peak absorbance of resorufin at 572 nm against the irradiation time to determine the rate of photodegradation.
Stability-Indicating HPLC Method (Hypothetical)
As no specific stability-indicating HPLC method for this compound was found in the literature, a hypothetical method based on common practices for small molecules is proposed below. This method would require validation.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm and 570 nm (to detect both this compound and resorufin)
-
Injection Volume: 10 µL
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 60°C for 7 days.
-
Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.
Visualizations
This compound Oxidation Pathway
Caption: Enzymatic and light-induced oxidation of this compound to fluorescent resorufin.
Experimental Workflow for Photodegradation Analysis
Caption: Workflow for assessing the photodegradation of this compound using UV-Vis spectroscopy.
Conclusion and Recommendations
The stability of this compound is a paramount consideration for its effective use in research and diagnostics. This guide has highlighted that photodegradation is the most significant stability concern, leading to the formation of fluorescent resorufin and compromising assay accuracy. It is strongly recommended that all handling of this compound and its solutions be performed with minimal exposure to light.
While information on photodegradation is available, there is a notable lack of comprehensive, quantitative data on the thermal and hydrolytic stability of this compound. Further studies are warranted to fully characterize the degradation of this compound under various stress conditions, such as those outlined in the ICH guidelines. The development and validation of a robust, stability-indicating HPLC or UPLC method would be invaluable for the precise quantification of this compound and its degradation products, ensuring the quality and reliability of this important analytical reagent. Researchers are encouraged to perform their own stability assessments, particularly when using this compound in new formulations or under non-standard assay conditions.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Acetyl-3,7-dihydroxyphenoxazine - Biochemicals - CAT N°: 10010469 [bertin-bioreagent.com]
- 4. 10-Acetyl-3,7-dihydroxyphenoxazine [cogershop.com]
- 5. glycodepot.com [glycodepot.com]
- 6. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 10-ACETYL-3,7-DIHYDROXYPHENOXAZINE | 119171-73-2 [chemicalbook.com]
- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Amplex UltraRed enhances the sensitivity of fluorimetric pyruvate detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
Application Notes and Protocols for ADHP in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), also widely known as Amplex® Red, is a highly sensitive and stable fluorogenic substrate for peroxidase enzymes. In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), this compound is oxidized to the highly fluorescent product, resorufin (B1680543). This reaction forms the basis of a variety of cell-based assays for detecting H₂O₂ production, peroxidase activity, and, by extension, cell viability and cytotoxicity. The resulting fluorescent signal can be easily measured on a standard fluorescence microplate reader, making it amenable to high-throughput screening applications.
Principle of Detection
The core of this compound-based assays is the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. This compound itself is colorless and non-fluorescent. In an assay, H₂O₂ is either directly measured or is a product of an enzymatic reaction of interest (e.g., from oxidases in viable cells). HRP catalyzes the oxidation of this compound by H₂O₂, producing the intensely red-fluorescent resorufin, which has an excitation maximum of 571 nm and an emission maximum of 585 nm.[1] The fluorescence intensity is directly proportional to the amount of resorufin, which in turn is proportional to the amount of H₂O₂ or peroxidase activity.
Key Applications and Protocols
Detection of Hydrogen Peroxide (H₂O₂)
This assay is designed to quantify H₂O₂ in various samples, including cell culture supernatants and cell lysates. It is a valuable tool for studying oxidative stress and the activity of H₂O₂-producing enzymes.
Experimental Protocol: H₂O₂ Detection in Cell Culture Supernatant
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.
-
HRP Stock Solution: Prepare a 10 U/mL stock solution of horseradish peroxidase in a suitable buffer (e.g., PBS).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Working Solution: On the day of the assay, prepare a working solution containing 50 µM this compound and 0.1 U/mL HRP in reaction buffer. Protect from light.
-
-
Sample Collection:
-
Culture cells to the desired density and treat with experimental compounds.
-
Collect the cell culture supernatant. If not used immediately, store at -80°C.
-
-
Assay Procedure:
-
Add 50 µL of the cell culture supernatant to each well of a black, flat-bottom 96-well plate.
-
Include a standard curve of H₂O₂ (typically from 0 to 10 µM) to quantify the concentration in the samples.
-
Add 50 µL of the this compound/HRP working solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
Quantitative Data Summary for H₂O₂/Peroxidase Assays
| Parameter | Concentration/Value | Source |
| This compound Concentration | 5 - 50 µM | [1][2] |
| H₂O₂ Concentration (for HRP assay) | 500 µM | [2] |
| HRP Concentration | 5 ng/mL | [2] |
| Incubation Time | 15 - 30 minutes | |
| Excitation Wavelength | 530 - 571 nm | [1] |
| Emission Wavelength | 585 - 600 nm | [1] |
Cell Viability and Cytotoxicity Assays
This application leverages the metabolic activity of live cells. Viable cells maintain a reducing environment, and the reduction of this compound's precursor, resazurin (B115843), to the fluorescent resorufin is used as an indicator of cell health. This assay is a simple and sensitive method for assessing cell proliferation and the cytotoxic effects of compounds.
Experimental Protocol: Resazurin-Based Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow cells to adhere overnight. The optimal seeding density should be determined empirically for each cell type.
-
-
Compound Treatment:
-
Treat cells with the test compounds at various concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Prepare a resazurin working solution (typically 0.15 mg/mL in PBS).
-
Add 20 µL of the resazurin solution to each well containing 100 µL of cell culture medium.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary between cell lines.
-
Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.[3]
-
Quantitative Data for Cell Viability Assays
| Cell Line | Seeding Density (cells/well) | Drug/Treatment | Incubation Time (with drug) | Resazurin Incubation | IC₅₀ | Source |
| Jurkat | 25,000 | Idarubicin | 2 hours | 4 hours | 22 - 25 µM | [4] |
| Jurkat | 25,000 | Staurosporine | 4 hours | 4 hours | 500 nM | [4] |
| H1299 | 3,000 (96-well plate) | Pharmacological treatment | Varies | 3 hours | Not specified | [5] |
| HepG2 | 40,000 - 150,000 | Not specified | Not specified | 4 hours | Not applicable | [4] |
Visualizations
Signaling Pathway
Caption: Enzymatic conversion of this compound to fluorescent resorufin.
Experimental Workflow for Cell Viability Assay
References
- 1. Photooxidation-induced fluorescence amplification system for an ultra-sensitive enzyme-linked immunosorbent assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. abcam.com [abcam.com]
- 5. p-care.eu [p-care.eu]
Application Notes and Protocols for Detecting NADPH Oxidase Activity using the ADHP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1] These enzymes transfer electrons from NADPH to molecular oxygen, generating superoxide (B77818) (O₂⁻) or hydrogen peroxide (H₂O₂).[1] Dysregulation of NADPH oxidase activity is implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making them a key target for therapeutic intervention.
The 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), also known as Amplex® Red, assay is a highly sensitive and specific method for detecting hydrogen peroxide (H₂O₂).[2][3] In the presence of horseradish peroxidase (HRP), the non-fluorescent this compound is oxidized by H₂O₂ to the highly fluorescent compound resorufin.[4][5][6] Since the superoxide produced by most NADPH oxidases is rapidly dismutated to H₂O₂, this assay provides a reliable method for quantifying NADPH oxidase activity.[1] Resorufin fluorescence can be measured with an excitation wavelength in the range of 530-570 nm and an emission wavelength in the range of 585-600 nm.[2][4][6][7]
Principle of the Assay
The this compound assay for NADPH oxidase activity is a two-step enzymatic reaction. First, NADPH oxidase produces superoxide (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂) either spontaneously or through the action of superoxide dismutase (SOD). In the second step, H₂O₂ in the presence of horseradish peroxidase (HRP) oxidizes this compound to the fluorescent product, resorufin. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced, which in turn reflects the NADPH oxidase activity.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the this compound assay.
Table 1: Reagent and Instrument Parameters
| Parameter | Value | Reference |
| This compound Stock Solution | 10 mM in DMSO | [6] |
| HRP Stock Solution | 10 U/mL in assay buffer | [8] |
| H₂O₂ Stock Solution | ~8.8 M (30%) or commercially available standards | [9] |
| Excitation Wavelength | 530-570 nm | [4][6][7] |
| Emission Wavelength | 585-600 nm | [4][6][7] |
| Plate Type | Black, flat-bottom 96-well plates | [5] |
| Incubation Temperature | Room temperature or 37°C | [6][10] |
| Incubation Time | 15-30 minutes, protected from light | [5][6] |
Table 2: Typical Working Concentrations
| Reagent | Final Concentration | Reference |
| This compound | 50 µM | [11] |
| HRP | 0.1 U/mL | [11] |
| NADPH (for cell-free assays) | 200 µM | [12] |
| H₂O₂ (for standard curve) | 0 - 50 µM | [5] |
Experimental Protocols
A. Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve 2.6 mg of this compound in 1 mL of high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
HRP Stock Solution (10 U/mL): Dissolve HRP in assay buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration of 10 U/mL. Store in aliquots at -20°C.
-
Hydrogen Peroxide (H₂O₂) Stock Solution (~1 M): Dilute a commercial 30% H₂O₂ solution (approximately 8.8 M) in deionized water to obtain a 1 M stock solution. The exact concentration of the commercial stock should be determined spectrophotometrically (extinction coefficient at 240 nm = 43.6 M⁻¹cm⁻¹). Store the 1 M stock at 4°C in a tightly sealed container.
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) is a commonly used buffer. The choice of buffer may vary depending on the specific experimental requirements.
B. Hydrogen Peroxide Standard Curve
It is essential to generate a H₂O₂ standard curve for each experiment to accurately quantify the amount of H₂O₂ produced by the samples.
-
Prepare a 1 mM H₂O₂ working solution by diluting the ~1 M stock solution in assay buffer.
-
Perform serial dilutions of the 1 mM H₂O₂ working solution in assay buffer to obtain standards ranging from 0 to 50 µM.
-
Add 50 µL of each standard to separate wells of a 96-well plate.
C. Protocol for Cell Lysates
-
Cell Culture and Treatment: Plate cells at the desired density in a 96-well plate and culture overnight. Treat cells with activators (e.g., PMA) or inhibitors of NADPH oxidase as required.
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100) to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
Centrifuge the plate at a low speed to pellet cell debris.
-
-
Sample Preparation: Transfer 50 µL of the supernatant (cell lysate) from each well to a new black 96-well plate.
-
Assay Reaction:
-
Prepare a reaction mixture containing this compound (final concentration 50 µM) and HRP (final concentration 0.1 U/mL) in assay buffer.
-
Add 50 µL of the reaction mixture to each well containing the cell lysate or H₂O₂ standards.
-
-
Incubation and Measurement:
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis: Subtract the fluorescence of the blank (0 µM H₂O₂) from all readings. Use the standard curve to determine the concentration of H₂O₂ in each sample. Normalize the results to the protein concentration of the cell lysate.
D. Protocol for Tissue Homogenates
-
Tissue Homogenization:
-
Excise and wash the tissue in ice-cold PBS to remove any blood.
-
Homogenize the tissue in an appropriate ice-cold lysis buffer using a tissue homogenizer.
-
Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Sample Preparation: Collect the supernatant and determine the protein concentration. Dilute the supernatant with assay buffer to a suitable protein concentration. Add 50 µL of the diluted homogenate to a black 96-well plate.
-
Assay Reaction, Incubation, Measurement, and Data Analysis: Follow steps 4-6 as described in the protocol for cell lysates.
Visualizations
Caption: NADPH Oxidase Activation Signaling Pathway.
Caption: Experimental Workflow for the this compound Assay.
References
- 1. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of NADPH oxidase activity in detergent lysates of human and mouse macrophage monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurogentec.com [eurogentec.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. How to prepare cell lysate for NADP/NADPH ratio assay? | AAT Bioquest [aatbio.com]
- 11. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
Revolutionizing High-Throughput Screening: The ADHP Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) assay is a highly sensitive and robust fluorogenic method ideal for high-throughput screening (HTS) applications. Its principle lies in the horseradish peroxidase (HRP)-catalyzed conversion of the non-fluorescent this compound substrate into the highly fluorescent product, resorufin, in the presence of hydrogen peroxide (H₂O₂).[1][2][3] This reaction provides a quantitative measure of either H₂O₂ concentration or peroxidase activity, making it a versatile tool in drug discovery and various biochemical assays.[2][4] The assay's compatibility with automated liquid handling systems and its superior sensitivity compared to other methods make it a valuable asset in modern research.[2][5]
Principle of the this compound Assay
The core of the this compound assay is an enzyme-coupled reaction. In the presence of horseradish peroxidase (HRP), this compound is oxidized by hydrogen peroxide (H₂O₂) in a 1:1 stoichiometric ratio to produce the intensely red-fluorescent compound, resorufin.[2][3] The resulting fluorescence can be easily measured with a fluorescence microplate reader, with excitation maxima typically between 530-571 nm and emission maxima around 585-590 nm.[3][6] The intensity of the fluorescence signal is directly proportional to the amount of H₂O₂ or peroxidase activity in the sample, allowing for precise quantification.[2]
Key Features and Applications
The this compound assay offers several advantages for high-throughput screening:
-
High Sensitivity: The assay can detect very low concentrations of H₂O₂ or peroxidase activity, with some kits reporting detection limits as low as picomolar concentrations of target proteins in an ELISA format.[2][6]
-
Broad Dynamic Range: The assay demonstrates a wide linear range for the detection of H₂O₂, allowing for the analysis of a variety of sample types.[1]
-
Versatility: It can be adapted to measure the activity of various H₂O₂-producing oxidases, making it applicable to a wide range of biological targets.[1]
-
HTS Compatibility: The simple "mix-and-read" format is well-suited for automated workflows and high-density microplate formats.[5]
-
Stability: this compound is recognized as one of the most stable and sensitive fluorogenic substrates for HRP.[3][6]
Primary Applications Include:
-
Quantification of hydrogen peroxide in biological samples.[1][5][7]
-
High-throughput screening for inhibitors or activators of H₂O₂-producing enzymes.
-
Enzyme-linked immunosorbent assays (ELISA) as a sensitive detection method.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound assay based on commercially available kits and literature.
| Parameter | Value | Reference |
| Excitation Wavelength | 530 - 571 nm | [3][6] |
| Emission Wavelength | 585 - 600 nm | [3][6] |
| H₂O₂ Detection Limit | As low as 50 nM | [2] |
| H₂O₂ Linear Range | Up to 20 µM | [1] |
| Molar Extinction Coefficient (Resorufin) | 54,000 M⁻¹cm⁻¹ | [3][6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound assay's reaction pathway and a typical experimental workflow for high-throughput screening.
Figure 1: this compound Assay Reaction Pathway.
Figure 2: High-Throughput Screening Workflow.
Experimental Protocols
I. Protocol for Hydrogen Peroxide Quantification
This protocol is designed for the quantification of H₂O₂ in a 96-well microplate format.
Materials:
-
This compound solution (e.g., 10 mM in DMSO)
-
Horseradish Peroxidase (HRP) solution
-
Hydrogen Peroxide (H₂O₂) standard (e.g., 1 M)
-
Assay Buffer (e.g., 0.25 M sodium phosphate, pH 7.4)[4]
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.[1]
-
Prepare a 1X Assay Buffer by diluting a stock solution if necessary.
-
Prepare a working solution of HRP in 1X Assay Buffer. The optimal concentration may need to be determined empirically.
-
Prepare a fresh this compound working solution in 1X Assay Buffer. Protect from light.
-
-
H₂O₂ Standard Curve Preparation:
-
Prepare a stock solution of H₂O₂ (e.g., 1 M) by diluting a concentrated stock in deionized water.[1]
-
Perform serial dilutions of the H₂O₂ stock solution in 1X Assay Buffer to create a standard curve. A typical range would be from 0 µM to 20 µM.[1]
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate. Include a blank control with 50 µL of 1X Assay Buffer only.
-
-
Sample Preparation:
-
Add 50 µL of your test samples to the wells. If necessary, dilute the samples in 1X Assay Buffer to ensure the H₂O₂ concentration falls within the linear range of the assay.[1]
-
-
Reaction Initiation and Incubation:
-
Prepare a reaction mixture containing the this compound and HRP working solutions. The final concentration of this compound is typically in the range of 20-100 µM.[2][8]
-
Add 50 µL of the reaction mixture to each well containing standards and samples.
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[1][4]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all standard and sample readings.
-
Plot the net fluorescence of the standards versus their corresponding H₂O₂ concentrations to generate a standard curve.
-
Determine the H₂O₂ concentration in the unknown samples by interpolating their net fluorescence values from the standard curve.
-
II. Protocol for High-Throughput Screening of Enzyme Inhibitors
This protocol outlines a general procedure for screening a compound library for inhibitors of an H₂O₂-producing enzyme.
Materials:
-
H₂O₂-producing enzyme of interest
-
Substrate for the enzyme of interest
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
This compound, HRP, and Assay Buffer as described above
-
96-well or 384-well black microplates
-
Automated liquid handling system (recommended)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzyme, substrate, this compound, and HRP in Assay Buffer.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1-2 µL) of each test compound from the library into the wells of the microplate.
-
Include appropriate controls:
-
Positive control: All assay components without any inhibitor.
-
Negative control: All assay components with a known inhibitor of the enzyme.
-
Blank: Assay components without the enzyme.
-
-
-
Enzyme and Compound Incubation:
-
Add the enzyme solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the enzyme's substrate to all wells.
-
-
Detection:
-
At a specific time point after substrate addition, add the this compound/HRP detection reagent to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence as described in the previous protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold.
-
Hits should be further validated through dose-response curves and secondary assays to confirm their activity and rule out artifacts.
-
References
- 1. eurogentec.com [eurogentec.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. biotium.com [biotium.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. SensoLyte® this compound Hydrogen Peroxide Assay Kit Fluorimetric - 1 kit, 1 kit | Labscoop [labscoop.com]
- 6. interchim.fr [interchim.fr]
- 7. SensoLyte® this compound Hydrogen Peroxide Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. medchemexpress.com [medchemexpress.com]
Preparing ADHP Working Solutions from DMSO Stock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), also known as Amplex® Red, is a highly sensitive and stable fluorogenic substrate for horseradish peroxidase (HRP) and a reliable probe for detecting hydrogen peroxide (H₂O₂).[1][2][3] In the presence of HRP, this compound reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin, which has an excitation maximum of 571 nm and an emission maximum of 585 nm.[1][4] Due to its low air oxidation, this compound is one of the most sensitive and stable fluorogenic probes for detecting HRP and H₂O₂.[4] This makes it a valuable tool in a wide range of biological assays, including ELISAs, and for measuring the activity of various oxidases.[4][5]
This document provides detailed application notes and protocols for preparing working solutions of this compound from a dimethyl sulfoxide (B87167) (DMSO) stock.
Properties and Solubility of this compound
This compound is a white to off-white solid that is soluble in DMSO and DMF.[1][6] Its molecular weight is 257.24 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₄ | [6] |
| Molecular Weight | 257.24 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 25 mg/mL, 60 mg/mLDMF: 25 mg/mL | [6][7] |
| Excitation (end product) | 571 nm | [4] |
| Emission (end product) | 585 nm | [4] |
Preparation of this compound Stock Solution in DMSO
A common concentration for an this compound stock solution is 10 mM in high-quality, anhydrous DMSO.[8][9]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Bring the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.57 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound solid.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[1][8]
Note: When handling DMSO, it is important to use appropriate personal protective equipment as it can readily penetrate the skin.[10]
Preparation of this compound Working Solution
The final concentration of the this compound working solution will depend on the specific application. It is crucial to dilute the DMSO stock solution in an appropriate assay buffer. To avoid precipitation, it is recommended to perform serial dilutions in DMSO first before the final dilution in the aqueous buffer. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent effects on the biological system.[11][12]
General Protocol for Dilution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform any intermediate dilutions in DMSO if necessary.
-
Dilute the this compound stock solution (or intermediate dilution) to the desired final concentration in the appropriate assay buffer. For example, to prepare a 100 µM working solution, you would dilute the 10 mM stock 1:100 in the assay buffer.
-
Protect the working solution from light.
Application Protocol: H₂O₂ Detection Assay
This protocol provides a general framework for detecting H₂O₂ using an this compound working solution.
Materials:
-
This compound Working Solution (e.g., 100 µM in assay buffer)
-
Horseradish Peroxidase (HRP) solution (e.g., 1 U/mL)
-
Hydrogen Peroxide (H₂O₂) standards or samples
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Protocol:
-
Prepare H₂O₂ standards in the assay buffer.
-
Add 50 µL of each H₂O₂ standard or sample to the wells of the microplate.
-
Prepare the reaction mixture by combining the this compound working solution and HRP solution. A common final concentration is 50 µM this compound and 0.1 U/mL HRP.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[13]
-
Measure the fluorescence at an excitation of ~530-570 nm and an emission of ~590-600 nm.[5]
| Reagent | Example Final Concentration |
| This compound | 50 µM |
| HRP | 0.1 U/mL |
| H₂O₂ | Varies (Standard Curve) |
Signaling Pathway of this compound in H₂O₂ Detection
The detection of H₂O₂ using this compound is based on the HRP-catalyzed oxidation of this compound to the fluorescent product resorufin.
Troubleshooting
-
High Background Fluorescence: This may be due to the auto-oxidation of this compound. Ensure that the stock and working solutions are protected from light and prepared fresh.
-
Precipitation of this compound: If precipitation occurs when diluting the DMSO stock in an aqueous buffer, try performing serial dilutions in DMSO first to lower the concentration before adding it to the buffer. Ensure the final DMSO concentration in the assay is low.
-
Low Signal: Check the activity of the HRP and the concentration of H₂O₂. Ensure the fluorescence reader is set to the correct excitation and emission wavelengths.
Conclusion
Proper preparation of this compound working solutions from a DMSO stock is critical for obtaining accurate and reproducible results in various enzymatic and cellular assays. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this compound for the sensitive detection of hydrogen peroxide and the activity of HRP-coupled enzymatic systems. activity of HRP-coupled enzymatic systems.
References
- 1. biotium.com [biotium.com]
- 2. glycodepot.com [glycodepot.com]
- 3. This compound [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [eurogentec.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. interchim.fr [interchim.fr]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. interchim.fr [interchim.fr]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. quora.com [quora.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. emulatebio.com [emulatebio.com]
- 13. eurogentec.com [eurogentec.com]
Quantifying Cellular Hydrogen Peroxide Release Using 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes.[1][2][3] Hydrogen peroxide (H₂O₂) is a relatively stable and membrane-permeable ROS, making it a key player in cellular signaling cascades that regulate events from cell proliferation to apoptosis.[2][4][5] Consequently, the accurate quantification of H₂O₂ released from cells is paramount for understanding cellular redox biology and for the development of novel therapeutics targeting oxidative stress-related diseases.
This document provides a detailed guide for the quantification of extracellular H₂O₂ released from cells using the highly sensitive fluorescent probe, 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), also widely known as Amplex® Red. In the presence of horseradish peroxidase (HRP), this compound reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and stable product, resorufin (B1680543).[1][6][7][8] This assay offers a robust and sensitive method for detecting nanomolar concentrations of H₂O₂.[8][9]
Assay Principle
The core of this assay is the enzymatic oxidation of this compound. In the presence of HRP, this compound is oxidized by H₂O₂ to form resorufin, which exhibits a strong red fluorescence. The fluorescence intensity is directly proportional to the concentration of H₂O₂ in the sample.[6][7][8][10] The reaction can be measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 530-570 nm and 585-600 nm, respectively.[7][8][9][10][11]
Figure 1. Reaction mechanism of this compound with H₂O₂.
Quantitative Data Summary
The following tables summarize quantitative data on H₂O₂ release from different cell types under various conditions, as measured by the this compound assay.
Table 1: H₂O₂ Release from Stimulated Human Monocytes (U937)
| Stimulant | Concentration | H₂O₂ Release Rate (pmol/min/10⁶ cells) |
| PMA | 25 ng/mL | 18.34[1] |
| PMA | 10 ng/mL | Significantly faster than control[1] |
| PMA | 100 ng/mL | Significantly faster than control[1] |
| Ionomycin | 1.2 µg/mL | Lower than PMA stimulation[1] |
| PMA + Ionomycin | Various | No significant difference between PMA concentrations[1] |
Table 2: H₂O₂ Release from Pancreatic Beta Cells (MIN6)
| Condition | H₂O₂ Release |
| Basal (Buffer only) | Monitored over two hours[1] |
| High Glucose (16.7 mM) | Monitored over two hours[1] |
Signaling Pathways Involving H₂O₂ Release
H₂O₂ is a key second messenger in various signaling pathways. A common pathway leading to H₂O₂ production involves the activation of NAD(P)H oxidases (NOX), which generate superoxide (B77818) (O₂⁻). Superoxide is then dismutated to H₂O₂ by superoxide dismutase (SOD). This H₂O₂ can then diffuse across membranes to modulate the activity of downstream signaling proteins, such as protein tyrosine phosphatases (PTPs) and mitogen-activated protein kinases (MAPKs), ultimately influencing cellular processes like proliferation, differentiation, and apoptosis.[2][4]
Figure 2. H₂O₂ signaling pathway.
Experimental Protocols
This section provides a detailed protocol for quantifying H₂O₂ release from cultured cells using the this compound assay.
Materials and Reagents
-
10-Acetyl-3,7-dihydroxyphenoxazine (this compound/Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrogen peroxide (H₂O₂), ~3% solution for standard curve
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate (B84403) buffer, pH 7.4 or Hanks' Balanced Salt Solution - HBSS)[1][8]
-
Cultured cells of interest
-
Cell culture medium
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow
Figure 3. Experimental workflow diagram.
Detailed Protocol
1. Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve this compound in high-quality DMSO.[12] Store protected from light at -20°C.
-
HRP Stock Solution (10 U/mL): Dissolve HRP in reaction buffer.[12] Aliquot and store at -20°C.
-
H₂O₂ Stock Solution (~1 M): Prepare from a ~3% H₂O₂ solution. The exact concentration of commercial H₂O₂ can vary, so it is recommended to determine the precise concentration by measuring its absorbance at 240 nm (extinction coefficient ε = 43.6 M⁻¹cm⁻¹).
-
Reaction Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.4, or use a suitable buffer like HBSS. Note that some buffer components, like Krebs-Ringer buffer, may cause auto-oxidation of this compound.[13]
-
This compound/HRP Working Solution: On the day of the experiment, prepare the working solution by diluting the this compound and HRP stock solutions in the reaction buffer. A typical final concentration is 50 µM this compound and 0.1 U/mL HRP.[8] Prepare enough for all samples and standards. Protect this solution from light.
2. Cell Preparation and Seeding
-
Culture cells to the desired confluency in a T75 flask.
-
Detach and count the cells.
-
Seed the cells in a 96-well black, clear-bottom plate at a desired density (e.g., 50,000 cells/well) and allow them to adhere overnight.[1]
3. H₂O₂ Standard Curve Preparation
-
Prepare a fresh dilution series of H₂O₂ from your stock solution in the reaction buffer. A typical range for the standard curve is 0 to 20 µM.[1][11]
-
Add 50 µL of each H₂O₂ standard dilution to empty wells of the 96-well plate in triplicate.
4. Assay Procedure
-
For endpoint assays:
-
Gently wash the cells with warm reaction buffer.
-
Add 50 µL of reaction buffer (with or without stimulants) to the cells.
-
Incubate for the desired time period at 37°C.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
Add 50 µL of the this compound/HRP working solution to each well containing the supernatant and the H₂O₂ standards.
-
-
For kinetic assays:
-
Gently wash the cells with warm reaction buffer.
-
Add 100 µL of the this compound/HRP working solution (containing stimulants, if applicable) directly to the cells.
-
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[11][14] It is crucial to minimize light exposure as it can cause photooxidation of this compound, leading to artifactual resorufin formation.[15]
-
Measure the fluorescence using a microplate reader with excitation at ~545 nm and emission at ~590 nm.[1]
5. Data Analysis
-
Subtract the average fluorescence of the blank (0 µM H₂O₂) from all standard and sample readings.
-
Plot the net fluorescence of the H₂O₂ standards versus their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of H₂O₂ in your samples.
-
To express the results as a rate of H₂O₂ release per cell, normalize the H₂O₂ concentration to the cell number and the incubation time.
Important Considerations
-
Light Sensitivity: this compound is sensitive to light. All steps involving this compound should be performed with minimal light exposure to avoid background fluorescence.[15]
-
Sample Type: This assay is best suited for measuring extracellular H₂O₂ from cell culture supernatants or other biological fluids.[13] It is not recommended for cell lysates due to potential interference from endogenous peroxidases and proteases.[13]
-
Interfering Substances: Compounds like NAD(P)H can interfere with the assay by reacting with HRP and generating superoxide.[16][17] The addition of superoxide dismutase (SOD) can mitigate this interference.[16][17] Some tissue samples may contain carboxylesterases that can convert this compound to resorufin independently of H₂O₂.[18]
-
Fresh Samples: It is recommended to use fresh samples as H₂O₂ can degrade over time, especially in diluted solutions or those containing metal ions.[13]
By following these detailed protocols and considerations, researchers can reliably quantify H₂O₂ release from cells, providing valuable insights into cellular redox signaling in health and disease.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 4. Role of Metabolic H2O2 Generation: REDOX SIGNALING AND OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen peroxide induces signals that link the mitochondrial respiratory chain to specific cellular pathway | Whitehead Institute [wi.mit.edu]
- 6. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. OxiSelect™ Hydrogen Peroxide / Peroxidase Assay Kit (Fluorometric) | ABIN2345004 [antibodies-online.com]
- 10. signosisinc.com [signosisinc.com]
- 11. eurogentec.com [eurogentec.com]
- 12. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 13. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit - FAQs [thermofisher.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Amplex Red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The amplex red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Carboxylesterase converts Amplex red to resorufin: Implications for mitochondrial H2O2 release assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence in ADHP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) assays.
Troubleshooting Guides
High background fluorescence can mask the specific signal in your this compound assay, leading to reduced sensitivity and inaccurate results. The following guides address common causes of high background and provide step-by-step instructions to mitigate them.
Issue 1: High Background in "No Enzyme" or "Substrate Only" Controls
This often points to a problem with the this compound reagent itself or the reaction buffer.
Possible Causes and Solutions:
| Cause | Solution |
| This compound Autoxidation | This compound can spontaneously oxidize, especially when exposed to light and air, increasing background fluorescence. |
| • Use fresh, high-quality this compound. | |
| • Prepare the this compound working solution immediately before use.[1] | |
| • Protect the this compound stock and working solutions from light by storing them in amber tubes or wrapping them in foil.[1][2] | |
| Contaminated Reagents | Buffers or water used to prepare reagents may be contaminated with peroxidases or other oxidizing agents. |
| • Use fresh, high-purity water and buffer reagents. | |
| • Prepare fresh buffers for each experiment. | |
| Light-Induced Decomposition | Exposure to light can cause non-enzymatic conversion of this compound to the fluorescent product, resorufin (B1680543).[2] |
| • Minimize the exposure of the assay plate to light during incubation. Cover the plate with an opaque lid or aluminum foil.[1] |
Issue 2: Background Signal Increases Over Time in All Wells
A gradual increase in fluorescence across the plate, including control wells, suggests an issue with the assay conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Hydrogen Peroxide (H₂O₂) Concentration | High concentrations of H₂O₂ can lead to non-enzymatic oxidation of this compound. |
| • Titrate the H₂O₂ concentration to find the optimal level that provides a good signal-to-noise ratio. | |
| Suboptimal Assay Buffer pH | The fluorescence of resorufin is pH-dependent, with optimal fluorescence in the range of pH 7-8.[1] |
| • Ensure the pH of your assay buffer is within the optimal range for the assay. |
Issue 3: High Background in an ELISA-Based this compound Assay
In the context of an Enzyme-Linked Immunosorbent Assay (ELISA), high background can be caused by factors related to the antibody and washing steps.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Inadequate washing can leave unbound HRP-conjugated antibodies, leading to a high background signal.[3] |
| • Increase the number of wash steps. | |
| • Ensure that the wells are completely filled and emptied during each wash. | |
| Non-specific Binding of Antibodies | The HRP-conjugated antibody may be binding non-specifically to the plate surface. |
| • Optimize the concentration of the HRP-conjugated antibody. | |
| • Use a high-quality blocking buffer and ensure adequate blocking time. | |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with other components of the assay. |
| • Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for detecting resorufin, the product of the this compound reaction?
A1: Resorufin has an optimal excitation wavelength of approximately 571 nm and an emission wavelength of around 585 nm.[1] However, a broader range of 530-570 nm for excitation and 590-600 nm for emission can also be used.[4]
Q2: How should I prepare and store the this compound stock solution?
A2: this compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to make a concentrated stock solution. This stock solution should be stored at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I prepare the this compound working solution in advance?
A3: It is strongly recommended to prepare the this compound working solution fresh for each experiment and use it immediately. The diluted this compound solution is less stable and more prone to autoxidation, which will increase the background fluorescence of your assay.
Q4: What type of microplate should I use for an this compound assay?
A4: Black, opaque-walled microplates are recommended for fluorescence-based assays like the this compound assay. These plates minimize well-to-well crosstalk and reduce background fluorescence compared to clear or white plates.
Q5: My background fluorescence is still high even after troubleshooting. What else can I do?
A5: If you have addressed the common causes of high background, consider the following:
-
Reagent Quality: Test a new lot of this compound from a different supplier. The quality of the this compound reagent can vary, and some batches may have higher intrinsic background fluorescence.
-
Sample Matrix Effects: Components in your sample may be interfering with the assay. Run a control with your sample matrix without the analyte to check for this.
-
Instrument Settings: Optimize the gain and other settings on your fluorescence plate reader to maximize the signal-to-noise ratio.
Quantitative Data Tables
The following tables provide representative data on how different factors can influence background fluorescence in this compound assays. The Relative Fluorescence Unit (RFU) values are illustrative and may vary depending on the specific instrument and assay conditions.
Table 1: Effect of Hydrogen Peroxide (H₂O₂) Concentration on Background Fluorescence
This table illustrates the impact of increasing H₂O₂ concentration on the background signal in the absence of HRP.
| H₂O₂ Concentration (µM) | Average Background RFU | Standard Deviation |
| 0 | 150 | 15 |
| 10 | 250 | 25 |
| 50 | 750 | 60 |
| 100 | 1800 | 150 |
| 200 | 4500 | 350 |
Table 2: Effect of Light Exposure on this compound Autoxidation
This table shows the increase in background fluorescence of an this compound working solution over time when exposed to ambient light versus being kept in the dark.
| Time (minutes) | Background RFU (Exposed to Light) | Background RFU (In the Dark) |
| 0 | 200 | 200 |
| 15 | 850 | 250 |
| 30 | 2500 | 350 |
| 60 | 7800 | 500 |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Reagent Lot
This protocol helps to assess the level of autoxidation of a new batch of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound in the assay buffer at the final concentration you will use in your experiments (e.g., 50 µM).
-
Dispense 100 µL of the assay buffer alone into three wells of the microplate (buffer blank).
-
Dispense 100 µL of the this compound working solution into three separate wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation of ~570 nm and an emission of ~590 nm.
-
Subtract the average fluorescence of the buffer blank from the average fluorescence of the this compound working solution to determine the background fluorescence due to autoxidation.
Acceptance Criteria: A high-quality this compound reagent should have a low background signal. While the acceptable level may vary, a signal that is less than 5-10% of the maximum expected signal in your assay is a good starting point.
Protocol 2: Optimization of Hydrogen Peroxide (H₂O₂) Concentration
This protocol helps to determine the optimal H₂O₂ concentration that provides a good signal-to-noise ratio.
Materials:
-
This compound working solution (containing HRP)
-
A range of H₂O₂ concentrations (e.g., from 0 to 200 µM)
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of H₂O₂ dilutions in the assay buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
"No H₂O₂" control: 50 µL of assay buffer + 50 µL of this compound working solution.
-
H₂O₂ titration: 50 µL of each H₂O₂ dilution + 50 µL of this compound working solution.
-
-
Incubate the plate at room temperature for the desired reaction time (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence.
-
Calculate the signal-to-noise ratio for each H₂O₂ concentration: (Signal with H₂O₂ - Signal of "No H₂O₂" control) / Signal of "No H₂O₂" control.
-
Select the H₂O₂ concentration that gives the best signal-to-noise ratio without causing a significant increase in the background.
Visualizations
This compound Assay Signaling Pathway
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: ADHP Assay Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high variability in ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and its principle of operation?
A1: The this compound assay is a highly sensitive fluorometric method used to detect horseradish peroxidase (HRP) or hydrogen peroxide (H₂O₂).[1][2][3] this compound, also known as Amplex® Red, is a non-fluorescent substrate that, in the presence of HRP and H₂O₂, is oxidized to resorufin (B1680543), a highly fluorescent compound.[4][5][6][7] The resulting fluorescence intensity, typically measured at an excitation of 530-571 nm and emission of 590-600 nm, is directly proportional to the amount of HRP or H₂O₂ in the sample.[2][3][8] This assay is widely used in ELISAs and for quantifying the activity of various H₂O₂-producing enzymes.[1][3]
Q2: What are the most common causes of high variability in this compound assays?
A2: High variability in this compound assays can stem from several factors, including:
-
Reagent Inconsistency: Improper preparation, storage, or lot-to-lot variance of reagents like this compound, H₂O₂, and HRP can lead to inconsistent results.[9] this compound is light-sensitive and should be protected from light during storage and handling.[10]
-
Procedural Errors: Inconsistent pipetting, inadequate mixing, and variable incubation times can introduce significant errors.[10][11]
-
Environmental Factors: Fluctuations in temperature and light exposure during the assay can affect the enzymatic reaction rate and the stability of the fluorescent product.[10]
-
Instrumentation Issues: An improperly calibrated or malfunctioning microplate reader can be a major source of variability.[12]
-
Sample-Specific Issues: The presence of endogenous peroxidases or other interfering substances in the sample can lead to high background or unexpected results.[13]
Q3: My background fluorescence is high. What should I do?
A3: High background fluorescence can be caused by several factors:
-
Reagent Contamination or Degradation: The this compound reagent may have auto-oxidized. Prepare fresh reagents and protect them from light.[10]
-
Endogenous Enzyme Activity: Samples may contain endogenous peroxidases. Consider including a "no HRP" control or using a peroxidase suppressor.[13]
-
Insufficient Washing: In ELISA applications, inadequate washing can leave residual HRP conjugate, leading to a high background.[11] Increase the number and duration of wash steps.
-
Plate Reader Settings: Ensure your plate reader's gain settings are appropriate and that you are using a suitable black, flat-bottom microplate to minimize background.[3]
Q4: My signal-to-background ratio is low. How can I improve it?
A4: A low signal-to-background ratio can be addressed by:
-
Optimizing Reagent Concentrations: Titrate the concentrations of HRP and this compound to find the optimal balance that maximizes signal without increasing background.
-
Increasing Incubation Time: A longer incubation period may be necessary to generate a stronger signal, but be mindful that this can also increase background.[11]
-
Checking Reagent Quality: Ensure that your HRP enzyme has not lost potency and that the this compound substrate is of high quality.[13]
-
Using a More Sensitive Substrate System: While this compound is highly sensitive, ensure it is appropriate for your assay's dynamic range.[13]
Q5: What are acceptable assay performance metrics?
A5: Assay performance is often evaluated using the Z' factor, coefficient of variation (%CV), and signal-to-background (S/B) ratio. The table below provides general guidelines for these metrics.
| Parameter | Excellent | Acceptable | Marginal |
| Z' Factor | > 0.5[14][15] | 0 to 0.5[14] | < 0 |
| %CV | < 10% | 10-20%[16] | > 20% |
| S/B Ratio | > 10 | 5-10 | < 5 |
Note: For cell-based assays, a Z' factor between 0.4 and 1 is often considered acceptable due to inherent biological variability.[15]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability (%CV > 20%)
High coefficient of variation across replicate wells is a common issue that can obscure meaningful results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. | Reduced variability between replicate wells. |
| Inadequate Mixing | Gently shake the plate for 30 seconds after adding the final reagent.[3] Avoid introducing bubbles. | Uniform reaction initiation in all wells. |
| Temperature Gradients | Equilibrate all reagents and plates to room temperature before use.[3][10] Avoid stacking plates during incubation. | Minimized "edge effects" and consistent reaction rates across the plate. |
| Inconsistent Incubation Time | Use a multichannel pipette or automated dispenser for reagent addition to minimize time differences between wells.[10] | Equal reaction times for all wells, leading to more consistent results. |
Issue 2: High Plate-to-Plate Variability
Inconsistent results between different assay plates can compromise the reliability of a screening campaign.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Instability | Prepare fresh working solutions for each plate from stock solutions.[10] Avoid repeated freeze-thaw cycles of stock reagents.[17] | Consistent reagent performance across all plates. |
| Lot-to-Lot Reagent Variation | Qualify new lots of critical reagents (e.g., HRP, this compound) by running them in parallel with the old lot.[9] | Minimized shifts in assay performance due to reagent changes. |
| Environmental Changes | Monitor and record laboratory temperature and humidity. Perform assays at a consistent time of day if possible. | Reduced variability due to environmental fluctuations. |
| Reader Performance Drift | Run a standard calibration plate or quality control samples on the plate reader before each run. | Consistent instrument performance across different assay runs. |
Experimental Protocols
Protocol 1: Preparation and QC of this compound Working Solution
-
Stock Solution Preparation: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.[3]
-
Working Solution Preparation: Immediately before use, dilute the this compound stock solution in the appropriate assay buffer to the desired final concentration.[10] A common starting point is 50 µM.
-
Quality Control: To check for auto-oxidation, measure the fluorescence of the working solution in a black microplate. A low fluorescence reading indicates a high-quality solution.
Protocol 2: Plate Reader Performance Check
-
Prepare a Resorufin Standard Curve: Create a serial dilution of a known concentration of resorufin in assay buffer.
-
Measure Fluorescence: Read the fluorescence of the standard curve on the microplate reader using the same settings as your assay (Ex/Em = 530-571 nm/590-600 nm).
-
Analyze Results: Plot the fluorescence intensity against the resorufin concentration. The resulting standard curve should be linear (R² > 0.99) within the expected dynamic range of your assay. This confirms the reader is performing correctly.
Visualizations
Caption: Principle of the this compound Assay.
Caption: General workflow for an this compound-based assay.
Caption: Decision tree for troubleshooting high variability.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. eurogentec.com [eurogentec.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photooxidation-induced fluorescence amplification system for an ultra-sensitive enzyme-linked immunosorbent assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxidase Detection | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Horseradish Peroxidase (HRP) Labeled Lectin Troubleshooting - EY Laboratories, Inc. [eylabs.com]
- 12. researchgate.net [researchgate.net]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
Technical Support Center: Optimizing ADHP Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) incubation time for robust and reproducible signal detection in horseradish peroxidase (HRP)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for signal detection?
This compound (also known as Amplex® Red) is a highly sensitive and stable fluorogenic substrate for the enzyme Horseradish Peroxidase (HRP).[1][2] In the presence of hydrogen peroxide (H₂O₂), HRP enzymatically converts the non-fluorescent this compound into a highly fluorescent product called resorufin (B1680543).[3][4] This reaction forms the basis of many assays, allowing for the detection of H₂O₂ or HRP activity. The intensity of the fluorescent signal is proportional to the amount of HRP or H₂O₂ present, enabling quantitative measurements down to femtomolar concentrations.[1]
Q2: What is a typical starting range for this compound incubation time?
A typical incubation time for the this compound reaction ranges from 10 to 30 minutes at room temperature.[1] However, this is only a starting point. The optimal time must be determined empirically for each specific antibody, sample type, and experimental condition to achieve the best results.
Q3: What factors influence the optimal incubation time?
Several factors can affect the ideal incubation time for signal development:
-
Target Abundance: Lower concentrations of the target molecule may require longer incubation times to generate a detectable signal.
-
Enzyme (HRP) Concentration and Activity: Higher concentrations or more active HRP conjugates will produce a signal faster, thus requiring shorter incubation times. The activity of HRP can vary between manufacturers and batches.
-
Substrate Concentration: The concentration of this compound and H₂O₂ will impact the reaction speed.
-
Temperature: Enzymatic reactions are temperature-dependent. Assays are typically performed at room temperature, and maintaining a consistent temperature is crucial for reproducibility.
-
Antibody Affinity and Concentration: In immunoassays, high-affinity primary antibodies or higher concentrations of primary or secondary antibodies may lead to a faster signal generation and necessitate shorter incubation times.
Q4: Why is it critical to optimize the incubation time?
Optimizing the incubation time is the most critical step for achieving a high signal-to-noise ratio.[5][6]
-
Too short: An insufficient incubation period will result in a weak or undetectable signal.
-
Too long: Excessive incubation can lead to high background noise, non-specific signal, and potential signal saturation, which makes quantitative analysis difficult and can obscure the specific localization of the target.
The goal is to find the "sweet spot" that maximizes the specific signal without significantly increasing the background.
Q5: Can the enzymatic reaction be stopped?
Yes, the HRP-mediated conversion of this compound can be stopped by adding a "stop solution," which typically alters the pH to inactivate the enzyme. Once the reaction is stopped, the fluorescent signal of resorufin is generally stable for at least 60 minutes, provided the plate is protected from light.[3] This allows for flexibility in reading the results on a plate reader.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based signal detection.
| Issue | Potential Causes | Recommended Solutions |
| Weak or No Signal | 1. Incubation time is too short. 2. Inactive HRP enzyme or substrate.3. Insufficient concentration of primary or secondary antibody.4. Low abundance of the target protein.5. Reagents not equilibrated to room temperature. | 1. Increase incubation time. Perform a time-course experiment to determine the optimal duration (see Experimental Protocol below).2. Check the expiration dates and storage conditions of HRP conjugates and this compound reagents. Prepare the this compound working solution fresh before each use.[3]3. Increase the concentration of the antibodies. Titrate each antibody to find its optimal concentration.4. Use a signal amplification method if available, or increase the amount of sample.5. Ensure all kit components and buffers are brought to room temperature before starting the assay.[3] |
| High Background Noise | 1. Incubation time is too long. 2. Primary or secondary antibody concentration is too high.3. Insufficient blocking.4. Inadequate washing between steps.5. This compound reagent exposed to light for extended periods.[3]6. Endogenous peroxidase activity in the sample.[7] | 1. Decrease incubation time. The signal may be developing too quickly and reaching a plateau where the background "catches up."2. Reduce the concentration of the antibodies. Run a titration to find the optimal dilution.3. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 10% normal serum).4. Increase the number and duration of wash steps to thoroughly remove unbound antibodies and reagents.[3]5. Protect the this compound substrate and the reaction plate from light at all times.[3]6. Quench endogenous peroxidase activity by pre-treating the sample with 0.3% H₂O₂ before antibody incubation.[8] |
| Signal Saturation | 1. Incubation time is too long. 2. Concentration of HRP conjugate is too high.3. High abundance of the target antigen. | 1. Reduce incubation time. This is the most direct way to avoid saturating the detector.2. Dilute the HRP-conjugated antibody further.3. Reduce the amount of sample or primary antibody used in the assay. |
Data Presentation
Table 1: Typical Reagent and Parameter Ranges for this compound Assays
| Parameter | Typical Range/Value | Notes |
| This compound Substrate | 50 - 100 µM | Prepare working solution immediately before use.[2] |
| H₂O₂ | Varies by kit (e.g., 10 mM) | Provided in a stabilized solution.[2] |
| HRP Conjugate | 1:5,000 - 1:100,000 dilution | Must be optimized for each antibody lot and application.[1] |
| Incubation Time | 10 - 30 minutes | Must be empirically determined for optimal signal-to-noise. |
| Incubation Temp. | Room Temperature | Keep consistent. |
| Excitation Wavelength | 530 - 571 nm | [1][3][9] |
| Emission Wavelength | 585 - 600 nm | [1][3][9] |
Table 2: Example Optimization Data - Signal-to-Noise (S/N) Ratio Calculation
This table illustrates how to identify the optimal incubation time by calculating the S/N ratio. The highest S/N ratio before the background becomes unacceptably high indicates the optimal time.
| Incubation Time (min) | Mean Specific Signal (RFU¹) | Mean Background Signal (RFU) | Signal-to-Noise (S/N) Ratio² |
| 2 | 1500 | 150 | 10.0 |
| 5 | 4500 | 200 | 22.5 |
| 10 | 9500 | 350 | 27.1 |
| 15 | 13000 | 800 | 16.3 |
| 20 | 15500 | 1500 | 10.3 |
| 30 | 16000 | 3200 | 5.0 |
¹RFU = Relative Fluorescence Units ²S/N Ratio = (Mean Specific Signal) / (Mean Background Signal)
Experimental Protocols
Protocol: Empirical Determination of Optimal Incubation Time
This protocol outlines a method to determine the ideal incubation time that provides the best signal-to-noise ratio for your specific experimental setup.
-
Preparation: Prepare your samples (e.g., ELISA plate, tissue sections) according to your standard protocol, up to the step before adding the this compound substrate. Include both positive control (with target) and negative control (no primary antibody) samples.
-
Reagent Equilibration: Warm all this compound kit components and wash buffers to room temperature.
-
Substrate Preparation: Immediately before use, prepare the this compound reaction mixture (this compound substrate + H₂O₂ solution in assay buffer) according to the manufacturer's instructions. Prepare enough volume for all planned time points. Protect the mixture from light.
-
Initiate Reaction: Add the this compound reaction mixture to all wells/samples simultaneously.
-
Timed Incubation: Start a timer. At each designated time point (e.g., 2, 5, 10, 15, 20, and 30 minutes), stop the reaction by adding the Stop Solution. Alternatively, if your plate reader allows for kinetic reads, you can measure the fluorescence at intervals without stopping the reaction.
-
Signal Measurement: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission filters (e.g., Ex/Em = 570/590 nm).
-
Data Analysis:
-
For each time point, calculate the average fluorescence of your positive control replicates (Specific Signal) and your negative control replicates (Background Signal).
-
Calculate the Signal-to-Noise (S/N) ratio for each time point using the formula: S/N = Specific Signal / Background Signal.
-
Plot the S/N ratio against the incubation time. The time point that yields the highest S/N ratio is the optimal incubation time for your assay.
-
Mandatory Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. Resorufin-based responsive probes for fluorescence and colorimetric analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bma.ch [bma.ch]
- 9. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
Technical Support Center: Interference of Antioxidants with the ADHP Assay
Welcome to the technical support center for the ADHP (10-acetyl-3,7-dihydroxyphenoxazine) assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the complexities that arise when working with antioxidant compounds in this compound-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound assay?
A1: The this compound assay is a highly sensitive, fluorometric method used to detect hydrogen peroxide (H₂O₂) or the activity of peroxidase enzymes like horseradish peroxidase (HRP). In the presence of HRP, the non-fluorescent this compound substrate is oxidized by H₂O₂ into the highly fluorescent product, resorufin (B1680543). The intensity of the fluorescence, typically measured at an excitation of 530-571 nm and an emission of 585-590 nm, is directly proportional to the amount of H₂O₂ or HRP activity.[1][2][3]
Q2: How can antioxidants interfere with the this compound assay?
A2: Antioxidants can interfere with the this compound assay through several mechanisms, potentially leading to inaccurate results such as an underestimation or, in some cases, an overestimation of the analyte. The primary interference mechanisms are:
-
Scavenging of Hydrogen Peroxide: Antioxidants can directly neutralize the hydrogen peroxide in the assay, reducing the amount available to react with the this compound substrate.[2][4]
-
Inhibition of Horseradish Peroxidase (HRP): Certain antioxidant compounds can act as inhibitors of the HRP enzyme, slowing down the conversion of this compound to resorufin.[5][6]
-
Reduction of Resorufin: The fluorescent product, resorufin, can be chemically reduced back to its non-fluorescent precursor by reducing agents, including many antioxidants.[7][8]
-
Direct Interaction with HRP: Some dietary antioxidants have been shown to interact with HRP, paradoxically leading to an overestimation of hydrogen peroxide.[9]
-
Spectral Interference: The intrinsic fluorescence of the antioxidant compound or its metabolites may overlap with the excitation or emission spectra of resorufin, leading to artificially high fluorescence readings.
Q3: My sample contains known antioxidants, and I am seeing lower than expected fluorescence. What is the likely cause?
A3: Lower than expected fluorescence in the presence of antioxidants is most commonly due to one or a combination of three factors: the scavenging of H₂O₂, the inhibition of HRP, or the reduction of the fluorescent product resorufin. To begin troubleshooting, it is advisable to perform control experiments to isolate the specific cause of interference.
Q4: Can the this compound assay be used to measure the antioxidant capacity of a sample?
A4: While the interference of antioxidants is often a challenge, the this compound assay can be adapted to assess antioxidant capacity. In such a setup, a known amount of H₂O₂ is introduced, and the ability of the antioxidant sample to inhibit the production of resorufin is measured. The decrease in fluorescence is proportional to the antioxidant activity of the sample. However, it is crucial to be aware of the different potential mechanisms of interference to correctly interpret the results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating interference from antioxidant compounds in your this compound assay.
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Action |
| H₂O₂ Scavenging by Antioxidant | Control Experiment: Incubate your antioxidant sample with the H₂O₂ solution for a set time before adding the other assay components. Compare the signal to a control without the pre-incubation step. A significant decrease in the signal suggests H₂O₂ scavenging. Mitigation: It is challenging to completely eliminate this interference if the goal is to measure H₂O₂ in the presence of the antioxidant. Consider alternative, non-peroxidase-based H₂O₂ detection methods if scavenging is significant. |
| HRP Enzyme Inhibition | Control Experiment: Measure HRP activity with a known amount of substrate (this compound and H₂O₂) in the presence and absence of your antioxidant sample. A reduced rate of resorufin formation in the presence of the antioxidant indicates HRP inhibition. Mitigation: If inhibition is observed, you may need to dilute your sample to a concentration where the inhibitory effect is minimized, though this may also reduce the signal. Alternatively, using a higher concentration of HRP might overcome competitive inhibition. |
| Resorufin Reduction | Control Experiment: Add your antioxidant sample to a solution containing a known concentration of resorufin. A decrease in fluorescence over time indicates that your antioxidant is reducing resorufin.[7][8] Mitigation: If resorufin reduction is occurring, kinetic measurements are crucial. Taking readings at an early, fixed time point after initiating the reaction can help minimize the impact of this reverse reaction. |
Problem 2: High Background Fluorescence or Inconsistent Results
| Possible Cause | Recommended Action |
| Intrinsic Fluorescence of the Antioxidant | Control Experiment: Measure the fluorescence of your antioxidant sample in the assay buffer at the same excitation and emission wavelengths used for resorufin, but without this compound or H₂O₂. High readings indicate intrinsic fluorescence. Mitigation: If there is significant spectral overlap, you must subtract the fluorescence of a sample blank (containing the antioxidant but no this compound/H₂O₂) from your experimental readings. If the overlap is severe, an alternative assay with a different fluorescent probe may be necessary. |
| Direct Interaction with HRP Leading to Overestimation | Control Experiment: Run the assay with your antioxidant sample but without any exogenous H₂O₂. An increase in fluorescence suggests that the antioxidant is interacting with HRP to generate a signal.[9] Mitigation: This is a complex issue that may require significant investigation into the reaction mechanism. Diluting the sample may reduce this effect. |
Quantitative Data Summary
Table 1: Common Inhibitors of Horseradish Peroxidase (HRP)
A variety of compounds are known to inhibit HRP activity. If your sample contains any of the following, you should anticipate potential interference with your this compound assay.[1][10]
| Inhibitor Class | Examples |
| Azides and Cyanides | Sodium azide, Cyanide |
| Sulfur-Containing Compounds | L-cystine, Sulfide, Ethylenethiourea |
| Other Small Molecules | Hydroxylamine, Vanadate, p-aminobenzoic acid, Oxalic acid |
| Divalent and Trivalent Cations | Cd²⁺, Co²⁺, Cu²⁺, Fe³⁺, Mn²⁺, Ni²⁺, Pb²⁺ |
| Antioxidants | Ascorbic Acid[6], Ebselen[5], EDTA[11], Phenolic compounds[12] |
Experimental Protocols
Protocol 1: Standard this compound Assay for H₂O₂ Detection
This protocol is a general guideline and may need to be optimized for your specific application.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Protect from light and store at -20°C.
-
Prepare a stock solution of HRP (e.g., 10 U/mL) in assay buffer.
-
Prepare a working solution of H₂O₂ in assay buffer. The concentration will depend on the expected range of your samples.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of your sample or H₂O₂ standard to each well of a black, clear-bottom 96-well plate.
-
Prepare a reaction mixture containing this compound and HRP in assay buffer. A typical final concentration is 50 µM this compound and 1 U/mL HRP.
-
Add 50 µL of the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Protocol 2: Control for Antioxidant Interference
To assess the potential for interference, the following controls should be run in parallel with your main experiment:
-
Sample Blank (for intrinsic fluorescence):
-
50 µL sample + 50 µL assay buffer.
-
-
HRP Inhibition Control:
-
50 µL H₂O₂ standard + 50 µL reaction mixture containing the antioxidant sample. Compare to a control with only the assay buffer instead of the antioxidant sample.
-
-
H₂O₂ Scavenging Control:
-
Pre-incubate 50 µL of your sample with 50 µL of H₂O₂ standard for 15-30 minutes. Then add 50 µL of a solution containing this compound and HRP. Compare to a sample where the H₂O₂ was not pre-incubated.
-
-
Resorufin Reduction Control:
-
50 µL sample + 50 µL of a known concentration of resorufin in assay buffer. Monitor fluorescence over time.
-
Visualizations
Caption: The enzymatic pathway of the this compound assay.
Caption: Primary mechanisms of antioxidant interference in the this compound assay.
Caption: A logical workflow for troubleshooting antioxidant interference.
References
- 1. Horseradish Peroxidase (HRP) Enzymes [sigmaaldrich.com]
- 2. Screening for Antioxidant Activity: Hydrogen Peroxide Scavenging Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Photooxidation-induced fluorescence amplification system for an ultra-sensitive enzyme-linked immunosorbent assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized enzymatic colorimetric assay for determination of hydrogen peroxide (H2O2) scavenging activity of plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Horseradish peroxidase inhibition and antioxidant activity of ebselen and related organoselenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanolevel of detection of ascorbic acid using horse-radish peroxidase inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the photosensitized reduction of resorufin and implications for the detection of oxidative stress with Amplex Red - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8735083B2 - Inhibition of peroxidase enzymatic activity - Google Patents [patents.google.com]
- 11. Mechanism of inhibition of horseradish peroxidase-catalysed iodide oxidation by EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: ADHP Signal Instability
Welcome to the technical support center for ADHP-based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve signal instability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (10-Acetyl-3,7-dihydroxyphenoxazine), also known commercially as Amplex® Red, is a highly sensitive fluorogenic substrate for horseradish peroxidase (HRP) and a probe for hydrogen peroxide (H₂O₂). In the presence of HRP, this compound reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin (B1680543). Resorufin exhibits an excitation maximum at approximately 571 nm and an emission maximum at around 585 nm. Due to its high sensitivity, it is widely used in various enzyme-coupled assays to detect H₂O₂ production.
Q2: What are the primary causes of this compound signal instability?
This compound signal instability can manifest as a decaying signal, high background fluorescence, or poor reproducibility. The primary causes include:
-
Photobleaching: Both this compound and its fluorescent product, resorufin, are sensitive to light. Prolonged exposure to ambient or excitation light can lead to photooxidation and signal loss.[1][2]
-
pH Sensitivity: The fluorescence of resorufin is pH-dependent. The optimal pH range for the assay is between 7 and 8. At pH values below 6.0, the fluorescence quantum yield of resorufin decreases significantly.[3]
-
Reagent Instability: The this compound reagent itself is sensitive to air and can auto-oxidize, leading to high background signal. This process is accelerated by light exposure.[1] Stock solutions of this compound in DMSO should be stored protected from light and used the same day they are prepared.
-
Chemical Interference: Certain compounds in your sample or buffers can interfere with the assay, leading to signal instability. Common interfering substances include thiols (e.g., DTT), strong reducing agents, and antioxidants.[4][5][6]
-
Excess Hydrogen Peroxide: High concentrations of H₂O₂ can further oxidize the fluorescent resorufin to a non-fluorescent product, causing the signal to decrease over time.
Q3: My background fluorescence is very high. What can I do?
High background fluorescence can mask the true signal from your experiment. Here are some common causes and solutions:
-
Reagent Quality: The quality of the this compound reagent can vary, with some batches containing trace amounts of resorufin, leading to high initial fluorescence. Consider purchasing high-purity this compound or testing reagents from different suppliers.
-
Reagent Contamination: Ensure all buffers and reagents are free from contamination with peroxidases or H₂O₂. Prepare fresh solutions using high-purity water.
-
Light Exposure: As mentioned, light can cause the auto-oxidation of this compound. Prepare your reagents and perform the assay in the dark or under dim lighting conditions.[1][2]
-
Insufficient Washing (ELISA): In ELISA applications, insufficient washing can leave unbound HRP-conjugated antibodies, leading to a high background signal. Increase the number and duration of wash steps.[7]
Q4: My signal is very low or non-existent. How can I improve it?
A weak or absent signal can be due to several factors:
-
Incorrect Reagent Concentration: Ensure that this compound, HRP, and your analyte are at optimal concentrations. Create a standard curve to determine the linear range of the assay.
-
Enzyme Inactivity: Verify the activity of your HRP enzyme. Improper storage or the presence of inhibitors (e.g., sodium azide) can reduce its activity.[7]
-
Incorrect Buffer pH: Check that the pH of your reaction buffer is within the optimal range of 7-8.
-
Sample Dilution: If your sample contains high concentrations of the target analyte, it might lead to substrate depletion or product inhibition. Try analyzing a dilution series of your sample.
Troubleshooting Guides
Guide 1: Diagnosing and Fixing Unstable Signal (Signal Decay)
This guide will help you identify the cause of a decreasing fluorescent signal over time and provide steps to stabilize it.
Problem: The fluorescent signal in my this compound assay decreases over the course of the measurement.
Signaling Pathway and Assay Principle:
References
- 1. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. novateinbio.com [novateinbio.com]
Technical Support Center: 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) Assays
Welcome to the technical support center for 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The 10-Acetyl-3,7-dihydroxyphenoxazine (this compound) assay is a highly sensitive and specific method for the detection of hydrogen peroxide (H₂O₂) or peroxidase activity.[1][2] In the presence of horseradish peroxidase (HRP), the non-fluorescent this compound substrate is oxidized by H₂O₂ in a 1:1 stoichiometric ratio to produce the highly fluorescent product, resorufin (B1680543).[1][3] The resulting fluorescence can be measured to quantify the amount of H₂O₂ or the activity of HRP in a sample.[3]
Q2: What are the excitation and emission wavelengths for the this compound assay product, resorufin?
The fluorescent product, resorufin, can be detected with an excitation wavelength in the range of 530-570 nm and an emission wavelength in the range of 590-600 nm.[3][4] The optimal wavelengths are typically around 571 nm for excitation and 585 nm for emission.[1]
Q3: What is the detection sensitivity of the this compound assay?
The this compound assay is known for its high sensitivity. It can detect H₂O₂ concentrations as low as the nanomolar range, with some kits reporting a detection limit of 50 nM.[3] For peroxidase activity, the detection limit can be as low as 0.1 mU/mL.[3]
Q4: Can I use this compound assays with biological samples?
Yes, this compound assays are suitable for various biological samples. However, it is important to be aware of potential interferences. For instance, serum and plasma may interfere with the assay, and it is recommended to avoid them or perform necessary dilutions.[3] Components such as thiols at concentrations above 10 μM can also affect the results.[3]
Troubleshooting Guide
High background fluorescence, weak or no signal, and high variability are common issues encountered in this compound assays. This guide provides potential causes and solutions to these problems.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Light-induced auto-oxidation of this compound: this compound is sensitive to light and can be oxidized, leading to the formation of fluorescent resorufin without any enzymatic reaction.[5][6] | Perform all steps of the assay, including reagent preparation and incubation, in the dark or under dim light conditions.[6][7] Use black microplates to minimize light exposure. |
| Contaminated reagents or buffers: Reagents or buffers may be contaminated with peroxidases or hydrogen peroxide. | Use high-purity water and reagents. Prepare fresh buffers for each experiment. Run a "no enzyme" or "no substrate" control to check for reagent contamination. | |
| Non-specific binding (in ELISA applications): The HRP-conjugated antibody may bind non-specifically to the plate or other proteins.[8] | Optimize blocking conditions by increasing the concentration or incubation time of the blocking buffer.[9] Ensure thorough washing steps to remove unbound antibodies.[6] | |
| Weak or No Signal | Inactive HRP enzyme: The horseradish peroxidase may have lost its activity due to improper storage or handling. | Store HRP at the recommended temperature (typically -20°C) and avoid multiple freeze-thaw cycles.[3] Always include a positive control to verify enzyme activity. |
| Insufficient H₂O₂ concentration: The concentration of hydrogen peroxide in the sample may be below the detection limit of the assay. | Concentrate the sample if possible or use a more sensitive assay format. Ensure the H₂O₂ standards are prepared correctly and are not degraded. | |
| Presence of inhibitors in the sample: Certain compounds in the sample may inhibit HRP activity. For example, sodium azide (B81097) is a known inhibitor of HRP.[9] | Identify and remove potential inhibitors from the sample. If using buffers containing inhibitors like sodium azide, ensure they are thoroughly washed away before adding the HRP substrate.[9] | |
| High Variability Between Replicates | Inconsistent incubation times: Variations in incubation times between wells can lead to different levels of signal development.[6] | Use a multichannel pipette for adding reagents to ensure simultaneous addition. Maintain a consistent order of addition from well to well.[6] |
| Temperature fluctuations: Enzyme kinetics are sensitive to temperature. Inconsistent temperatures across the plate can cause variability. | Ensure the plate is incubated at a stable and uniform temperature. Allow all reagents to reach room temperature before starting the assay.[3] | |
| Improper mixing of reagents: Inadequate mixing of reagents in the wells can lead to an uneven reaction. | Gently shake the plate after adding the final reagent to ensure thorough mixing.[10] | |
| Pipetting errors: Inaccurate pipetting can introduce significant variability. | Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination.[6] | |
| Signal Instability or Decrease Over Time | Further oxidation of resorufin: At high concentrations of H₂O₂, the fluorescent product resorufin can be further oxidized to the non-fluorescent product, resazurin.[10] | Dilute samples to ensure the H₂O₂ concentration is within the linear range of the assay.[10] Perform a kinetic read to monitor the signal over time and choose an appropriate endpoint. |
| pH instability: The this compound probe is unstable at high pH (>8.5).[3] | Maintain the pH of the assay buffer between 7 and 8 for optimal performance.[3] |
Experimental Protocols
General this compound Assay Protocol for H₂O₂ Quantification
This protocol provides a general guideline. Optimal conditions may vary depending on the specific kit and sample type.
-
Reagent Preparation:
-
Allow all kit components to equilibrate to room temperature before use.[3]
-
Prepare a 1X Assay Buffer by diluting the provided 10X stock solution with deionized water.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light at -20°C.[3]
-
Prepare a stock solution of HRP (e.g., 100 U/mL). Store at -20°C.[3]
-
Prepare a stock solution of H₂O₂ (e.g., 8.8 M).[3] Due to its instability, prepare fresh dilutions for each experiment.
-
-
Standard Curve Preparation:
-
Create a series of H₂O₂ standards by serially diluting the H₂O₂ stock solution in 1X Assay Buffer. A typical concentration range is from 0 µM to 100 µM.[10]
-
-
Sample Preparation:
-
Collect and prepare your samples. If necessary, dilute the samples in 1X Assay Buffer to fall within the linear range of the standard curve.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample to the wells of a black 96-well microplate.
-
Prepare a working solution containing this compound and HRP in 1X Assay Buffer. Typical final concentrations are 50-100 µM for this compound and 0.1-0.2 U/mL for HRP.
-
Add 50 µL of the working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[10]
-
Measure the fluorescence using a microplate reader with excitation at 530-570 nm and emission at 590-600 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank (0 µM H₂O₂) from all other readings.
-
Plot the fluorescence intensity versus the H₂O₂ concentration for the standards to generate a standard curve.
-
Determine the H₂O₂ concentration in the samples from the standard curve.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength | 530 - 570 nm | Optimal ~571 nm[1] |
| Emission Wavelength | 590 - 600 nm | Optimal ~585 nm[1] |
| This compound Concentration | 50 - 100 µM | |
| HRP Concentration | 0.1 - 0.2 U/mL | |
| H₂O₂ Standard Range | 0 - 100 µM | Linear range can vary; may need optimization[10] |
| Incubation Time | 15 - 30 minutes | Assay is continuous and can be read kinetically[3] |
| Incubation Temperature | Room Temperature | |
| Assay pH | 7.0 - 8.0 | This compound is unstable at pH > 8.5[3] |
Visualizations
Caption: General workflow for a 10-Acetyl-3,7-dihydroxyphenoxazine (this compound) assay.
References
- 1. biotium.com [biotium.com]
- 2. This compound [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [anaspec.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. interchim.fr [interchim.fr]
- 5. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. eurogentec.com [eurogentec.com]
Improving the sensitivity of the ADHP detection method
Welcome to the technical support center for the ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) detection method. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their peroxidase-based assays. This compound, also widely known as Amplex® Red, is a highly sensitive and stable fluorogenic substrate for horseradish peroxidase (HRP) and other peroxidases.
This compound Signaling Pathway
In the presence of horseradish peroxidase (HRP), this compound reacts with hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry. This enzymatic reaction oxidizes the non-fluorescent this compound into the highly fluorescent product, resorufin (B1680543). The resulting fluorescence can be measured to quantify H₂O₂ or peroxidase activity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound-based experiments.
Q1: Why is my background fluorescence high?
High background fluorescence is a common issue that can mask the specific signal, thereby reducing the sensitivity of the assay.
-
Potential Causes & Solutions:
-
Light-Induced Oxidation: this compound can be oxidized by light, leading to the formation of resorufin and consequently, high background.[1] Always prepare and store this compound solutions protected from light.[2][3] Perform incubations in the dark.[2]
-
Reagent Purity and Storage: Impurities in the this compound reagent or auto-oxidation during storage can contribute to high background.[4] Store this compound desiccated at -20°C.[3][5] Prepare fresh working solutions for each experiment.[2]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with peroxidases or other oxidizing agents. Use high-purity reagents and sterile, nuclease-free water.
-
Sub-optimal pH: this compound is unstable at a pH above 8.5. It is recommended to perform reactions at a pH between 7 and 8 for optimal stability and signal.[2]
-
Excessive Antibody Concentration: In immunoassays like ELISA, using too high a concentration of primary or HRP-conjugated secondary antibodies can lead to non-specific binding and increased background.[6][7] Titrate antibodies to determine the optimal concentration.
-
Q2: My signal is weak or absent. What should I do?
A weak or non-existent signal can arise from several factors related to the reagents or the experimental setup.
-
Potential Causes & Solutions:
-
Inactive HRP Enzyme: The HRP enzyme may have lost its activity due to improper storage or handling. Store HRP solutions at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Insufficient Incubation Time: The enzymatic reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time after adding the this compound working solution.[2][4]
-
Incorrect Filter Settings: Ensure that the fluorescence microplate reader is set to the correct excitation and emission wavelengths for resorufin (typically Ex/Em = 571/585 nm).[3]
-
Low Analyte Concentration: The concentration of the target molecule may be below the detection limit of the assay. Consider concentrating the sample or using signal amplification techniques.
-
Presence of Inhibitors: Components in your sample, such as thiols (e.g., DTT, 2-mercaptoethanol), can interfere with the this compound reaction.[2]
-
Q3: How can I improve the sensitivity of my this compound assay?
Enhancing the signal-to-noise ratio is key to improving the detection sensitivity.
-
Potential Causes & Solutions:
-
Optimize Reagent Concentrations: Systematically optimize the concentrations of this compound and H₂O₂. A typical starting point is 50 µM this compound and 100-200 µM H₂O₂.[5]
-
Increase Incubation Time: Longer incubation can generate more fluorescent product, thereby amplifying the signal.[4] However, this should be balanced against the potential for increased background.
-
Signal Amplification Techniques: Methods like photooxidation-induced fluorescence amplification (PIFA) can enhance the resorufin signal, potentially lowering the detection limit by more than tenfold.[4]
-
Alternative Substrates: For highly sensitive applications, newer substrates like hydrocyanines or modified this compound analogs (e.g., AR-2) may offer improved performance and lower background compared to standard this compound.[8][9]
-
Thorough Washing (ELISA): In ELISA applications, insufficient washing can leave unbound HRP conjugates, leading to high background. Ensure washing steps are performed thoroughly.[10][11]
-
Quantitative Data Summary
The sensitivity of peroxidase-based assays is highly dependent on the chosen substrate. The following table summarizes a comparison of this compound with other common substrates.
| Substrate | Detection Method | Typical Sensitivity Range | Key Advantages | Key Disadvantages |
| This compound (Amplex® Red) | Fluorometric | Femtomolar to Picomolar[10] | High sensitivity, stable product[3] | Light sensitive, potential for high background[1] |
| TMB (3,3',5,5'-Tetramethylbenzidine) | Colorimetric | Picomolar to Nanomolar | Good sensitivity for colorimetric assays | Mutagenic, less sensitive than fluorometric options[12] |
| OPD (o-Phenylenediamine) | Colorimetric | Picomolar to Nanomolar | Widely used | Less sensitive than TMB[12] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Colorimetric | Picomolar to Nanomolar | Soluble end product | Less sensitive than TMB and OPD[12] |
| Luminol (with enhancer) | Chemiluminescent | Femtomolar | Very high sensitivity, wide dynamic range[13] | Signal is transient |
| Hydrocyanines | Fluorometric | Potentially 100-fold more sensitive than this compound[9] | Extremely high sensitivity | Not as widely commercially available |
Experimental Protocols & Workflow
General Experimental Workflow for this compound-based Assays
Detailed Protocol: Hydrogen Peroxide (H₂O₂) Measurement
This protocol is adapted from commercially available kits and provides a general procedure for quantifying H₂O₂.[5][14]
-
Reagent Preparation:
-
Allow all kit components to warm to room temperature before use.
-
Prepare a 1X Assay Buffer by diluting a concentrated stock (e.g., 5X or 10X) with deionized water.
-
Prepare a 10 mM this compound stock solution by dissolving the solid reagent in high-quality, anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare H₂O₂ standards by diluting a concentrated H₂O₂ stock solution in 1X Assay Buffer. A typical standard curve might range from 0 µM to 20 µM.
-
-
Assay Procedure:
-
Pipette 50 µL of your H₂O₂ standards and unknown samples into separate wells of a black, flat-bottom 96-well microplate.
-
Prepare the this compound working solution immediately before use and protect it from light. For each 1 mL of working solution, mix 5 µL of 10 mM this compound stock and 10 µL of a 20 mM intermediate H₂O₂ solution (if measuring peroxidase activity) or the appropriate volume of HRP stock (if measuring H₂O₂) into 985 µL of 1X Assay Buffer. The final concentration in the well is typically 50 µM this compound.
-
Add 50 µL of the this compound working solution to each well containing the standards and samples.
-
Mix the reagents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light. Note: This is a continuous assay, so the fluorescence can be measured at multiple time points to assess reaction kinetics.
-
Measure the fluorescence using a microplate reader with excitation in the range of 530-560 nm and emission detection at approximately 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence value of the zero H₂O₂ control (blank) from all other readings.
-
Plot the background-subtracted fluorescence values for the H₂O₂ standards as a function of their concentration to generate a standard curve.
-
Use the standard curve to determine the H₂O₂ concentration in the unknown samples.
-
Detailed Protocol: ELISA Detection
This protocol outlines the final detection step of an ELISA using an this compound-based substrate.[10]
-
Prerequisites:
-
Complete all preceding ELISA steps (coating, blocking, sample and antibody incubations, and washing). The final step should be the incubation with an HRP-conjugated secondary antibody, followed by a thorough wash.
-
-
This compound Detection:
-
Warm all detection reagents to room temperature just before use.
-
Prepare the this compound Reaction Mixture (working solution) according to the manufacturer's instructions, ensuring it is protected from light. This typically involves mixing the this compound substrate, a stabilized H₂O₂ solution, and an assay buffer.
-
Add 100 µL of the freshly prepared this compound Reaction Mixture to each well of the ELISA plate.
-
Incubate the plate at room temperature for 15 to 30 minutes, protected from light.
-
Read the fluorescence signal using a microplate reader with a filter set for excitation at 530-560 nm and emission at approximately 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the standard curve and determine the concentration of the analyte in the samples.
-
References
- 1. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Photooxidation-induced fluorescence amplification system for an ultra-sensitive enzyme-linked immunosorbent assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. sinobiological.com [sinobiological.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. A fluorescent peroxidase probe increases the sensitivity of commercial ELISAs by two orders of magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 14. eurogentec.com [eurogentec.com]
Troubleshooting low signal in ADHP-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), also known as Amplex® Red, in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a highly sensitive fluorometric method used to detect hydrogen peroxide (H₂O₂) or peroxidase activity. In the presence of horseradish peroxidase (HRP), the non-fluorescent this compound reagent reacts with H₂O₂ in a 1:1 stoichiometry. This reaction produces resorufin (B1680543), a highly fluorescent and colored product. The intensity of the fluorescence, which can be measured at an excitation of 530–560 nm and an emission of approximately 590 nm, is directly proportional to the amount of H₂O₂ present in the sample.[1][2][3]
Q2: What are the common applications of this compound-based assays?
This compound-based assays are widely used in various biological and biochemical applications, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): As a fluorogenic substrate for HRP-conjugated secondary antibodies, this compound provides a highly sensitive detection method.[4][5]
-
Detection of H₂O₂: It is used to measure H₂O₂ released from biological samples, such as cells or generated in enzyme-coupled reactions.[1][2]
-
Oxidase Activity Assays: The assay can quantify the activity of various H₂O₂-producing oxidases.[6]
Q3: How should I prepare and store this compound and other reagents?
Proper preparation and storage of reagents are critical for optimal assay performance.
-
This compound (Amplex® Red): Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] This stock solution should be stored at -20°C, protected from light.[7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Horseradish Peroxidase (HRP): HRP should be dissolved in the assay buffer and stored at -20°C in single-use aliquots.[1]
-
Hydrogen Peroxide (H₂O₂): A concentrated stock solution of H₂O₂ can be prepared in deionized water and stored at 4°C.[6] The exact concentration of the stock solution should be determined spectrophotometrically before preparing working dilutions.
-
Working Solutions: Prepare the final reaction mixture containing this compound and HRP immediately before use and protect it from light, as room temperature storage can increase background fluorescence.[5]
Troubleshooting Guide: Low Signal
A common issue encountered in this compound-based experiments is a weak or absent fluorescent signal. The following guide provides potential causes and solutions to troubleshoot low signal intensity.
Q4: My fluorescent signal is much lower than expected. What are the possible causes and how can I fix this?
Low signal can arise from issues with reagents, experimental setup, or the enzymatic reaction itself. Below is a systematic approach to identifying and resolving the problem.
Reagent-Related Issues
| Potential Cause | Troubleshooting Steps & Solutions |
| Degraded Reagents | This compound: Ensure the this compound stock solution in DMSO is properly stored at -20°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] HRP: Verify the activity of your HRP enzyme. Consider purchasing a new batch if degradation is suspected. Store in aliquots at -20°C. H₂O₂: H₂O₂ solutions can be unstable. Prepare fresh dilutions from a concentrated stock before each experiment. |
| Incorrect Reagent Concentration | This compound/H₂O₂: The optimal concentrations of this compound and H₂O₂ can vary depending on the experimental system. A typical starting concentration for this compound is 50 µM, and H₂O₂ concentrations can be titrated.[2][4] HRP: Ensure an adequate concentration of HRP is used. For ELISAs, the dilution of the HRP-conjugated secondary antibody may need to be optimized (e.g., 1:5,000 to 1:100,000).[5] |
| Suboptimal Buffer Conditions | pH: The this compound assay is pH-sensitive. The optimal pH for the HRP-catalyzed reaction is between 7 and 8.[2] The fluorescence of the product, resorufin, is also pH-dependent and decreases significantly at a lower pH.[2] Interfering Substances: Certain compounds can interfere with the assay. For example, dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) at concentrations above 10 µM can inhibit the reaction.[2] High concentrations of phosphate (B84403) in the buffer can also inactivate HRP.[3] |
Experimental Procedure & Setup
| Potential Cause | Troubleshooting Steps & Solutions |
| Light Exposure | The this compound reagent and its fluorescent product, resorufin, are light-sensitive.[1] Protect all reagents and reaction mixtures from light during preparation and incubation.[2] Exposure to light can lead to photo-oxidation and a decrease in signal.[8] |
| Incorrect Instrument Settings | Excitation/Emission Wavelengths: Ensure your plate reader is set to the correct wavelengths for resorufin (Excitation: ~530-560 nm, Emission: ~590 nm).[5] Gain/Sensitivity: The gain setting on the fluorometer may be too low. Optimize the gain to amplify the signal appropriately without saturating the detector. |
| Insufficient Incubation Time | The enzymatic reaction may not have reached its endpoint. While incubation times of 15-30 minutes are common, it is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay conditions.[5][6] |
| Inadequate Washing (ELISA) | In ELISA applications, insufficient washing can leave interfering substances in the wells, leading to high background and potentially quenching the signal. Ensure a thorough washing protocol is followed.[9] |
Enzymatic Reaction Issues
| Potential Cause | Troubleshooting Steps & Solutions |
| Low HRP Activity | The catalytic activity of HRP can be affected by various factors, including buffer composition and the presence of inhibitors.[3] Ensure that your experimental conditions are optimal for HRP function. |
| Presence of Inhibitors in the Sample | Samples may contain endogenous substances that inhibit HRP activity. To test for this, spike a known amount of H₂O₂ into a sample well and a control well (buffer only) to see if the expected signal is generated. |
| Further Oxidation of Resorufin | At high concentrations of H₂O₂ or with prolonged reaction times, the fluorescent product resorufin can be further oxidized to the non-fluorescent resazurin, leading to a decrease in signal.[10] |
Visualizing Experimental and Troubleshooting Workflows
This compound Signaling Pathway
The following diagram illustrates the basic enzymatic reaction and signaling cascade in an this compound-based assay.
Caption: The enzymatic conversion of non-fluorescent this compound to fluorescent resorufin by HRP in the presence of H₂O₂.
Experimental Workflow for a Typical this compound-based ELISA
This diagram outlines the key steps in performing an ELISA using this compound as the detection substrate.
Caption: A step-by-step workflow for an indirect ELISA using an this compound-based detection system.
Troubleshooting Logic for Low Signal
This decision tree provides a logical workflow for diagnosing the cause of low signal in your this compound-based experiment.
Caption: A decision tree to systematically troubleshoot the causes of low signal in this compound-based assays.
Detailed Experimental Protocol: Quantification of H₂O₂
This protocol provides a general framework for quantifying H₂O₂ using the this compound assay. It should be optimized for your specific experimental needs.
-
Reagent Preparation:
-
1X Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).[2]
-
H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards by diluting a concentrated stock in 1X Reaction Buffer. Recommended concentrations for the standard curve are 0 µM, 1 µM, 2 µM, 5 µM, and 10 µM.[1]
-
This compound/HRP Working Solution: Immediately before use, prepare a working solution containing 100 µM this compound and 0.2 U/mL HRP in 1X Reaction Buffer.[2] Protect this solution from light.
-
-
Assay Procedure:
-
Add 50 µL of your samples and H₂O₂ standards to the wells of a black, 96-well microplate.
-
To initiate the reaction, add 50 µL of the this compound/HRP working solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the 0 µM H₂O₂ standard (blank) from all other readings.
-
Plot the fluorescence intensity of the H₂O₂ standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the H₂O₂ concentration in your samples.
-
References
- 1. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Photooxidation-induced fluorescence amplification system for an ultra-sensitive enzyme-linked immunosorbent assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: ADHP Assay Performance and the Critical Role of pH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the impact of pH on the performance of the 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) assay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
A1: The this compound assay is a highly sensitive fluorometric method used to detect horseradish peroxidase (HRP) activity. This compound (also known as Amplex® Red) is a non-fluorescent substrate that, in the presence of HRP and hydrogen peroxide (H₂O₂), is oxidized to the highly fluorescent product, resorufin (B1680543).[1][2] The resulting fluorescence intensity is directly proportional to the amount of HRP activity in the sample.
Q2: Why is pH a critical parameter in the this compound assay?
A2: The pH of the reaction buffer is a critical parameter because it directly influences both the enzymatic activity of HRP and the fluorescence properties of the product, resorufin.[3][4] Deviations from the optimal pH can lead to reduced enzyme efficiency, altered fluorescence signal, and overall poor assay performance, resulting in inaccurate and unreliable data. The stability of HRP is also pH-dependent, with the enzyme being most stable in a pH range of 5.0 to 9.0.[5]
Q3: What is the optimal pH for the this compound assay?
A3: The optimal pH for the overall this compound assay is a balance between the optimal pH for HRP activity and the pH required for stable and strong resorufin fluorescence. Generally, a pH in the range of 6.0 to 7.5 is recommended.[6] Many standard protocols suggest using a phosphate-buffered saline (PBS) at a pH of approximately 7.4.[3]
Q4: How does pH affect the fluorescent product, resorufin?
A4: The fluorescence of resorufin is pH-sensitive. Studies have shown that the fluorescence lifetime of resorufin increases significantly over a pH range of 4 to 8.[7] This indicates that changes in pH can alter the quantum yield of resorufin, thereby affecting the final signal intensity of the assay.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Question | Possible Cause & Explanation | Solution |
| Are you observing a significantly lower fluorescence signal than expected? | Suboptimal Buffer pH: The pH of your reaction buffer may be outside the optimal range for HRP activity (typically pH 6.0-7.5).[6][8] An acidic or alkaline pH can drastically reduce the enzyme's catalytic efficiency, leading to less resorufin production. | 1. Verify Buffer pH: Use a calibrated pH meter to check the pH of your reaction buffer. 2. Adjust pH: If necessary, adjust the pH of the buffer to be within the 7.0-7.4 range. 3. Use Fresh Buffer: Prepare fresh buffer for each experiment to avoid pH drift due to storage or contamination. |
| Incorrect Buffer Composition: Certain buffer components can inhibit HRP activity. For example, sodium azide (B81097) is a known inhibitor of HRP and should be avoided in the final reaction mixture.[5] | 1. Check Buffer Components: Review the composition of all buffers and solutions used in the assay. 2. Avoid Inhibitors: Ensure that no known HRP inhibitors, such as sodium azide, are present in your final reaction mixture. |
Issue 2: High Background Fluorescence
| Question | Possible Cause & Explanation | Solution |
| Is the fluorescence in your negative control wells unusually high? | Spontaneous this compound Oxidation: At a more alkaline pH, the spontaneous oxidation of this compound to resorufin can be elevated, leading to a high background signal. | 1. Optimize Buffer pH: Lower the pH of the reaction buffer to the lower end of the optimal range (e.g., pH 7.0) to minimize spontaneous substrate oxidation. 2. Protect from Light: this compound is light-sensitive. Protect the substrate and the reaction plate from light to reduce non-enzymatic resorufin formation.[9] |
| Contaminated Reagents: Contamination of buffers or reagents with peroxidases or oxidizing agents can lead to a high background signal. | 1. Use High-Purity Reagents: Ensure all reagents, especially the water used for buffers, are of high purity and free from contaminants. 2. Handle Reagents Carefully: Use sterile techniques when preparing and handling reagents to prevent cross-contamination. |
Issue 3: High Assay Variability (Poor Reproducibility)
| Question | Possible Cause & Explanation | Solution |
| Are you observing significant well-to-well or day-to-day variability in your results? | Inconsistent Buffer pH: Small variations in buffer pH between experiments can lead to significant differences in HRP activity and resorufin fluorescence, resulting in poor reproducibility. | 1. Standardize Buffer Preparation: Implement a strict protocol for buffer preparation, ensuring the same pH is achieved for every batch. 2. Calibrate pH Meter Regularly: Regularly calibrate your pH meter with fresh, high-quality calibration standards to ensure accurate pH measurements.[10] |
| Temperature Fluctuations: HRP activity is temperature-dependent. Inconsistent incubation temperatures can contribute to assay variability. | 1. Ensure Uniform Temperature: Use a properly calibrated incubator and allow the plate to reach a uniform temperature before adding the final reaction mixture. |
Data Presentation
Table 1: Effect of pH on Horseradish Peroxidase (HRP) Activity and Stability
| pH Range | Effect on HRP Activity | Effect on HRP Stability | Reference(s) |
| 4.5 - 6.5 | Generally considered the optimal range for activity for many peroxidases. | Stable. | [11] |
| 6.0 - 6.5 | Often cited as the optimal pH range for HRP activity. | Most stable in the pH range of 5.0 to 9.0. | [5] |
| 7.5 | Activity is approximately 84% of the maximum. | Stable. |
Table 2: pH Dependence of the Fluorescent Product Resorufin
| pH Range | Effect on Resorufin Fluorescence | Reference(s) |
| 2 - 10 | The fluorescence lifetime of resorufin sodium salt increases by over 3 ns. | [7] |
| 4 - 8 | 90% of the signal change (increase in fluorescence lifetime) occurs within this range. | [7] |
| 6 - 8 | The fluorescence lifetime is estimated to increase by approximately 2 ns. | [7] |
Experimental Protocols
Protocol: General this compound Assay for HRP Detection
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M phosphate (B84403) buffer or a phosphate-buffered saline (PBS) and adjust the pH to 7.4 using a calibrated pH meter.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
-
H₂O₂ Stock Solution: Prepare a fresh solution of H₂O₂ in high-purity water. The final concentration in the assay will typically be in the µM range.
-
HRP Standard Curve: Prepare a series of HRP dilutions in the assay buffer to generate a standard curve.
-
-
Assay Procedure:
-
Bring all reagents to room temperature before use.
-
In a black 96-well microplate, add your samples and HRP standards.
-
Prepare the this compound reaction mixture by diluting the this compound and H₂O₂ stock solutions in the assay buffer. A typical final concentration is 50 µM this compound and 100 µM H₂O₂. Note: The optimal concentrations may need to be determined empirically.
-
Add the this compound reaction mixture to each well to start the reaction.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[9]
-
Measure the fluorescence using a fluorescence microplate reader with excitation at 530-560 nm and emission at 590 nm.[9]
-
Visualizations
References
- 1. ROS-responsive ADPH nanoparticles for image-guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photooxidation-induced fluorescence amplification system for an ultra-sensitive enzyme-linked immunosorbent assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. interchim.fr [interchim.fr]
- 10. advanceanalytik.com [advanceanalytik.com]
- 11. researchgate.net [researchgate.net]
Preventing auto-oxidation of ADHP reagent
Welcome to the technical support center for the ADHP (10-acetyl-3,7-dihydroxyphenoxazine) reagent. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the auto-oxidation of this compound and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, also known as Amplex® Red, is a highly sensitive and stable fluorogenic substrate for horseradish peroxidase (HRP). It is widely used in various biochemical assays to detect hydrogen peroxide (H₂O₂) or peroxidase activity. In the presence of HRP, this compound reacts with H₂O₂ to produce a highly fluorescent red product called resorufin (B1680543), which can be measured to quantify the activity of H₂O₂-producing enzymes.[1][2][3][4]
Q2: What is auto-oxidation of this compound and why is it a problem?
A2: Auto-oxidation is the spontaneous oxidation of this compound in the absence of the target enzyme (like HRP), often caused by exposure to light and air. This leads to the formation of resorufin, resulting in high background fluorescence in your assay.[5] A high background signal can mask the specific signal from your experiment, reducing the assay's sensitivity and leading to inaccurate results.
Q3: How should I properly store the this compound reagent to minimize auto-oxidation?
A3: To ensure the stability of the this compound reagent, it should be stored as a solid, desiccated at -20°C, and protected from light.[2][4] Once dissolved in DMSO to make a stock solution, it is recommended to aliquot it into single-use volumes and store at -20°C, again, protected from light. It is advisable to use the prepared stock solution on the same day it is prepared.[2] We do not recommend storing aqueous solutions of this compound for more than one day.[6]
Q4: What is the optimal pH for an this compound-based assay?
A4: The optimal pH range for this compound-based assays is between 7 and 8. The provided reaction buffer in many commercial kits is typically at pH 7.4.[2] this compound is unstable at a pH above 8.5. Furthermore, the fluorescence of the reaction product, resorufin, is pH-dependent, with a marked decrease in quantum yield below a pKa of approximately 6.0.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based experiments, with a focus on problems arising from auto-oxidation.
| Problem | Possible Cause | Solution |
| High Background Fluorescence | 1. This compound Reagent Auto-oxidation: Spontaneous oxidation of the this compound reagent before the start of the experiment. This can be caused by improper storage, exposure to light, or contaminants in the buffer.[5] | 1a. Proper Handling: Always protect the this compound stock solution and working solutions from light by wrapping tubes in aluminum foil. Prepare fresh working solutions for each experiment.[2] 1b. Buffer Quality: Use high-purity water and buffer components. Consider degassing the buffer to remove dissolved oxygen radicals.[7] 1c. Check for Contaminants: Ensure there are no oxidizing contaminants in your sample or buffer. |
| 2. Photo-oxidation during Assay: Exposure of the reaction plate to light during incubation can cause the fluorescent product, resorufin, to catalyze further oxidation of this compound.[5] | 2. Protect from Light: During incubation, cover the microplate with a lid and protect it from light by wrapping it in aluminum foil or placing it in a dark drawer or incubator.[2] | |
| 3. Contaminated Reagents: Contamination of buffers or other reagents with peroxidases or oxidizing agents. | 3. Use Fresh Reagents: Prepare fresh buffers and reagent solutions. Use dedicated sterile pipette tips for each reagent to avoid cross-contamination.[3] | |
| Low or No Signal | 1. Inactive HRP or Other Enzymes: The horseradish peroxidase (HRP) or other enzymes in your assay may have lost activity due to improper storage or handling. | 1. Check Enzyme Activity: Test the activity of your HRP with a known positive control. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. |
| 2. Degraded H₂O₂: The hydrogen peroxide (H₂O₂) standard or the H₂O₂ produced in your reaction may have degraded. | 2. Use Fresh H₂O₂: Prepare fresh H₂O₂ dilutions for your standard curve for each experiment. | |
| 3. Presence of Inhibitors in the Sample: Your sample may contain substances that inhibit HRP activity or scavenge H₂O₂. | 3. Sample Dilution and Controls: Try diluting your sample to reduce the concentration of potential inhibitors. Run appropriate controls, including a positive control with a known amount of H₂O₂. | |
| 4. Presence of Thiols: Thiols such as dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) can destabilize the this compound reagent. | 4. Limit Thiol Concentration: The final concentration of DTT or 2-mercaptoethanol in the reaction should not exceed 10 µM.[2] | |
| Inconsistent or Variable Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples. | 1. Calibrate Pipettes: Ensure your pipettes are properly calibrated. Use fresh tips for each sample and reagent. |
| 2. Inconsistent Incubation Times: Variation in the incubation time between wells or plates. | 2. Standardize Incubation: Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistent incubation times. | |
| 3. Temperature Fluctuations: Variations in temperature during the assay can affect enzyme kinetics. | 3. Maintain Stable Temperature: Ensure that all reagents and the reaction plate are at the recommended temperature throughout the assay. |
Quantitative Data on this compound Stability
While direct comparative studies on the stability of this compound in different buffers are limited in publicly available literature, the following table summarizes key quantitative parameters and influential factors based on existing data.
| Parameter | Condition | Effect on this compound/Assay | Reference |
| pH | > 8.5 | This compound becomes unstable. | [2] |
| 7.0 - 8.0 | Optimal range for the assay. | [2] | |
| < 6.0 | Fluorescence of resorufin is significantly reduced. | [2] | |
| Light Exposure | Ambient Light | Can lead to photo-oxidation, especially in the presence of resorufin. | [5] |
| Thiols | DTT or 2-mercaptoethanol > 10 µM | Destabilizes the this compound reagent. | [2] |
| Commonly Used Buffer | 50 mM Sodium Phosphate, pH 7.4 | Frequently used and recommended in commercial assay kits. | [2] |
| Krebs-Ringer Phosphate Buffer, pH 7.35 | Used in cell-based assays for H₂O₂ release. | [2] | |
| Antioxidants in Sample | e.g., dietary antioxidants | Can interfere with the assay, leading to over-quantification of H₂O₂. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (e.g., 10 mM):
-
Allow the vial of solid this compound reagent to equilibrate to room temperature before opening.
-
Dissolve the this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 1.54 mg of this compound in 60 µL of DMSO.[3]
-
Vortex briefly to ensure it is fully dissolved.
-
This stock solution should be protected from light and used on the day of preparation. For longer-term storage, aliquot into single-use tubes and store at -20°C.[2][3]
-
-
HRP Stock Solution (e.g., 10 U/mL):
-
Dissolve the lyophilized HRP in the 1X reaction buffer.
-
Aliquot into single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[3]
-
-
This compound Working Solution (e.g., for a final concentration of 50 µM this compound and 0.1 U/mL HRP):
-
Prepare this solution immediately before use.
-
In a light-protected tube, mix the required volumes of 1X reaction buffer, HRP stock solution, and this compound stock solution.
-
For example, to prepare 5 mL of working solution, you would mix 4.945 mL of 1X reaction buffer, 5 µL of 10 U/mL HRP stock solution, and 25 µL of 10 mM this compound stock solution.
-
Keep the working solution on ice and protected from light until it is added to the assay plate.
-
Protocol 2: General Assay Procedure to Minimize Auto-oxidation
-
Prepare Standards and Samples: Prepare your hydrogen peroxide standards and samples in a 96-well plate. The final volume in each well will typically be 50 µL.
-
Initiate the Reaction: Add 50 µL of the freshly prepared this compound working solution to each well of the 96-well plate containing your standards and samples.
-
Incubate: Incubate the plate at room temperature (or the temperature specified for your assay) for 15-30 minutes. Crucially, protect the plate from light during this incubation step.
-
Measure Fluorescence: Measure the fluorescence using a microplate reader with excitation in the range of 530–560 nm and emission detection at approximately 590 nm.[2]
-
Data Analysis: Subtract the fluorescence value of a no-H₂O₂ control (blank) from all other readings. Plot the standard curve and determine the concentration of H₂O₂ in your samples.[3]
Visualizing the Process
To better understand the experimental workflow and the chemical reactions involved, refer to the diagrams below.
References
- 1. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amplex™ Red Reagent, 5 mg - FAQs [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: ADHP vs. Amplex Red for Sensitive Hydrogen Peroxide Detection
For researchers and drug development professionals, the accurate quantification of hydrogen peroxide (H₂O₂) is crucial for understanding oxidative stress and cellular signaling. Among the various detection methods available, fluorescent probes offer high sensitivity and a wide dynamic range. Two commonly cited reagents in this field are ADHP and Amplex Red. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
Unveiling the Chemical Identity: A Surprising Revelation
A critical point of clarification is that This compound (10-Acetyl-3,7-dihydroxyphenoxazine) and Amplex Red are, in fact, the same chemical compound .[1] Various suppliers market this molecule under different trade names, which can be a source of confusion. Therefore, a direct performance comparison is not one of different chemical entities but rather a comprehensive look at the capabilities of 10-Acetyl-3,7-dihydroxyphenoxazine as a premier fluorogenic substrate for H₂O₂ detection.
The Principle of Detection: A Shared Mechanism
The detection of H₂O₂ using this compound/Amplex Red relies on a peroxidase-catalyzed reaction. In the presence of horseradish peroxidase (HRP), the non-fluorescent this compound/Amplex Red reagent reacts with H₂O₂ in a 1:1 stoichiometry.[2][3][4] This reaction yields a highly fluorescent product called resorufin (B1680543), which can be measured to quantify the initial amount of H₂O₂.[1][2][5] The minimal air oxidation of this compound/Amplex Red contributes to its stability and low background signal, making it a highly sensitive and reliable probe.[1]
Caption: Reaction of this compound/Amplex Red with H₂O₂.
Performance Characteristics at a Glance
The following table summarizes the key performance metrics of the this compound/Amplex Red-based H₂O₂ assay, compiled from various sources. These parameters are fundamental to the assay's performance, regardless of the commercial branding of the 10-Acetyl-3,7-dihydroxyphenoxazine reagent.
| Parameter | Value | Source |
| Chemical Name | 10-Acetyl-3,7-dihydroxyphenoxazine | [1] |
| Detection Method | Fluorometric | [6][7] |
| Excitation Maximum | ~530-571 nm | [1][2][5] |
| Emission Maximum | ~585-590 nm | [1][2][5] |
| **Stoichiometry (Reagent:H₂O₂) ** | 1:1 | [2][3][4] |
| Detection Limit | As low as 10 picomoles in a 100 µL volume (50 nM) | [2][8] |
| Linear Range | Up to 20 µM H₂O₂ in a 100 µL assay volume | [6] |
| Molar Extinction Coefficient (Resorufin) | 58,000 ± 5,000 cm⁻¹M⁻¹ | [2] |
Experimental Protocol: A Generalized Workflow
This section provides a detailed, generalized protocol for the detection of H₂O₂ using this compound/Amplex Red. Specific concentrations and incubation times may require optimization depending on the experimental setup and sample type.
Materials:
-
This compound/Amplex Red reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) standard solution
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound/Amplex Red in DMSO. Store protected from light at -20°C.
-
Prepare a stock solution of HRP in assay buffer. Store at -20°C.
-
Prepare a fresh working solution of H₂O₂ for the standard curve by diluting a concentrated stock in assay buffer.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the H₂O₂ working solution in the microplate to generate a standard curve. A typical range is from 0 to 20 µM.
-
-
Sample Preparation:
-
Add your samples (e.g., cell lysates, enzyme reaction mixtures) to the microplate wells.
-
-
Reaction Mixture Preparation:
-
Prepare a fresh reaction mixture containing this compound/Amplex Red and HRP in assay buffer. Typical final concentrations are 50 µM for this compound/Amplex Red and 0.1 U/mL for HRP.[2]
-
-
Assay Execution:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the fluorescence of the blank (no H₂O₂) from all readings.
-
Plot the fluorescence of the standards against their corresponding H₂O₂ concentrations to generate a standard curve.
-
Determine the H₂O₂ concentration in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Caption: A generalized workflow for H₂O₂ detection.
Important Considerations and Potential Interferences
While the this compound/Amplex Red assay is robust and sensitive, researchers should be aware of potential confounding factors:
-
Light Sensitivity: Both this compound/Amplex Red and its fluorescent product, resorufin, are light-sensitive.[8] It is crucial to protect the reagents and the assay plate from light to prevent photo-oxidation and increased background fluorescence.
-
Presence of Reducing Agents: The assay's performance can be affected by the presence of reducing agents in the sample, which can interfere with the oxidative reaction.
-
High H₂O₂ Concentrations: Extremely high concentrations of H₂O₂ (e.g., >100 µM) can lead to further oxidation of the fluorescent resorufin to the non-fluorescent resazurin, resulting in a decrease in the fluorescence signal.[6]
-
Interference from NAD(P)H: In enzymatic assays that utilize NADPH or NADH, these molecules can interact with HRP and generate superoxide (B77818), which then dismutates to H₂O₂, leading to artificially high readings.[10] The inclusion of superoxide dismutase (SOD) in the reaction mixture can mitigate this interference.[10]
Conclusion
The perceived choice between this compound and Amplex Red for H₂O₂ detection is a matter of nomenclature rather than a difference in chemical probes. Both names refer to 10-Acetyl-3,7-dihydroxyphenoxazine, a highly sensitive and stable fluorogenic substrate for peroxidase-based H₂O₂ quantification. By understanding the shared reaction mechanism, performance characteristics, and potential interferences outlined in this guide, researchers can confidently employ this powerful tool for their investigations into oxidative stress and related biological processes. The key to successful and reproducible results lies not in the brand name, but in the careful execution of the experimental protocol and a thorough understanding of the assay's principles.
References
- 1. This compound [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [eurogentec.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans [bio-protocol.org]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. interchim.fr [interchim.fr]
- 6. eurogentec.com [eurogentec.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 9. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Hydrogen Peroxide Detection: ADHP vs. Scopoletin Assay
The accurate quantification of hydrogen peroxide (H₂O₂) is critical for researchers in numerous fields, from cell biology to drug development, due to its role as a key reactive oxygen species (ROS) in cellular signaling and oxidative stress. Two common fluorometric methods for H₂O₂ detection are the 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) assay and the scopoletin (B1681571) assay. This guide provides an objective comparison of these two methods, supported by experimental principles and performance data, to assist researchers in selecting the appropriate assay for their needs.
Assay Principles and Reaction Mechanisms
Both assays rely on the enzymatic activity of horseradish peroxidase (HRP), which uses H₂O₂ to oxidize a substrate, leading to a change in fluorescence. However, the nature of this change is the fundamental difference between the two methods.
This compound (Amplex® Red) Assay
The this compound assay is a fluorescence-generating method. In the presence of HRP, the non-fluorescent this compound substrate reacts with hydrogen peroxide in a 1:1 stoichiometry to produce the highly fluorescent compound, resorufin.[1][2] The resulting increase in fluorescence is directly proportional to the concentration of H₂O₂ in the sample. This method is considered highly sensitive and stable.[3]
Scopoletin Assay
Conversely, the scopoletin assay is a fluorescence-quenching method. Scopoletin, a naturally fluorescent compound, serves as the substrate for HRP.[4] In the presence of H₂O₂, HRP catalyzes the oxidation of scopoletin into a non-fluorescent product.[5] The resulting decrease in fluorescence is proportional to the amount of H₂O₂ consumed in the reaction.
Performance Comparison
The choice between the this compound and scopoletin assays often depends on the specific requirements of the experiment, such as the need for high sensitivity or the expected concentration range of H₂O₂.
Quantitative Data Summary
| Parameter | This compound (Amplex® Red) Assay | Scopoletin Assay |
| Principle | Fluorogenic (Signal increases) | Fluorescence Quenching (Signal decreases) |
| Excitation / Emission (nm) | ~530-570 / ~585-595[1][6][7] | ~360-395 / ~460-470 |
| Limit of Detection (LOD) | High sensitivity; ~30-50 nM[1][8] | Good sensitivity; as low as 5 nM[9] |
| Reported Sensitivity | Stated to be 5 to 20-fold more sensitive than scopoletin assay[2][3] | Less sensitive than this compound[2][3] |
| Linear Dynamic Range | e.g., up to 20 µM (kit-dependent)[6] | e.g., 0.1 to 40 µM[10] |
| Key Advantages | High sensitivity, signal generation is often more robust than signal loss | Stable reagent, established method |
| Key Disadvantages | Prone to photo-oxidation[2], potential interference from carboxylesterases[11] | Assay parameters can be application-specific[4], signal loss can be less robust |
Experimental Protocols
Below are generalized protocols for performing each assay. Researchers should optimize concentrations and incubation times for their specific experimental system.
This compound Assay Protocol (General)
This protocol is based on commercially available kits and provides a general workflow.
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from a concentrated stock.
-
Prepare an H₂O₂ standard curve by performing serial dilutions of a concentrated H₂O₂ stock solution in 1X Assay Buffer. A typical range might be 0 µM to 20 µM.[6]
-
Prepare the this compound/HRP working solution by adding this compound (e.g., to a final concentration of 100 µM) and HRP (e.g., to 0.2 U/mL) to 1X Assay Buffer. This solution is light-sensitive and should be prepared fresh.[12]
-
-
Assay Procedure:
-
Pipette 50 µL of each H₂O₂ standard and unknown sample into separate wells of a black, 96-well microplate.
-
Add 50 µL of the this compound/HRP working solution to each well.
-
Mix the contents thoroughly by gently shaking the plate for 30 seconds.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.[1]
-
Measure the fluorescence using a microplate reader with excitation set between 530-570 nm and emission between 590-600 nm.[1][12]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the zero H₂O₂ control (blank) from all other readings.
-
Plot the fluorescence intensity versus H₂O₂ concentration for the standards to generate a standard curve.
-
Determine the H₂O₂ concentration of the unknown samples from the standard curve.
-
Scopoletin Assay Protocol (General)
This protocol is based on principles described in the literature.[5][10]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of scopoletin (e.g., 1 mM in ethanol) and HRP (e.g., 1 mg/mL).
-
Prepare an H₂O₂ standard curve by serially diluting a concentrated H₂O₂ stock in the reaction buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, combine the reaction buffer, scopoletin (e.g., final concentration 1-10 µM), and HRP (e.g., final concentration 1-5 µg/mL).
-
Add the H₂O₂ standards and unknown samples to the appropriate wells.
-
Incubate the plate for a set period (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
The decrease in fluorescence (ΔF) is calculated for each sample relative to a control well containing no H₂O₂.
-
Plot the ΔF versus H₂O₂ concentration for the standards.
-
Determine the H₂O₂ concentration of the unknown samples from this standard curve.
-
Conclusion and Recommendations
Both the this compound and scopoletin assays are effective for the quantification of hydrogen peroxide.
-
The This compound (Amplex® Red) assay is the method of choice when maximum sensitivity is required. Its fluorescence-generating nature provides a robust signal-to-noise ratio. However, users must be cautious about potential interferences, such as photo-oxidation from ambient light and enzymatic activity in certain biological samples.[2][11]
-
The scopoletin assay , while generally less sensitive, is a well-established and reliable method.[4] It is a suitable alternative when the expected H₂O₂ concentrations are within its dynamic range and when the high sensitivity of this compound is not a prerequisite. The main drawback is that its parameters may require application-specific optimization.[4]
For drug development professionals and researchers screening for inhibitors of H₂O₂-producing enzymes, the high sensitivity and compatibility with high-throughput screening (HTS) formats make the this compound assay a superior choice. For general biochemical applications where H₂O₂ levels are relatively high, the scopoletin assay remains a viable and cost-effective option.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [eurogentec.com]
- 4. The scopoletin assay for hydrogen peroxide. A review and a better method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Scopoletin-HRP Fluorimetric Determination of H2O2 in Seawaters—A Plea for the Two-Stage Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurogentec.com [eurogentec.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Hydrogen Peroxide Detection | AAT Bioquest [aatbio.com]
- 9. Hydrogen-peroxide determination in estuarine and marine waters by flow-injection with fluorescence detection | OIEau - Eaudoc [oieau.fr]
- 10. scialert.net [scialert.net]
- 11. Carboxylesterase converts Amplex red to resorufin: Implications for mitochondrial H2O2 release assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OxiSelect™ Hydrogen Peroxide / Peroxidase Assay Kit (Fluorometric) | ABIN2345004 [antibodies-online.com]
Validating ADHP Assay Results: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of assay results is paramount. The 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) assay, a sensitive fluorescent method for detecting hydrogen peroxide (H₂O₂), is a valuable tool in many cell-based studies. However, like any single-method approach, its findings benefit from validation by orthogonal methods that measure different aspects of cell health. This guide provides a comprehensive comparison of the this compound assay with two widely used methods for assessing cell viability and cytotoxicity: the MTT assay and the luminescent ATP assay.
The this compound assay, also known as the Amplex Red assay, relies on the horseradish peroxidase (HRP)-catalyzed conversion of this compound to the highly fluorescent resorufin (B1680543) in the presence of H₂O₂.[1] This makes it an excellent tool for quantifying H₂O₂ produced during enzymatic reactions or as a marker of oxidative stress in cells. In contrast, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, while luminescent ATP assays quantify the amount of adenosine (B11128) triphosphate (ATP), a key indicator of viable, metabolically active cells.[2]
By comparing the results from these different assays, researchers can gain a more complete and validated understanding of a compound's effect on cells, distinguishing between, for example, an increase in oxidative stress (measured by this compound) and a direct impact on cell viability (measured by MTT or ATP assays).
Quantitative Data Comparison
The following table summarizes data from a study that compared the cytotoxicity of two polyphenolic compounds, cichoric acid and caffeic acid, on Caco-2 cells using both the MTT assay and the luminescent CellTiter-Glo™ assay.[3] This data illustrates the potential for discrepancies between assays and underscores the importance of a multi-assay approach for validation.
| Compound | Concentration (µM) | Cell Viability (%) - MTT Assay | Cell Viability (%) - CellTiter-Glo™ Assay |
| Cichoric Acid | 5 | 98.14 | 99.62 |
| 500 | 67.32 | 48.43 | |
| Caffeic Acid | 5 | 96.33 | 98.59 |
| 500 | 42.85 | 18.12 |
Table 1: Comparison of Caco-2 cell viability assessed by MTT and CellTiter-Glo™ assays after 24-hour exposure to cichoric and caffeic acid. The data shows a greater decrease in cell viability as measured by the CellTiter-Glo™ assay at the highest concentration for both compounds, suggesting it may be a more sensitive indicator of cytotoxicity in this context.[3]
Theoretically, an this compound-based assay in this experimental context would measure the production of H₂O₂, an indicator of reactive oxygen species (ROS). An increase in ROS could be a mechanism of the observed cytotoxicity, and therefore, the this compound assay results would be expected to correlate with the cytotoxicity data from the MTT and ATP assays. However, it is also possible for a compound to induce ROS production without causing immediate cell death, or for a compound to be cytotoxic through a mechanism that does not involve ROS production. This highlights the value of using the this compound assay in conjunction with viability assays to elucidate the mechanism of action of a compound.
Qualitative Comparison of Key Assay Features
| Feature | This compound (Amplex Red) Assay | MTT Assay | Luminescent ATP Assay (e.g., CellTiter-Glo®) |
| Principle | Fluorometric detection of H₂O₂ produced by cells or enzymatic reactions.[1] | Colorimetric measurement of the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[4] | Luminescent measurement of ATP, which is present in metabolically active cells.[2] |
| Parameter Measured | Extracellular H₂O₂ concentration (indirectly, oxidative stress). | Cellular metabolic activity.[4] | Intracellular ATP levels.[2] |
| Detection Method | Fluorescence (Ex/Em ~571/585 nm). | Absorbance (~570 nm). | Luminescence. |
| Sensitivity | High. Can detect as low as picomolar concentrations of H₂O₂. | Moderate. Less sensitive than fluorescent and luminescent assays.[5] | Very high. Can detect as few as 15 cells.[6] |
| Advantages | - Highly sensitive.- Can be used for kinetic studies.- Measures a specific marker of oxidative stress. | - Inexpensive and widely used.[5]- Simple procedure.[7] | - Most sensitive method.[8]- Fast and simple "add-mix-read" protocol.[9]- Less prone to interference from colored or fluorescent compounds.[9] |
| Limitations | - Can be susceptible to light-induced auto-oxidation.[1]- HRP activity can be affected by components of the sample. | - Requires a solubilization step for the formazan crystals.[4]- Can be affected by compounds that alter cellular metabolism or have reducing properties.[6]- MTT reagent itself can be toxic to cells.[5] | - ATP levels can be affected by factors other than cell viability (e.g., metabolic state).[3]- Requires a luminometer. |
Experimental Protocols
This compound (Amplex Red) Assay Protocol for H₂O₂ Detection in Cell Culture
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound (Amplex Red) in DMSO. Store protected from light at -20°C.
-
Prepare a 10 U/mL stock solution of horseradish peroxidase (HRP) in a suitable buffer (e.g., PBS). Store at 4°C.
-
Prepare a working solution by diluting the this compound stock solution to 50-100 µM and the HRP stock solution to 0.1-0.2 U/mL in a reaction buffer (e.g., Krebs-Ringer-phosphate-glucose buffer). This working solution should be prepared fresh and protected from light.
-
-
Cell Plating:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere and grow overnight.
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Wash the cells once with warm PBS or the reaction buffer.
-
Add 50-100 µL of the this compound/HRP working solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
MTT Cell Viability Assay Protocol
This protocol is a general guideline for assessing cell viability.[10]
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store at 4°C, protected from light.
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).
-
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the test compound for the desired duration.
-
-
Assay Procedure:
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals. This may require gentle shaking or overnight incubation.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Luminescent ATP Cell Viability Assay Protocol (e.g., CellTiter-Glo®)
This protocol is a general guideline based on commercially available kits.[8]
-
Reagent Preparation:
-
Reconstitute the lyophilized assay substrate with the provided buffer to form the CellTiter-Glo® Reagent, according to the manufacturer's instructions.
-
-
Cell Plating and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a desired density.
-
Treat the cells with the test compound for the desired duration.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Mandatory Visualizations
// Nodes agonist [label="Agonist\n(e.g., Growth Factor)", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; rac_gdp [label="Rac-GDP\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; rac_gtp [label="Rac-GTP\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p47phox_i [label="p47phox\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; p47phox_a [label="p47phox-P\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p67phox [label="p67phox", fillcolor="#F1F3F4", fontcolor="#202124"]; p40phox [label="p40phox", fillcolor="#F1F3F4", fontcolor="#202124"]; nox2_complex_i [label="NOX2 Complex\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; nox2_complex_a [label="Assembled NOX2\nComplex (active)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; o2 [label="O₂", shape=plaintext]; superoxide (B77818) [label="O₂⁻", shape=plaintext]; h2o2 [label="H₂O₂", shape=plaintext, fontcolor="#4285F4"]; downstream [label="Downstream Signaling\n(e.g., MAPK, NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges agonist -> receptor [label="binds"]; receptor -> rac_gdp [label="activates GEF"]; rac_gdp -> rac_gtp [label="GTP loading"]; receptor -> p47phox_i [label="activates PKC"]; p47phox_i -> p47phox_a [label="phosphorylation"];
{rank=same; rac_gtp; p47phox_a; p67phox; p40phox;}
rac_gtp -> nox2_complex_a [label="assembles with"]; p47phox_a -> nox2_complex_a [label="assembles with"]; p67phox -> nox2_complex_a [label="assembles with"]; p40phox -> nox2_complex_a [label="assembles with"]; nox2_complex_i -> nox2_complex_a [label="assembly"];
o2 -> superoxide [head=none, tail=none, label="", arrowhead=none, style=invis]; nox2_complex_a -> superoxide [label="catalyzes\n(NADPH -> NADP+)"];
superoxide -> h2o2 [label="SOD"]; h2o2 -> downstream [label="activates"]; } dot Caption: NADPH Oxidase signaling pathway leading to H₂O₂ production.
// Nodes start [label="Start: Assess\nCompound's Effect", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound Assay", fillcolor="#FBBC05", fontcolor="#202124"]; mtt [label="MTT Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; atp [label="ATP Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; adhp_result [label="Measure Oxidative Stress\n(H₂O₂ Production)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; mtt_result [label="Measure Metabolic Activity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; atp_result [label="Measure Cell Viability\n(ATP levels)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; compare [label="Compare & Correlate\nResults", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; conclusion [label="Validated Conclusion on\nMechanism of Action", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> this compound; start -> mtt; start -> atp;
This compound -> adhp_result; mtt -> mtt_result; atp -> atp_result;
adhp_result -> compare; mtt_result -> compare; atp_result -> compare;
compare -> conclusion; } dot Caption: Logical workflow for validating assay results.
References
- 1. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jrmds.in [jrmds.in]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 8. fishersci.com [fishersci.com]
- 9. promega.com [promega.com]
- 10. NADPH oxidase - Wikipedia [en.wikipedia.org]
A Comparative Guide to ADHP's Cross-reactivity with Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADHP's Performance with Alternative Fluorescent Probes for ROS Detection
In the study of cellular signaling, oxidative stress, and drug development, accurate detection of specific reactive oxygen species (ROS) is paramount. 10-acetyl-3,7-dihydroxyphenoxazine (this compound), also widely known as Amplex® Red, is a popular fluorogenic probe routinely used for the detection of hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), this compound is oxidized by H₂O₂ to the highly fluorescent product, resorufin (B1680543). While valued for its high sensitivity, a critical evaluation of its cross-reactivity with other ROS is essential for precise and reliable experimental outcomes. This guide provides a comprehensive comparison of this compound's performance with other common ROS, supported by experimental data and protocols, to aid researchers in selecting the most appropriate tools for their studies.
Performance Comparison of Fluorescent ROS Probes
The selection of a fluorescent probe for ROS detection should be guided by its sensitivity and, crucially, its selectivity towards the target ROS. The following table summarizes the key performance characteristics of this compound and two other widely used ROS probes: MitoSOX™ Red for mitochondrial superoxide (B77818) (O₂•⁻) and CellROX™ Green for general oxidative stress, with a known reactivity towards superoxide and hydroxyl radicals (•OH).
| Feature | This compound (Amplex® Red) | MitoSOX™ Red | CellROX™ Green |
| Primary Target ROS | Hydrogen Peroxide (H₂O₂) | Superoxide (O₂•⁻) | Superoxide (O₂•⁻), Hydroxyl Radical (•OH) |
| Reaction Product | Resorufin | 2-hydroxyethidium | Oxidized, DNA-bound form |
| Excitation Max (nm) | ~571 | ~510 | ~485 |
| Emission Max (nm) | ~585 | ~580 | ~520 |
| Molar Extinction Coefficient (ε) of Product (M⁻¹cm⁻¹) | 54,000 | Not explicitly found | Not explicitly found |
| Quantum Yield (Φ) of Product | Not explicitly found | Not explicitly found | Not explicitly found |
| Known Cross-Reactivity | Peroxynitrite (ONOO⁻), Peroxynitrite-derived radicals. Interference from NAD(P)H. | Low cross-reactivity with other ROS. | Weak response to H₂O₂. |
In-Depth Analysis of this compound Cross-reactivity
While this compound is a highly sensitive substrate for the HRP-catalyzed detection of H₂O₂, it is not entirely specific. Researchers should be aware of the following potential cross-reactivities and interferences:
-
Peroxynitrite (ONOO⁻): Horseradish peroxidase can catalyze the oxidation of this compound by peroxynitrite, leading to the formation of resorufin and a potential overestimation of H₂O₂ levels. Furthermore, peroxynitrite-derived radicals are capable of directly oxidizing this compound to resorufin, independent of HRP[1].
-
Interference from NAD(P)H: In experimental systems containing NADH or NADPH, these molecules can interact with HRP to generate superoxide. This superoxide can then dismutate to form H₂O₂, leading to an indirect, and potentially misleading, oxidation of this compound[2][3].
-
Photooxidation: Exposure to light can cause the photooxidation of this compound, resulting in the artifactual formation of resorufin and a higher background signal. This can compromise the sensitivity of the assay[4].
Due to these potential interferences, it is crucial to include appropriate controls in experiments using this compound to ensure that the detected fluorescence is indeed attributable to H₂O₂.
Experimental Protocols
General Protocol for Assessing Fluorescent Probe Cross-Reactivity
This protocol provides a framework for testing the selectivity of a fluorescent ROS probe against a panel of different ROS.
Materials:
-
Fluorescent probe of interest (e.g., this compound, MitoSOX™ Red, CellROX™ Green)
-
Horseradish Peroxidase (HRP) (for this compound)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
ROS generating systems:
-
Hydrogen Peroxide (H₂O₂): A stock solution of H₂O₂ of known concentration.
-
Superoxide (O₂•⁻): Xanthine/Xanthine Oxidase system.
-
Hydroxyl Radical (•OH): Fenton reagent (Fe²⁺ and H₂O₂).
-
Peroxynitrite (ONOO⁻): A commercially available or freshly synthesized peroxynitrite solution.
-
Hypochlorite (B82951) (⁻OCl): Sodium hypochlorite solution.
-
Nitric Oxide (NO): A nitric oxide donor, such as DEA/NONOate.
-
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorescent probe at the desired concentration in the appropriate buffer. For this compound, also include HRP in the working solution.
-
Prepare the ROS generating systems immediately before use according to established protocols.
-
To the wells of a 96-well black microplate, add the fluorescent probe working solution.
-
Initiate the ROS-generating reaction by adding the respective generating system to the wells. Include a control well with the probe and buffer but no ROS generator.
-
Incubate the plate at 37°C , protected from light, for a specified period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the probe.
-
Compare the fluorescence intensity of the wells containing the different ROS generators to the control well. A significant increase in fluorescence indicates a reaction between the probe and that specific ROS.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the processes discussed, the following diagrams illustrate the key reaction pathway for this compound and a generalized workflow for assessing probe cross-reactivity.
Conclusion
This compound (Amplex® Red) remains a valuable and highly sensitive tool for the detection of H₂O₂. However, its utility is maximized when researchers are cognizant of its potential cross-reactivity with other reactive species, particularly peroxynitrite, and interferences from components like NAD(P)H. For studies requiring the specific detection of other ROS, such as mitochondrial superoxide, more selective probes like MitoSOX™ Red are recommended. The provided experimental protocol for assessing cross-reactivity offers a systematic approach for researchers to validate the selectivity of their chosen fluorescent probes, thereby ensuring the accuracy and reliability of their findings in the complex field of redox biology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Amplex Red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The Amplex Red/Horseradish Peroxidase Assay Requires Superoxide Dismut" by Vladimir Mishin, Diane E. Heck et al. [touroscholar.touro.edu]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Quantitative Analysis of Hydrogen Peroxide: A Comparative Look at the ADHP Assay and its Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of hydrogen peroxide (H₂O₂) is crucial. As a key reactive oxygen species (ROS), H₂O₂ acts as a critical signaling molecule in various physiological processes and a marker for oxidative stress in numerous pathologies. This guide provides a detailed comparison of the widely used 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) assay with other common H₂O₂ quantification methods, supported by experimental data and protocols to aid in selecting the most suitable assay for specific research needs.
The this compound (Amplex® Red) Assay: A High-Sensitivity Fluorometric Method
The this compound assay, commercially known as the Amplex® Red assay, is a highly sensitive and popular method for detecting H₂O₂. Its principle lies in the horseradish peroxidase (HRP)-catalyzed oxidation of this compound, a colorless and non-fluorescent substrate, into the highly fluorescent product, resorufin. The resulting fluorescence is directly proportional to the H₂O₂ concentration in the sample.[1][2]
Signaling Pathway for H₂O₂ Detection by this compound
The detection of H₂O₂ by this compound is a straightforward enzymatic reaction. In the presence of HRP, this compound reacts with H₂O₂ in a 1:1 stoichiometry to produce the stable, red-fluorescent compound resorufin.[2][3]
Caption: H₂O₂ detection via the HRP-catalyzed oxidation of this compound to fluorescent resorufin.
Experimental Protocol for H₂O₂ Quantification using this compound
This protocol is a generalized procedure based on commercially available kits.[1][2][3] Researchers should always refer to the specific kit manual for precise instructions.
1. Reagent Preparation:
-
H₂O₂ Standard Stock Solution: Prepare a concentrated stock solution of H₂O₂ (e.g., 8.8 M from a 30% stock). From this, prepare a working stock (e.g., 1 mM) in the desired assay buffer. Due to its instability, H₂O₂ solutions should be prepared fresh.[3][4]
-
This compound Stock Solution: Dissolve this compound powder in high-quality DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
HRP Stock Solution: Dissolve HRP in assay buffer to a concentration of 10 U/mL. Store at -20°C.
-
Reaction Buffer: A common choice is a 50 mM sodium phosphate (B84403) buffer, pH 7.4.
2. Standard Curve Preparation:
-
Perform serial dilutions of the H₂O₂ working stock solution in the reaction buffer to create a standard curve. A typical range for the fluorometric assay is 0 to 10 µM.[1] For a colorimetric assay, a higher range may be needed.
-
Add 50 µL of each standard dilution to separate wells of a 96-well plate.
3. Sample Preparation:
-
Add 50 µL of the experimental sample to the corresponding wells. If necessary, dilute the samples to ensure the H₂O₂ concentration falls within the linear range of the standard curve.
4. Assay Reaction:
-
Prepare a working solution by mixing the this compound stock solution and HRP stock solution in the reaction buffer. Final concentrations in the well are typically 50 µM for this compound and 0.1 U/mL for HRP.[2]
-
Add 50 µL of the working solution to each well containing standards and samples.
5. Incubation and Measurement:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[3] The assay is continuous, so kinetic readings can also be performed.
-
Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at 585-590 nm.[2][3] For colorimetric detection, measure absorbance at approximately 570 nm.[5]
6. Data Analysis:
-
Subtract the background fluorescence/absorbance (from a no-H₂O₂ control) from all readings.
-
Plot the corrected readings for the H₂O₂ standards against their concentrations to generate a calibration curve.
-
Determine the H₂O₂ concentration in the unknown samples by interpolating their fluorescence/absorbance values from the standard curve.
Experimental Workflow for the this compound Assay
Caption: Step-by-step experimental workflow for the quantitative analysis of H₂O₂ using the this compound assay.
Comparative Analysis of H₂O₂ Quantification Methods
While the this compound assay is highly sensitive, several other methods are available, each with its own set of advantages and disadvantages. The choice of assay depends on factors such as the required sensitivity, sample matrix, available equipment, and cost.
Overview of Alternative Methods
-
Xylenol Orange (FOX) Assay: This colorimetric method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by H₂O₂. The resulting Fe³⁺ forms a colored complex with the xylenol orange dye, which can be measured spectrophotometrically at ~560 nm.[6] Sorbitol is often included to amplify the signal.[6]
-
Potassium Iodide (KI) Assay: A simple colorimetric method where H₂O₂ oxidizes iodide (I⁻) to iodine (I₂), which then reacts with excess iodide to form the triiodide ion (I₃⁻). The concentration of I₃⁻, which has a characteristic yellow color, is measured by its absorbance at 350 nm or 390 nm.[7][8][9] The reaction can be catalyzed by peroxidase to increase speed and sensitivity.[7]
-
N,N-diethyl-p-phenylenediamine (DPD) Assay: In this colorimetric assay, H₂O₂ oxidizes DPD in the presence of a catalyst (like ammonium (B1175870) molybdate (B1676688) or a Fenton system) to produce a stable pink-colored radical cation, which is measured at ~551 nm.[10][11][12]
-
Potassium Permanganate (B83412) (KMnO₄) Titration: A classical chemical titration method where a sample is acidified and then titrated with a standardized solution of KMnO₄. The permanganate ion (MnO₄⁻), which is intensely purple, is reduced by H₂O₂ to the colorless manganese ion (Mn²⁺). The endpoint is reached when a faint pink color persists, indicating a slight excess of KMnO₄.[13][14][15][16]
Quantitative Comparison of H₂O₂ Assays
| Feature | This compound (Amplex® Red) Assay | Xylenol Orange (FOX) Assay | Potassium Iodide (KI) Assay | DPD Assay | KMnO₄ Titration |
| Principle | Fluorometric/Colorimetric | Colorimetric | Colorimetric | Colorimetric | Redox Titration |
| Detection Limit | ~50 nM (Fluorometric)[2][3] | ~1 µM[17] | ~0.09 µM (POD-catalyzed)[7] | ~0.05 µM (Fenton-catalyzed) | High (mg/L range)[18] |
| Linear Range | 0 - 10 µM (Fluorometric)[1] | 1 - 100 µM[19] | 0 - 70 µM (POD-catalyzed) | 0 - 12 µM (Fenton-catalyzed) | Wide, depends on titrant concentration[13] |
| Throughput | High (96-well plate) | High (96-well plate) | High (96-well plate) | High (96-well plate) | Low (manual, sample by sample) |
| Speed | Fast (15-30 min) | Moderate (30-45 min) | Very Fast (<1 min)[7] | Very Fast (<1 min) | Slow |
| Cost | Moderate to High | Low | Low | Low | Very Low |
| Interferences | Endogenous peroxidases, antioxidants, catalases, high concentrations of NAD(P)H.[4] | Metal chelators (e.g., EDTA), some proteins.[17][19] | Plant pigments, other oxidizing agents.[9] | Other oxidizing agents (e.g., ozone, chlorine).[10][20] | Any substance oxidized by KMnO₄ under acidic conditions.[14] |
| Pros | Very high sensitivity, high throughput. | Inexpensive, stable reagents. | Simple, rapid, inexpensive. | High sensitivity, rapid. | Inexpensive, no specialized equipment needed. |
| Cons | Higher cost, potential for interference in complex biological samples. | Lower sensitivity than fluorometric methods. | Interference from colored samples. | Interference from other oxidants. | Low sensitivity, low throughput, requires larger sample volumes. |
Detailed Experimental Protocols for Alternative Assays
Protocol: Xylenol Orange (FOX) Assay
This protocol is generalized from multiple sources.[6][21]
-
Reagent Preparation:
-
Assay Reagent: Prepare a solution containing 250 µM ferrous ammonium sulfate, 100 µM xylenol orange, 100 µM sorbitol, and 25 mM sulfuric acid in ultrapure water.
-
-
Procedure:
-
Add 100 µL of the sample (or standard) to a microcentrifuge tube or microplate well.
-
Add 1 mL of the assay reagent.
-
Incubate at room temperature for at least 15-30 minutes.
-
Measure absorbance at 560 nm.
-
Quantify H₂O₂ concentration using a standard curve prepared with known H₂O₂ concentrations.
-
Protocol: Potassium Iodide (KI) Assay
This protocol is generalized from multiple sources.[7][8]
-
Reagent Preparation:
-
KI Reagent: Prepare a 1 M solution of potassium iodide in ultrapure water. Store in a dark bottle.
-
-
Procedure:
-
For a 1 mL final volume, mix 500 µL of sample (or standard) with 500 µL of 1 M KI reagent.
-
If the sample is acidic, add a buffer to adjust the pH (e.g., 10 mM potassium phosphate buffer, pH 7.0).
-
Incubate at room temperature for 20 minutes in the dark.
-
Measure absorbance at 390 nm.
-
Quantify H₂O₂ concentration using a standard curve.
-
Protocol: Potassium Permanganate (KMnO₄) Titration
This protocol is generalized for determining H₂O₂ in the 20-70% range and must be adapted for lower concentrations.[13][14]
-
Reagent Preparation:
-
Sulfuric Acid (1:3): Slowly add 1 part concentrated H₂SO₄ to 3 parts deionized water.
-
Standardized KMnO₄ Solution (e.g., 0.1 N): Prepare and standardize against a primary standard like sodium oxalate.
-
-
Procedure:
-
Accurately weigh a sample containing a known amount of H₂O₂ into a flask.
-
Dilute with deionized water and acidify with sulfuric acid solution.
-
Titrate with the standardized KMnO₄ solution while stirring until the first persistent faint pink color appears and lasts for at least 30 seconds.
-
Record the volume of KMnO₄ used.
-
Calculate the H₂O₂ concentration based on the stoichiometry of the reaction: 2 KMnO₄ + 5 H₂O₂ + 3 H₂SO₄ → K₂SO₄ + 2 MnSO₄ + 8 H₂O + 5 O₂.
-
Conclusion
The choice of an H₂O₂ quantification assay is a critical decision for any research project. The This compound (Amplex® Red) assay stands out for its superior sensitivity, making it ideal for applications where H₂O₂ concentrations are very low, such as in cell culture supernatants or enzymatic assays. However, its cost and susceptibility to interferences in complex biological matrices must be considered.
For general laboratory use where nanomolar sensitivity is not required, colorimetric methods like the Xylenol Orange and Potassium Iodide assays offer a cost-effective, simple, and rapid alternative. The DPD method also provides high sensitivity for a colorimetric assay. For high concentration samples, the classical KMnO₄ titration method remains a robust and inexpensive option, though it lacks the sensitivity and throughput required for most biological research applications.
By understanding the principles, protocols, and limitations of each method as outlined in this guide, researchers can confidently select the most appropriate tool to accurately measure H₂O₂ and advance their scientific inquiries.
References
- 1. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. The Amplex Red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amplex™ Red Reagent, 5 mg - FAQs [thermofisher.com]
- 6. nwlifescience.com [nwlifescience.com]
- 7. Spectrophotometric determination of hydrogen peroxide in water with peroxidase-catalyzed oxidation of potassium iodide and its applications to hydroxylamine-involved Fenton and Fenton-like systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Assay for Hydrogen Peroxide Determination in Plant Tissue Using Potassium Iodide [scirp.org]
- 10. cdn.hach.com [cdn.hach.com]
- 11. researchgate.net [researchgate.net]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. products.evonik.com [products.evonik.com]
- 14. solvay.com [solvay.com]
- 15. researchgate.net [researchgate.net]
- 16. gsmu.by [gsmu.by]
- 17. researchgate.net [researchgate.net]
- 18. nrc.gov [nrc.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. lovibond.com [lovibond.com]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to ADHP Assay Validation for Hydrogen Peroxide Detection in Diverse Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) assay, also widely known as the Amplex Red assay, for the quantification of hydrogen peroxide (H₂O₂) in various biological matrices. We present a detailed analysis of the assay's performance in plasma, cell lysates, and tissue homogenates, alongside a comparison with alternative detection methods. This guide includes experimental data, detailed protocols, and visual workflows to assist researchers in selecting and validating the most appropriate assay for their specific needs.
Introduction to this compound as a Fluorescent Probe for H₂O₂
Hydrogen peroxide is a crucial signaling molecule and a key biomarker for oxidative stress in numerous biological processes and pathological conditions. The this compound assay is a highly sensitive and widely used method for detecting H₂O₂. In the presence of horseradish peroxidase (HRP), the non-fluorescent this compound is oxidized by H₂O₂ to produce the highly fluorescent compound resorufin (B1680543), which can be measured with a fluorescence microplate reader.[1][2] The long-wavelength emission of resorufin minimizes interference from the natural autofluorescence of biological samples.[3]
Performance Comparison of H₂O₂ Detection Assays
The selection of an appropriate H₂O₂ assay depends on the biological sample type and the required sensitivity and specificity. Below is a comparative summary of the this compound assay and its alternatives.
Table 1: Quantitative Comparison of H₂O₂ Detection Methods in Plasma
| Assay Method | Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Potential Interferences & Disadvantages |
| This compound (Amplex Red) | Fluorometric (HRP-catalyzed) | 0.05 µM[3] | 0.05 - 49 µM[3] | High sensitivity, low background fluorescence.[2][3] | Interference from plasma components like antioxidants, NADH, and glutathione.[4] Requires deproteinization.[5] |
| Scopoletin Assay | Fluorometric (HRP-catalyzed) | ~10 nM | 0.01 - 1 µM | Good sensitivity. | Decrease in fluorescence is measured, which can be less robust. Shorter wavelength is more susceptible to autofluorescence. |
| Xylenol Orange | Colorimetric | ~0.1 µM | 0.1 - 10 µM | Simple, does not require a fluorometer. | Lower sensitivity compared to fluorometric assays. Interference from various substances. |
| Electrochemical Sensors | Amperometric | Varies (can be < 0.1 µM) | Broad | High sensitivity and selectivity, real-time measurements possible.[6] | Requires specialized equipment. |
Table 2: Quantitative Comparison of H₂O₂ Detection Methods in Cell Lysates
| Assay Method | Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Potential Interferences & Disadvantages |
| This compound (Amplex Red) | Fluorometric (HRP-catalyzed) | ~100 nM (in simple buffer)[7] | 0.1 - 10 µM | High sensitivity, suitable for high-throughput screening.[8] | Potential for overestimation due to intracellular reductants (NADH, glutathione).[5] Light sensitivity of resorufin.[9] |
| ROS-Glo™ H₂O₂ Assay | Luminescent | ~2 µM | 0.01 - 10 µM | High sensitivity and broad linear range. | Requires a luminometer. |
| Dihydrorhodamine 123 | Fluorometric (intracellular) | Varies | Varies | Suitable for live-cell imaging. | Less specific for H₂O₂; reacts with other ROS.[10] |
| Genetically Encoded Probes (e.g., HyPer) | FRET-based (intracellular) | Varies | Varies | High specificity and allows for subcellular localization. | Requires genetic modification of cells. |
Table 3: Quantitative Comparison of H₂O₂ Detection Methods in Tissue Homogenates
| Assay Method | Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Potential Interferences & Disadvantages |
| This compound (Amplex Red) | Fluorometric (HRP-catalyzed) | ~5 pmol/assay (in microsomal prep)[11] | Varies with tissue type | High sensitivity allows for detection in small tissue samples.[1] | Interference from tissue components (e.g., antioxidants). Requires careful sample preparation to minimize degradation of H₂O₂.[12] |
| Titanium Oxalate | Spectrophotometric | ~1-2 µM | 2 - 200 µM | Simple and inexpensive. | Lower sensitivity. |
| Potassium Iodide | Spectrophotometric | ~1 µM | 1 - 100 µM | Simple procedure. | Can be prone to interference from other oxidizing agents. |
| eFOX (ferrous-xylenol orange) | Spectrophotometric | ~0.2 µM | 0.2 - 10 µM | Good sensitivity for a colorimetric assay. | Requires acidic conditions. |
Experimental Protocols
Detailed and validated protocols are critical for obtaining accurate and reproducible results. The following sections provide methodologies for sample preparation and the this compound assay in different biological matrices.
Sample Preparation Protocols
Plasma:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[13]
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
For the this compound assay, deproteinization is recommended. This can be achieved by using a 10 kDa molecular weight cut-off spin filter or by perchloric acid (PCA) precipitation followed by neutralization with potassium hydroxide (B78521) (KOH).[5]
-
Store plasma samples at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[13]
Cell Lysates:
-
Culture cells to the desired density.
-
For adherent cells, wash with ice-cold PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and incubating on ice. Sonication can be used to enhance lysis and shear DNA.[14]
-
Centrifuge the lysate at 10,000-14,000 x g for 10-20 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
Store lysates at -80°C.
Tissue Homogenates:
-
Excise the tissue of interest and wash with ice-cold PBS to remove any blood.
-
Weigh the tissue and homogenize in a suitable ice-cold buffer (e.g., phosphate (B84403) buffer) containing protease inhibitors. The buffer to tissue ratio should be optimized for each tissue type.
-
Use a mechanical homogenizer (e.g., Potter-Elvehjem or bead-based homogenizer) to ensure complete tissue disruption.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
Store homogenates at -80°C.
This compound Assay Protocol
The following is a general protocol for the this compound assay in a 96-well plate format. Reagent concentrations and incubation times may need to be optimized for specific sample types and experimental conditions.
-
Prepare H₂O₂ Standards: Prepare a standard curve of H₂O₂ (e.g., 0 to 50 µM) in the same buffer as your samples.
-
Prepare Samples: Thaw frozen samples on ice. If necessary, dilute samples in the assay buffer to ensure the H₂O₂ concentration falls within the linear range of the standard curve.
-
Prepare this compound Reaction Mixture: Prepare a working solution containing this compound and HRP in the assay buffer. A typical final concentration is 50 µM this compound and 0.1 U/mL HRP. Protect this solution from light.
-
Assay Procedure:
-
Add 50 µL of standards and samples to the wells of a black, clear-bottom 96-well plate.
-
Add 50 µL of the this compound reaction mixture to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
Calculation: Subtract the fluorescence of the blank (0 µM H₂O₂ standard) from all readings. Determine the H₂O₂ concentration in the samples by interpolating from the standard curve.
Mandatory Visualizations
Signaling Pathway of H₂O₂ Detection by this compound
Caption: H₂O₂ detection pathway using the this compound assay.
Experimental Workflow for this compound Assay Validation
Caption: Workflow for this compound assay validation in biological samples.
References
- 1. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 2. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Direct and rapid measurement of hydrogen peroxide in human blood using a microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. abcam.cn [abcam.cn]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. sahoury.com [sahoury.com]
- 9. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 2',7'-dichlorofluorescin and dihydrorhodamine 123 as fluorescent probes for intracellular H2O2 in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of the Amplex red/horseradish peroxidase assay to measure hydrogen peroxide generation by recombinant microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of colorimetric assays detecting hydrogen peroxide in leaf extracts - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Development and validation of a rapid, aldehyde dehydrogenase bright–based cord blood potency assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: ADHP vs. Dihydrorhodamine for Cellular ROS Detection
For researchers, scientists, and drug development professionals navigating the complexities of reactive oxygen species (ROS) detection, the choice of a suitable fluorescent probe is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of two commonly utilized probes: 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), commercially known as Amplex® Red, and dihydrorhodamine 123 (DHR 123).
This comparison delves into the fundamental mechanisms, performance characteristics, and experimental considerations for both probes, supported by a summary of key quantitative data and detailed experimental protocols. The aim is to equip researchers with the necessary information to make an informed decision based on their specific experimental needs.
At a Glance: Key Performance Characteristics
| Feature | This compound (Amplex® Red) | Dihydrorhodamine 123 (DHR 123) |
| Primary Application | Extracellular H₂O₂ detection | Intracellular ROS (peroxide, peroxynitrite) detection |
| Cell Permeability | No (requires cell lysis or measures secreted H₂O₂) | Yes |
| Detection Mechanism | HRP-catalyzed oxidation to fluorescent resorufin[1][2][3] | Intracellular oxidation to fluorescent rhodamine 123[4] |
| Excitation/Emission (nm) | ~530-560 / ~590[1][5] | ~500 / ~536[4] |
| Reported Sensitivity | High, can detect as low as 5 pmol of H₂O₂ in vitro[1][3] | High, considered more sensitive than DCFH-DA[4] |
| Specificity | Highly specific for H₂O₂ in the presence of HRP[6] | Reacts with peroxides and peroxynitrite; may require cellular components for oxidation[4] |
| Key Limitations | Cell impermeability, requires exogenous HRP, susceptible to photooxidation, potential interference from cellular reductants[5][6][7][8] | Potential for photo-induced false positives, mitochondrial accumulation can be a confounding factor |
Unveiling the Mechanisms: How They Work
The distinct mechanisms of this compound and DHR 123 dictate their suitability for different experimental questions.
This compound (Amplex® Red): An Enzymatic Approach for Extracellular H₂O₂
This compound is a non-fluorescent molecule that serves as a substrate for horseradish peroxidase (HRP). In the presence of HRP, this compound reacts with hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry to produce the highly fluorescent and stable product, resorufin.[1][2] This enzymatic reaction provides a high degree of specificity for H₂O₂. However, a major consideration is that this compound is not cell-permeable, and the assay requires the addition of exogenous HRP.[1][5] Consequently, it is primarily used to measure H₂O₂ released from cells into the extracellular medium or in cell lysates.
References
- 1. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Dried Human Plasma Preparations in Coagulation Disorder Research
For researchers and drug development professionals, the use of human plasma is critical for a variety of applications, from serving as a component in cell culture media to its therapeutic use in treating coagulopathies. While fresh frozen plasma (FFP) has long been the standard, logistical challenges related to storage and transport have spurred the development of dried plasma alternatives. This guide provides a comparative analysis of these alternatives, focusing on their application in the context of coagulation disorders.
While the term "Acetone-dried human plasma" (ADHP) is not widely referenced in current literature for disease applications, this review will focus on well-documented methods of plasma preparation, such as freeze-drying and spray-drying, and compare their performance against FFP.
Quantitative Comparison of Plasma Preparations
The primary function of therapeutic plasma is to replenish coagulation factors. Therefore, a direct comparison of the concentration and activity of these factors in different preparations is essential. The following table summarizes key quantitative data from comparative studies.
| Parameter | Fresh Frozen Plasma (FFP) | Freeze-Dried Plasma (FDP) | Spray-Dried Plasma (SDP) |
| Manufacturing Process | Plasma is separated from whole blood and frozen within 8-18 hours.[1] | Plasma is lyophilized (freeze-dried) to produce a dried product.[1][2] | Liquid plasma is fed into a stream of pressurized drying gas.[1] |
| Storage | ≤ -18°C with a shelf life of up to 3 years.[1] | Room temperature, long shelf life. | Room temperature, long shelf life.[3] |
| Reconstitution Time | Requires 15-30 minutes for thawing.[1] | Typically rapid, around 7-9 minutes.[4] | Rapid, around 7-9 minutes.[4] |
| Coagulation Factor Loss | Considered the baseline standard. | Approx. 10%-20% loss compared to FFP.[4] | Significant differences in some factor concentrations compared to FFP.[3] |
| Prothrombin Time (PT) | Baseline | No significant difference from FFP after reconstitution.[2] | Prolonged PT observed in some hyperosmotic reconstitutions.[5] |
| Partial Thromboplastin Time (aPTT) | Baseline | No significant difference from FFP after reconstitution.[2] | Prolonged aPTT observed in some hyperosmotic reconstitutions.[5] |
| Fibrinogen Levels | Baseline | No significant difference from FFP after reconstitution.[2] | Preserved after spray drying.[5] |
Application in a Specific Disease Model: Trauma-Induced Coagulopathy
Trauma-induced coagulopathy is a critical condition associated with high mortality, where rapid replenishment of clotting factors is life-saving.[2] Dried plasma products offer a significant logistical advantage in pre-hospital and austere environments.[2][4]
In a swine model of multiple injuries and hemorrhagic shock, both freeze-dried plasma (FDP) and spray-dried plasma (SDP) were shown to be as effective as FFP in reversing coagulopathy.[2][5] This demonstrates that despite some in vitro differences, the in vivo hemostatic properties can be well-preserved in dried formats.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols derived from studies comparing plasma preparations.
Protocol 1: In Vitro Analysis of Coagulation Profiles
This protocol is used to compare the baseline clotting function of different plasma preparations.
-
Preparation of Plasma Samples:
-
Thaw Fresh Frozen Plasma (FFP) in a 37°C agitated water bath for 15-30 minutes.[1]
-
Reconstitute Freeze-Dried Plasma (FDP) and Spray-Dried Plasma (SDP) with distilled water or another specified solvent (e.g., 1.5% glycine) according to manufacturer instructions.[1]
-
Adjust the pH, temperature, and osmolarity of the reconstituted FDP and SDP to match the thawed FFP.[2]
-
-
Coagulation Assays:
-
Prothrombin Time (PT): Measure the time it takes for a clot to form in the extrinsic pathway. This is typically performed on an automated coagulation analyzer.
-
Partial Thromboplastin Time (PTT): Measure the time it takes for a clot to form in the intrinsic pathway.
-
Fibrinogen Levels: Quantify the amount of fibrinogen, a key clotting protein.
-
Clotting Factor Activity: Measure the activity levels of specific factors (e.g., Factors II, VII, IX) using factor-deficient plasma and a coagulometer.[2]
-
-
Data Analysis:
-
Compare the mean values of PT, PTT, fibrinogen, and factor activities between FFP, FDP, and SDP samples.
-
Use appropriate statistical tests (e.g., t-tests or ANOVA) to determine if differences are statistically significant.
-
Protocol 2: In Vivo Swine Model of Trauma-Induced Coagulopathy
This workflow assesses the in vivo efficacy of plasma products in a clinically relevant animal model.
-
Animal Preparation: Anesthetize and instrument swine for continuous monitoring of vital signs and blood sampling.
-
Induction of Injury: Create a standardized, survivable injury. This often involves a femur fracture and a controlled grade V liver injury to simulate physical trauma.[5]
-
Hemorrhagic Shock: Induce hemorrhagic shock by controlled arterial hemorrhage (e.g., 60% of total blood volume) to produce the "lethal triad" of acidosis, coagulopathy, and hypothermia.[5]
-
Resuscitation and Treatment:
-
Provide initial crystalloid resuscitation.
-
Divide animals into treatment groups (e.g., FFP, FDP, SDP).
-
Infuse the assigned plasma product.
-
-
Monitoring and Analysis:
-
Collect blood samples at multiple time points: baseline, post-shock, post-crystalloid, and at intervals post-treatment.
-
Analyze coagulation profiles at each time point using PT, PTT, and thromboelastography (TEG).[5]
-
-
Outcome Assessment: Compare the correction of coagulopathy and overall survival rates between the different treatment groups.
Visualizations
Diagrams help clarify complex workflows and biological pathways for researchers.
References
- 1. Coagulation factors in spray‐dried plasma: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and testing of freeze-dried plasma for the treatment of trauma-associated coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An experimental comparison and user evaluation of three different dried plasma products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of ADHP: A Framework for Laboratory Safety
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the disposal of 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP), a widely used fluorogenic peroxidase substrate, also known as Amplex® Red.[1][2][3][4][5] While specific disposal protocols for this compound are not extensively detailed in public documentation, a systematic approach based on its chemical properties and general principles of laboratory waste management can ensure its safe and compliant disposal.
Understanding this compound Waste Characteristics
Proper disposal begins with understanding the nature of the waste. This compound is an organic chemical solid, often dissolved in solvents like DMSO for experimental use.[5][6] The toxicity of this compound itself is listed as "unknown" in some safety data sheets, which necessitates treating it as potentially harmful.[6] Therefore, this compound waste should be managed as hazardous chemical waste.
Waste containing this compound will likely fall into one of the following categories:
-
Solid this compound waste: Unused or expired pure this compound powder.
-
This compound solutions: Residual solutions of this compound in solvents such as DMSO.
-
Contaminated labware: Pipette tips, tubes, and other materials that have come into contact with this compound.
A Step-by-Step Guide to this compound Disposal
The following procedural steps provide a logical workflow for managing and disposing of this compound waste in a laboratory setting.
Step 1: Waste Minimization
Before disposal, consider strategies to minimize waste generation. This is the most environmentally friendly and cost-effective approach.[1][7]
-
Source Reduction: Order only the quantity of this compound required for your experiments.[7]
-
Scale Down Experiments: When feasible, reduce the scale of your assays to minimize the volume of waste produced.[7]
-
Inventory Management: Maintain a clear inventory of your chemical stocks to avoid expiration and unnecessary disposal of unused reagents.[7]
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.[1][8][9]
-
Solid Waste: Collect unadulterated, expired, or unused solid this compound in its original container or a clearly labeled, compatible waste container.
-
Liquid Waste:
-
Collect solutions of this compound in a designated, leak-proof, and compatible container.[1][10]
-
Segregate halogenated and non-halogenated solvent waste.[1][9] For example, if this compound is dissolved in a non-halogenated solvent like DMSO, it should be collected with other non-halogenated solvent waste.
-
Do not mix aqueous waste with organic solvent waste.[1]
-
-
Contaminated Labware: Dispose of items like gloves, wipes, and plasticware contaminated with this compound in a designated solid chemical waste container.[2] Sharps should be placed in a puncture-resistant sharps container.[10]
Step 3: Labeling and Storage
Accurate labeling and safe storage are critical for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all constituents, including solvents and their approximate concentrations.[10][11][12] Do not use abbreviations or chemical formulas.[11][12]
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8][9]
-
Ensure all waste containers are kept tightly closed except when adding waste.[1][7][11][12]
-
Store incompatible waste types separately to prevent accidental mixing.[1][8][11] For example, keep acidic and basic waste streams apart.[8]
-
Utilize secondary containment to prevent the spread of spills.[2][11]
-
Step 4: Arranging for Disposal
The final step is the transfer of the waste to a licensed disposal facility, which is typically coordinated through your institution's Environmental Health and Safety (EHS) department.
-
Contact EHS: When your waste container is full or ready for pickup, contact your institution's EHS office.[7][9] They will provide specific instructions for pickup and disposal.
-
Do Not Dispose Down the Drain: Hazardous chemicals like this compound and its solutions must not be poured down the sink.[2][7][12]
-
Do Not Dispose in Regular Trash: Solid this compound waste and contaminated labware should not be disposed of in the regular trash.[12]
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifically detailing the disposal parameters for this compound, nor are there established experimental protocols for its neutralization or degradation in a standard laboratory setting. The management of this compound waste should, therefore, adhere to the general principles of hazardous waste disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.
Caption: A workflow for the safe and compliant disposal of this compound waste.
By adhering to this structured approach and always consulting with your institutional safety experts, you can ensure the responsible management of this compound waste, fostering a safe and sustainable research environment.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. This compound [10-Acetyl-3,7-dihydroxyphenoxazine] - 25 mg [anaspec.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Materials | Environmental Health and Safety | University of Miami [ehs.miami.edu]
- 10. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling ADHP
For Immediate Reference: Essential Safety and Handling Protocols for 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 10-Acetyl-3,7-dihydroxyphenoxazine (this compound), a widely used fluorogenic substrate also known as Amplex® Red. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. While the toxicological properties of this compound have not been exhaustively investigated, it is imperative to handle it with caution.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use. Discard and replace if contaminated or damaged. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If dust is generated or handling large quantities, a NIOSH-approved respirator may be necessary. |
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are essential for laboratory safety and environmental protection.
| Aspect | Procedure |
| Handling | Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed. Store in a cool, dry, and well-ventilated place. Protect from light. |
| Spill Cleanup | Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a suitable container for disposal. Clean the spill area with soap and water. |
| Waste Disposal | Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways. |
Logical Workflow for Handling an this compound Spill
The following diagram outlines the step-by-step procedure for safely managing an this compound spill in the laboratory.
Experimental Protocol: Hydrogen Peroxide/Peroxidase Assay using this compound (Amplex® Red)
This section details a common experimental workflow for the detection of hydrogen peroxide (H₂O₂) using this compound. In the presence of horseradish peroxidase (HRP), this compound reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin (B1680543).
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
HRP Stock Solution: Prepare a stock solution of horseradish peroxidase in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Working Solution: On the day of the experiment, prepare a working solution containing this compound and HRP in the desired reaction buffer. This solution should be protected from light.
Assay Procedure
-
Standard Curve: Prepare a series of H₂O₂ standards of known concentrations in the reaction buffer.
-
Sample Preparation: Prepare the experimental samples to be assayed in the same reaction buffer.
-
Reaction Initiation: Add the this compound/HRP working solution to each standard and sample well in a 96-well microplate.
-
Incubation: Incubate the microplate at room temperature, protected from light, for a specified period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically ~570 nm excitation and ~585 nm emission).
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the H₂O₂ concentration of the standards. Use the standard curve to determine the H₂O₂ concentration in the experimental samples.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical Amplex® Red hydrogen peroxide assay.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
